molecular formula C6H12ClN3 B3156904 4-Methylhistamine hydrochloride CAS No. 84103-51-5

4-Methylhistamine hydrochloride

Cat. No.: B3156904
CAS No.: 84103-51-5
M. Wt: 161.63 g/mol
InChI Key: IRQCBSLSHHBBIT-UHFFFAOYSA-N
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Description

4-Methylhistamine hydrochloride is a useful research compound. Its molecular formula is C6H12ClN3 and its molecular weight is 161.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(5-methyl-1H-imidazol-4-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3.ClH/c1-5-6(2-3-7)9-4-8-5;/h4H,2-3,7H2,1H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRQCBSLSHHBBIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36376-47-3
Record name 1H-Imidazole-5-ethanamine, 4-methyl-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36376-47-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

4-Methylhistamine hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of 4-Methylhistamine (B1206604) Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R). Initially explored in the context of other histamine receptors, the discovery of the H4 receptor in 2000 led to the re-characterization of 4-methylhistamine as a vital tool for probing H4R function. This document provides a comprehensive overview of its mechanism of action, focusing on its receptor binding profile, downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented for clarity, and key pathways and workflows are visualized using diagrams.

Receptor Binding and Selectivity Profile

4-Methylhistamine hydrochloride exerts its effects by binding to and activating histamine receptors. Its pharmacological significance lies in its high affinity and selectivity for the histamine H4 receptor over the other subtypes (H1R, H2R, and H3R).

Quantitative Binding Data

The binding affinities of 4-methylhistamine for the four human histamine receptor subtypes have been determined through radioligand binding assays. The data consistently demonstrate a clear preference for the H4 receptor.[1][2]

Receptor SubtypeBinding Affinity (Kᵢ, nM)Selectivity vs. H4RReference
Histamine H4 Receptor (H4R) 50 -[1][2]
Histamine H1 Receptor (H1R)>10,000>200-fold[3]
Histamine H2 Receptor (H2R)>10,000>200-fold[3]
Histamine H3 Receptor (H3R)~6,300>125-fold[1]

Note: Kᵢ values can vary between different studies and assay conditions. The values presented are representative.

Selectivity Visualization

The following diagram illustrates the pronounced selectivity of 4-methylhistamine for the H4 receptor.

cluster_ligand 4-Methylhistamine cluster_receptors Histamine Receptor Subtypes Ligand 4-Methylhistamine H4 H4R Ligand->H4  High Affinity  (Ki ≈ 50 nM) H3 H3R Ligand->H3  >100-fold lower affinity H2 H2R Ligand->H2  >200-fold lower affinity H1 H1R Ligand->H1  >200-fold lower affinity

Caption: Receptor binding selectivity of 4-Methylhistamine.

Mechanism of Action: H4 Receptor Signaling

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of G proteins.[4][5] Activation of H4R by 4-methylhistamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the dissociation of the Gβγ subunit can trigger other downstream pathways, such as those involved in calcium mobilization and cell migration.[4][6]

H4R Signaling Pathway Diagram

The diagram below outlines the canonical signaling pathway initiated by the activation of the H4 receptor.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4MH 4-Methylhistamine H4R H4 Receptor 4MH->H4R Binds G_protein Gi/o Protein (αβγ trimer) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gαi inhibits Response Cellular Responses (e.g., Chemotaxis, Ca²⁺ Mobilization) G_protein->Response Gβγ mediates ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates

Caption: H4R activation by 4-methylhistamine leads to Gi/o-mediated signaling.

Key Experimental Methodologies

The characterization of 4-methylhistamine's mechanism of action relies on specific in vitro assays. Detailed protocols for a representative functional assay (eosinophil chemotaxis) and a binding assay are provided below.

Experimental Workflow: Eosinophil Chemotaxis Assay

This functional assay measures the ability of 4-methylhistamine to induce the migration of eosinophils, a key physiological response mediated by the H4 receptor.[7][8]

Chemotaxis_Workflow start Start: Isolate Human Eosinophils (from peripheral blood) prep_plate Prepare Transwell Plate (e.g., 5 µm pores) start->prep_plate load_agonist Load 4-Methylhistamine (or control) into lower chamber prep_plate->load_agonist load_cells Place isolated eosinophils into upper chamber (insert) load_agonist->load_cells incubate Incubate plate (e.g., 2 hours at 37°C, 5% CO₂) load_cells->incubate collect Collect cells from lower chamber incubate->collect quantify Quantify migrated cells (Flow Cytometry or Microscopy) collect->quantify analyze Data Analysis (Determine EC₅₀) quantify->analyze end End analyze->end

Caption: Workflow for an H4R-mediated eosinophil chemotaxis assay.

Protocol: Eosinophil Chemotaxis Assay

Objective: To quantify the chemotactic response of human eosinophils to 4-methylhistamine.

Materials:

  • Transwell inserts (5 µm pore size) and companion plates.

  • RPMI 1640 medium with 10 mM HEPES and 0.5% BSA.

  • This compound stock solution.

  • Purified human eosinophils.

  • Flow cytometer or microscope with counting chamber.

Procedure:

  • Cell Preparation: Isolate eosinophils from human peripheral blood using a standard negative selection method (e.g., magnetic bead separation). Resuspend cells in assay medium to a final concentration of 1 x 10⁶ cells/mL.

  • Agonist Preparation: Prepare serial dilutions of 4-methylhistamine in assay medium. A typical concentration range would be from 1 nM to 10 µM.

  • Assay Setup: a. Add 600 µL of the diluted 4-methylhistamine solutions or medium alone (negative control) to the lower wells of the 24-well companion plate. b. Place the Transwell inserts into the wells. c. Add 100 µL of the eosinophil cell suspension to the top of each Transwell insert.

  • Incubation: Incubate the plate for 2 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Quantification: a. Carefully remove the Transwell inserts. b. Collect the cells that have migrated to the lower chamber. c. Count the migrated cells for a fixed period (e.g., 60 seconds) using a flow cytometer or manually using a hemocytometer.

  • Data Analysis: Plot the number of migrated cells against the log concentration of 4-methylhistamine. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[8]

Protocol: Receptor Binding Assay (Competitive)

Objective: To determine the binding affinity (Kᵢ) of 4-methylhistamine for the human H4 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human H4 receptor (e.g., HEK-293 or SK-N-MC cells).

  • Radioligand: [³H]histamine.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control: High concentration of a known H4R ligand (e.g., JNJ 7777120).

  • This compound stock solution.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter and fluid.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare the following for each data point (in triplicate):

    • Total Binding: 50 µL cell membranes, 25 µL [³H]histamine (at a final concentration near its Kₑ), and 25 µL binding buffer.

    • Non-Specific Binding: 50 µL cell membranes, 25 µL [³H]histamine, and 25 µL of the non-specific control compound.

    • Competitive Binding: 50 µL cell membranes, 25 µL [³H]histamine, and 25 µL of serially diluted 4-methylhistamine.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis: a. Calculate specific binding: (Total Binding DPM) - (Non-Specific Binding DPM). b. Plot the percentage of specific binding against the log concentration of 4-methylhistamine. c. Fit the data to a one-site competition curve to determine the IC₅₀ value. d. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Conclusion

This compound is an indispensable pharmacological tool for the study of the histamine H4 receptor. Its high potency and, most importantly, its selectivity for H4R over other histamine subtypes allow for the precise investigation of H4R-mediated physiological and pathological processes. Its mechanism of action is centered on the activation of the Gαi/o signaling pathway, leading to the inhibition of cAMP production and the promotion of immune cell chemotaxis. The experimental protocols detailed herein provide a foundation for the continued exploration of H4R as a therapeutic target in inflammatory and immune disorders.

References

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor predominantly expressed on cells of hematopoietic origin.[1][2][3] Its selectivity for the H4R over other histamine receptor subtypes (H1R, H2R, and H3R) makes it an invaluable tool for elucidating the physiological and pathophysiological roles of the H4 receptor in various biological processes.[1][2][3] This technical guide provides an in-depth overview of the research applications of 4-Methylhistamine hydrochloride, focusing on its use in immunology, inflammation, and cancer research. It includes a compilation of quantitative pharmacological data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Core Research Applications

Primarily, this compound is utilized to investigate the function of the H4 receptor in:

  • Immunomodulation and Inflammation: The H4 receptor is a key player in inflammatory responses. 4-Methylhistamine is used to study H4R-mediated effects on immune cells, including mast cells, eosinophils, T cells, and dendritic cells.[4] Research areas include allergic conditions like asthma, skin inflammation such as psoriasis and atopic dermatitis, and autoimmune disorders.[1][4]

  • Cancer Research: Emerging evidence suggests a role for the H4 receptor in cancer. 4-Methylhistamine is employed to explore the impact of H4R activation on cancer cell proliferation and the tumor microenvironment.[1][2]

  • Neuroscience: Although less predominant than in the immune system, H4 receptors are also found in the central nervous system, and 4-Methylhistamine is used to probe their function in neurological processes.

Quantitative Pharmacological Data

The following tables summarize the key pharmacological parameters of 4-Methylhistamine, providing a comparative overview of its binding affinity and potency across different species and experimental systems.

Parameter Species Receptor Value Reference
Binding Affinity (Ki) HumanH450 nM[1][2][3]
HumanH47 nM
RatH473 nM
MouseH455 nM
Potency (pEC50) HumanH47.4[1][2][3]
RatH45.6
MouseH45.8
Selectivity Receptor Subtype Fold Selectivity over H4R Reference
4-Methylhistamine H1R>100,000-fold
H2R>100,000-fold
H3R>100-fold[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

In Vitro Assays

This protocol is used to determine the binding affinity of 4-Methylhistamine for the H4 receptor.

  • Materials:

    • Membrane preparations from cells expressing the human H4 receptor (e.g., HEK293-H4R cells).

    • Radioligand: [³H]Histamine.

    • This compound.

    • Assay buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., JNJ 7777120).

    • Glass fiber filters.

    • Scintillation fluid and counter.

  • Procedure:

    • Incubate the H4R-expressing cell membranes with various concentrations of 4-Methylhistamine and a fixed concentration of [³H]Histamine in the assay buffer.

    • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled H4R antagonist.

    • Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the Ki value for 4-Methylhistamine using competitive binding analysis software.

This assay assesses the ability of 4-Methylhistamine to induce the migration of mast cells, a key process in allergic inflammation.

  • Materials:

    • Mast cell line (e.g., bone marrow-derived mast cells - BMMCs).

    • Chemotaxis chamber (e.g., Boyden chamber) with a porous membrane (typically 5-8 µm pore size).

    • This compound.

    • Chemotaxis buffer: RPMI 1640 with 0.5% BSA.

  • Procedure:

    • Culture and harvest mast cells. Resuspend the cells in chemotaxis buffer.

    • Place different concentrations of 4-Methylhistamine in the lower wells of the chemotaxis chamber. Use chemotaxis buffer alone as a negative control.

    • Place the porous membrane over the lower wells.

    • Add the mast cell suspension to the upper wells.

    • Incubate the chamber at 37°C in a 5% CO₂ incubator for a period of 3-4 hours to allow for cell migration.

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several high-power fields under a microscope.

    • Quantify the chemotactic response as the number of migrated cells in response to 4-Methylhistamine compared to the negative control.

In Vivo Models

This model is used to evaluate the anti-inflammatory effects of 4-Methylhistamine in a psoriasis-like condition.

  • Animals: BALB/c or C57BL/6 mice.

  • Materials:

    • 5% Imiquimod (B1671794) cream.

    • This compound dissolved in saline.

    • Calipers for measuring skin thickness.

  • Procedure:

    • Shave the dorsal skin of the mice one day before the start of the experiment.

    • Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back for 5-7 consecutive days to induce psoriasis-like lesions.

    • Administer 4-Methylhistamine (e.g., 20-40 mg/kg, intraperitoneally) daily, starting from the first day of imiquimod application. A vehicle control group should receive saline.

    • Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness. The Psoriasis Area and Severity Index (PASI) can be adapted for scoring.

    • At the end of the experiment, euthanize the mice and collect skin and blood samples for further analysis (e.g., histology, cytokine measurement).

EAE is a widely used animal model for multiple sclerosis. This protocol investigates the immunomodulatory role of 4-Methylhistamine in a T-cell-mediated autoimmune disease.

  • Animals: C57BL/6 mice.

  • Materials:

    • Myelin Oligodendrocyte Glycoprotein peptide (MOG₃₅₋₅₅).

    • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

    • Pertussis toxin (PTX).

    • This compound dissolved in saline.

  • Procedure:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.

    • Administer pertussis toxin (e.g., 200 ng) intraperitoneally on day 0 and day 2 post-immunization to facilitate the entry of encephalitogenic T cells into the CNS.

    • Administer 4-Methylhistamine (e.g., 30 mg/kg, intraperitoneally) daily or as per the experimental design, starting from a specific day post-immunization. A vehicle control group should be included.

    • Monitor the mice daily for clinical signs of EAE, typically starting from day 7-10. Score the disease severity based on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, etc.).

    • At the peak of the disease or at the end of the experiment, euthanize the mice and collect tissues (e.g., spinal cord, brain, spleen) for histological and immunological analyses.

Signaling Pathways and Experimental Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular events primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, including ERK and p38. The Gβγ subunit can also activate phospholipase C (PLC), leading to calcium mobilization. These signaling events ultimately regulate cellular functions such as chemotaxis, cytokine release, and cell proliferation.

H4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Response 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Decreases PLC Phospholipase C (PLC) Ca2 Ca²⁺ PLC->Ca2 Increases G_alpha->AC Inhibits G_betagamma->PLC Activates MAPK_cascade MAPK Cascade (e.g., MEK) G_betagamma->MAPK_cascade Activates ERK ERK MAPK_cascade->ERK Activates p38 p38 MAPK_cascade->p38 Activates CREB CREB ERK->CREB Phosphorylates AP1 AP-1 ERK->AP1 Activates NFkB NF-κB p38->NFkB Activates p38->AP1 Activates Gene_expression Gene Expression (Cytokines, Chemokines) CREB->Gene_expression NFkB->Gene_expression AP1->Gene_expression Chemotaxis Chemotaxis Gene_expression->Chemotaxis Cytokine_release Cytokine Release Gene_expression->Cytokine_release Cell_proliferation Cell Proliferation Gene_expression->Cell_proliferation

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

Experimental Workflow: In Vivo Psoriasis Model

The following diagram illustrates the typical workflow for an in vivo study investigating the effect of 4-Methylhistamine on imiquimod-induced psoriasis in mice.

Psoriasis_Workflow cluster_setup Experimental Setup cluster_induction Disease Induction & Treatment (Days 1-7) cluster_monitoring Daily Monitoring cluster_analysis Endpoint Analysis (Day 8) Animal_prep Animal Preparation (Shaving) Group_assignment Group Assignment (Vehicle, 4-MH) Animal_prep->Group_assignment Imiquimod_app Daily Topical Imiquimod Application Group_assignment->Imiquimod_app Treatment_admin Daily 4-MH or Vehicle Administration (i.p.) Group_assignment->Treatment_admin Clinical_scoring Clinical Scoring (PASI) Imiquimod_app->Clinical_scoring Treatment_admin->Clinical_scoring Measurement Skin Thickness Measurement Clinical_scoring->Measurement Euthanasia Euthanasia & Sample Collection Measurement->Euthanasia Proceed at endpoint Histology Histological Analysis of Skin Euthanasia->Histology Cytokine_analysis Cytokine Measurement (Skin/Serum) Euthanasia->Cytokine_analysis

Caption: Workflow for imiquimod-induced psoriasis model.

References

4-Methylhistamine Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of 4-Methylhistamine hydrochloride. It includes detailed experimental protocols for key assays and visual representations of its primary signaling pathways, designed to support research and development in pharmacology and medicinal chemistry.

Core Chemical and Physical Properties

This compound is the dihydrochloride (B599025) salt of 4-Methylhistamine, a potent and selective agonist for the histamine (B1213489) H4 receptor.[1][2][3] Its key chemical and physical properties are summarized below.

PropertyValueReference(s)
Chemical Name 4-methyl-1H-imidazole-5-ethanamine, dihydrochloride[1][2]
Alternative Names 4-(2-Aminoethyl)-5-methylimidazole dihydrochloride[4]
CAS Number 36376-47-3[1][2][4][5]
Molecular Formula C₆H₁₁N₃ · 2HCl[1][2][4][5]
Molecular Weight 198.09 g/mol [6]
Appearance A solid crystalline powder[1][7]
Purity ≥95% to >98% (commercially available)[1][2][4]
Solubility Water: Soluble to 50 mM or 125 mg/mL[3][5]DMSO: 20 mg/mL[1][2][3]Ethanol: 1 mg/mL[1][2]PBS (pH 7.2): 10 mg/mL[1][2]
Storage and Stability Store at -20°C. The compound is stable for at least 4 years under these conditions. Stock solutions in organic solvents can be stored at -80°C for 6 months or -20°C for 1 month.[1][3]

Pharmacological Profile

4-Methylhistamine is a high-affinity and selective agonist for the histamine H4 receptor (H4R), a G-protein coupled receptor primarily expressed on cells of hematopoietic origin.[8][9] Its selectivity for H4R over other histamine receptor subtypes (H1R, H2R, and H3R) makes it a valuable tool for studying the physiological and pathological roles of the H4 receptor.[1][2][8]

ParameterSpeciesValueReference(s)
Binding Affinity (Ki) Human H4R7 nM - 50 nM[1][3][10]
Rat H4R73 nM[11]
Mouse H4R55 nM[11]
Functional Activity (EC50/pEC50) Human H4R (CRE-β-galactosidase)39.8 nM[1][2]
Human H4RpEC50 = 7.4[3]
Eosinophil Shape Change0.36 µM[1][2]
Mast Cell Migration12 µM[1][2]
Selectivity >100-fold for H4R over other human histamine receptors[1][2][3]

Signaling Pathways

Activation of the histamine H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events primarily through two main pathways: the G-protein dependent pathway and the β-arrestin pathway.

G-Protein Dependent Signaling

The H4 receptor couples to Gαi/o proteins.[9][12] Agonist binding leads to the dissociation of the G-protein into its Gαi/o and Gβγ subunits, which then modulate the activity of downstream effectors. This pathway is sensitive to pertussis toxin.

G_Protein_Signaling cluster_membrane Plasma Membrane 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates G_alpha Gαi/o G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_betagamma->PLC Activates cAMP cAMP AC->cAMP Reduces Ca_mobilization Ca²⁺ Mobilization PLC->Ca_mobilization Leads to MAPK_activation MAPK Activation (ERK, p38) Ca_mobilization->MAPK_activation Activates Chemotaxis Chemotaxis (Eosinophils, Mast Cells) MAPK_activation->Chemotaxis Induces

G-Protein Dependent Signaling Pathway of the H4 Receptor.
β-Arrestin Mediated Signaling

Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), the H4 receptor can also recruit β-arrestin.[13][14] This interaction leads to receptor desensitization, internalization, and can initiate G-protein independent signaling cascades.[15]

Beta_Arrestin_Signaling cluster_membrane Plasma Membrane 4-MeH 4-Methylhistamine H4R_active Active H4 Receptor 4-MeH->H4R_active Binds GRK GRK H4R_active->GRK Recruits H4R_phos Phosphorylated H4 Receptor GRK->H4R_phos Phosphorylates Beta_Arrestin β-Arrestin H4R_phos->Beta_Arrestin Recruits Desensitization Desensitization Beta_Arrestin->Desensitization Leads to Internalization Internalization Beta_Arrestin->Internalization Mediates Signaling_Scaffold Signaling Scaffold (e.g., for MAPK) Beta_Arrestin->Signaling_Scaffold Acts as

β-Arrestin Mediated Signaling of the H4 Receptor.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Radioligand Binding Assay

This protocol is adapted from the methods described by Lim et al. (2005) for determining the binding affinity of ligands to the human histamine H4 receptor.[8]

Objective: To determine the inhibition constant (Ki) of a test compound for the H4 receptor.

Materials:

  • HEK-293 or SK-N-MC cells stably expressing the human H4 receptor.[8]

  • [³H]Histamine (Radioligand).

  • This compound (for standard curve and competition).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture H4R-expressing cells to confluence.

    • Harvest cells and homogenize in ice-cold binding buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh binding buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Reaction:

    • In a 96-well plate, add in the following order:

      • 50 µL of binding buffer (for total binding) or a non-labeled ligand (e.g., 100 µM histamine for non-specific binding) or varying concentrations of the test compound.

      • 50 µL of [³H]Histamine (at a final concentration near its Kd, e.g., 10 nM).[16]

      • 100 µL of cell membrane preparation (containing 20-50 µg of protein).

    • The final assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with 4 mL of ice-cold wash buffer.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow start Start membrane_prep Prepare Cell Membranes (H4R-expressing cells) start->membrane_prep binding_reaction Set up Binding Reaction (Membranes, [³H]Histamine, Competitor) membrane_prep->binding_reaction incubation Incubate (25°C for 60 min) binding_reaction->incubation filtration Filter and Wash incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification data_analysis Analyze Data (Calculate IC50 and Ki) quantification->data_analysis end End data_analysis->end

Workflow for Radioligand Binding Assay.
Chemotaxis Assay

This protocol is based on the principles of mast cell and eosinophil migration assays in response to H4 receptor activation.[1][2][17]

Objective: To measure the chemotactic response of immune cells (e.g., mast cells, eosinophils) to 4-Methylhistamine.

Materials:

  • Isolated immune cells (e.g., bone marrow-derived mast cells or purified eosinophils).

  • Chemotaxis medium (e.g., RPMI 1640 with 0.5% BSA).

  • This compound.

  • Chemotaxis chamber (e.g., Boyden chamber or Transwell inserts with 5 µm pores).

  • 24-well plates.

  • Staining solution (e.g., Diff-Quik).

  • Microscope.

Procedure:

  • Cell Preparation:

    • Isolate and purify the desired immune cells.

    • Resuspend the cells in chemotaxis medium at a concentration of 1 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 600 µL of chemotaxis medium containing varying concentrations of 4-Methylhistamine (e.g., 0.1 to 30 µM) to the lower wells of a 24-well plate. Use medium alone as a negative control.

    • Place the Transwell inserts into the wells.

    • Add 100 µL of the cell suspension to the upper chamber of each insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 3 hours.

  • Cell Migration Analysis:

    • After incubation, remove the inserts.

    • Carefully wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 1 minute.

    • Stain the cells with Diff-Quik or a similar stain.

  • Quantification:

    • Count the number of migrated cells in at least five high-power fields (400x magnification) per membrane using a light microscope.

  • Data Analysis:

    • Calculate the average number of migrated cells per field for each condition.

    • Plot the number of migrated cells against the log concentration of 4-Methylhistamine to generate a dose-response curve and determine the EC50.

cAMP Inhibition Assay

This assay measures the ability of 4-Methylhistamine to inhibit the production of cyclic AMP (cAMP) in H4R-expressing cells, consistent with the receptor's coupling to Gαi/o proteins.[1][2]

Objective: To determine the potency of 4-Methylhistamine in inhibiting adenylyl cyclase activity.

Materials:

  • H4R-expressing cells (e.g., SK-N-MC or CHO cells).

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • This compound.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA-based or HTRF-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Cell Culture:

    • Seed H4R-expressing cells in a 96-well plate and grow to 80-90% confluency.

  • Cell Treatment:

    • Wash the cells once with serum-free medium.

    • Pre-incubate the cells with varying concentrations of 4-Methylhistamine for 15 minutes at 37°C.

    • Add forskolin (e.g., 10 µM final concentration) to all wells (except for the basal control) and incubate for an additional 15-30 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the medium and lyse the cells according to the instructions of the chosen cAMP assay kit.

  • cAMP Measurement:

    • Measure the intracellular cAMP concentration in the cell lysates using the cAMP assay kit and a plate reader.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of 4-Methylhistamine.

    • Plot the percentage of inhibition against the log concentration of 4-Methylhistamine to determine the IC50 value.

Safety Information

This compound should be handled with care in a laboratory setting. It may cause skin, eye, and respiratory irritation.[18] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This guide is intended for informational purposes for research professionals and does not constitute medical advice. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

An In-Depth Technical Guide to the Synthesis of 4-Methylhistamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604) hydrochloride is a potent and selective histamine (B1213489) H4 receptor agonist, making it a valuable pharmacological tool for studying the role of the H4 receptor in various physiological and pathological processes, including inflammation, immune responses, and pruritus. This technical guide provides a comprehensive overview of a viable synthetic pathway to 4-Methylhistamine hydrochloride, starting from the commercially available precursor, 4-methyl-5-imidazolecarboxaldehyde. Detailed experimental protocols, quantitative data, and logical diagrams are presented to facilitate its synthesis and understanding for research and drug development purposes.

Introduction

4-Methylhistamine is an imidazole (B134444) derivative that demonstrates high selectivity for the histamine H4 receptor over other histamine receptor subtypes (H1, H2, and H3).[1] This selectivity has established it as a critical research compound for elucidating the physiological functions and therapeutic potential of modulating the H4 receptor. This guide outlines a two-step synthesis of 4-Methylhistamine, followed by its conversion to the more stable dihydrochloride (B599025) salt. The synthesis proceeds via the formation of an oxime intermediate from 4-methyl-5-imidazolecarboxaldehyde, followed by the reduction of the oxime to the corresponding primary amine.

Synthesis Pathway Overview

The synthesis of this compound can be efficiently achieved through a two-step reaction sequence starting from 4-methyl-5-imidazolecarboxaldehyde. The overall workflow is depicted below.

Synthesis_Workflow A 4-Methyl-5-imidazolecarboxaldehyde B Step 1: Oximation with Hydroxylamine (B1172632) Hydrochloride A->B C 4-Methyl-5-imidazolecarboxaldehyde Oxime B->C D Step 2: Reduction of Oxime C->D E 4-Methylhistamine (Free Base) D->E F Step 3: Salt Formation with Hydrochloric Acid E->F G This compound F->G

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 4-Methyl-5-imidazolecarboxaldehyde Oxime

This step involves the condensation reaction between 4-methyl-5-imidazolecarboxaldehyde and hydroxylamine hydrochloride to form the corresponding oxime.

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methyl-5-imidazolecarboxaldehyde (1.0 eq) in ethanol (B145695).

  • Add hydroxylamine hydrochloride (1.1-1.2 eq) to the solution.

  • Add a base, such as pyridine (B92270) or sodium acetate (B1210297) (1.1-1.5 eq), to neutralize the hydrochloric acid formed and to facilitate the reaction.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

ParameterValue
Starting Material4-Methyl-5-imidazolecarboxaldehyde
ReagentsHydroxylamine hydrochloride, Pyridine/Sodium Acetate
SolventEthanol
Reaction TemperatureReflux
Reaction Time1-3 hours (monitor by TLC)
Work-upCrystallization and filtration
Expected Yield85-95%
Step 2: Synthesis of 4-Methylhistamine (Reduction of Oxime)

The second step is the reduction of the oxime intermediate to the primary amine, 4-methylhistamine. Catalytic hydrogenation using Raney Nickel is an effective method for this transformation.

Reaction Scheme:

Experimental Protocol:

  • In a hydrogenation vessel, suspend 4-methyl-5-imidazolecarboxaldehyde oxime (1.0 eq) in a suitable solvent, such as methanol (B129727) or ethanol, saturated with ammonia (B1221849). The ammonia helps to prevent the formation of secondary amine byproducts.

  • Carefully add a catalytic amount of Raney Nickel slurry (approximately 10-20% by weight of the oxime).

  • Pressurize the vessel with hydrogen gas (typically 3-4 atm).

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 4-methylhistamine free base.

ParameterValue
Starting Material4-Methyl-5-imidazolecarboxaldehyde Oxime
CatalystRaney Nickel
SolventMethanol or Ethanol (saturated with ammonia)
Reaction TemperatureRoom temperature to 50 °C
Hydrogen Pressure3-4 atm
Work-upFiltration and solvent evaporation
Expected Yield70-85%
Step 3: Preparation of this compound

The final step is the conversion of the 4-methylhistamine free base into its more stable dihydrochloride salt.

Reaction Scheme:

Experimental Protocol:

  • Dissolve the crude 4-methylhistamine free base in a minimal amount of absolute ethanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in ethanol (prepared by carefully bubbling dry HCl gas through cold ethanol or by the addition of acetyl chloride to ethanol) dropwise with stirring until the solution becomes acidic (check with pH paper).

  • The dihydrochloride salt will precipitate out of the solution.

  • Allow the precipitation to complete by storing the mixture at a low temperature (e.g., in a refrigerator) for a few hours.

  • Collect the white crystalline solid by filtration, wash with cold absolute ethanol, and then with diethyl ether.

  • Dry the product in a vacuum desiccator to obtain pure this compound.

ParameterValue
Starting Material4-Methylhistamine (Free Base)
ReagentHydrochloric acid in ethanol
SolventAbsolute Ethanol
Reaction Temperature0 °C to room temperature
Work-upPrecipitation and filtration
Expected Yield>95%

H4 Receptor Signaling Pathway

4-Methylhistamine exerts its biological effects by acting as an agonist at the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR). The activation of H4R initiates a cascade of intracellular signaling events.

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4 Receptor G_protein Gαi/o βγ H4R->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits (Gαi) PLC Phospholipase C G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Binds to receptor on MAPK MAPK Cascade (ERK, p38) DAG->MAPK Activates Ca_cyto [Ca²⁺]i ↑ Ca_ER->Ca_cyto Releases Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) Ca_cyto->Response MAPK->Response ligand 4-Methylhistamine ligand->H4R Binds to

Caption: Simplified signaling pathway of the H4 receptor activated by 4-Methylhistamine.

Upon binding of 4-methylhistamine, the H4 receptor activates the associated heterotrimeric G protein, Gαi/o. This leads to the dissociation of the Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) and increasing the intracellular calcium concentration.[1][2] The increase in intracellular calcium and the activation of DAG can lead to the activation of downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, ultimately resulting in various cellular responses, including chemotaxis, cytokine release, and changes in cell shape.[1][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

StepStarting MaterialProductMolecular Weight ( g/mol )Typical Yield (%)Purity (%)
14-Methyl-5-imidazolecarboxaldehyde4-Methyl-5-imidazolecarboxaldehyde Oxime125.1385-95>95
24-Methyl-5-imidazolecarboxaldehyde Oxime4-Methylhistamine125.1770-85>90 (crude)
34-MethylhistamineThis compound198.09>95≥98[4]

Conclusion

This technical guide provides a detailed and practical pathway for the synthesis of this compound, a crucial tool for pharmacological research. By following the outlined experimental protocols, researchers can reliably produce this selective H4 receptor agonist for their studies. The provided diagrams of the synthesis workflow and the H4 receptor signaling pathway offer a clear visual representation of the chemical and biological processes involved. The summarized quantitative data serves as a useful benchmark for the successful execution of this synthesis.

References

4-Methylhistamine: A Selective Histamine H4 Receptor Agonist for Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The histamine (B1213489) H4 receptor (H4R) has emerged as a compelling therapeutic target for a spectrum of inflammatory and immune-mediated disorders, including asthma, allergic rhinitis, and autoimmune diseases.[1][2][3] Its predominant expression in hematopoietic cells, such as mast cells, eosinophils, and T cells, underscores its critical role in modulating immune responses.[3][4] The development of selective agonists for the H4R is paramount for elucidating its physiological functions and for the validation of its therapeutic potential. 4-Methylhistamine (B1206604) has been identified as the first potent and highly selective agonist for the human H4 receptor, exhibiting over 100-fold selectivity over other histamine receptor subtypes.[2][5][6][7][8] This technical guide provides a comprehensive overview of 4-Methylhistamine, its receptor selectivity, signaling pathways, and the experimental protocols utilized for its characterization.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of 4-Methylhistamine at the four human histamine receptor subtypes. The data clearly illustrates its high affinity and potency at the H4R, with significantly lower activity at H1R, H2R, and H3R.

CompoundReceptorBinding Affinity (Ki, nM)Functional Activity (pEC50)Functional Activity (EC50, nM)
4-Methylhistamine hH4R 7 - 50 [2][5][6][9]7.4 [2][5][6][8]~40
hH1R>10,0004.57 (guinea-pig ileum)[10]>10,000
hH2R>10,0005.23 (guinea-pig ileum)[10][11]~5,888
hH3R>10,000<5.0>10,000

H4 Receptor Signaling Pathway

Activation of the H4R by an agonist such as 4-Methylhistamine initiates a cascade of intracellular signaling events. The H4R is coupled to the Gi/o family of G proteins.[9] Upon agonist binding, the G protein dissociates into its Gαi/o and Gβγ subunits, which in turn modulate the activity of various downstream effectors. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12] Concurrently, the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration.[3][12] Furthermore, H4R activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[12][13] These signaling events ultimately culminate in various cellular responses, including chemotaxis, cytokine release, and changes in cell shape.[3][4][14]

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol agonist 4-Methylhistamine H4R H4 Receptor agonist->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates MAPK MAPK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Ca2 ↑ Ca²⁺ PLC->Ca2 Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response Ca2->Response MAPK->Response Experimental_Workflow start Start: Compound Synthesis/ Acquisition primary_binding Primary Screen: Radioligand Binding Assay (H4R) start->primary_binding selectivity_panel Selectivity Screen: Binding Assays (H1R, H2R, H3R) primary_binding->selectivity_panel High Affinity Candidate functional_assay Functional Assay: Calcium Mobilization (H4R) selectivity_panel->functional_assay Selective Candidate potency_determination Potency (EC50) Determination functional_assay->potency_determination chemotaxis_assay Cell-based Functional Assay: Chemotaxis potency_determination->chemotaxis_assay Potent Agonist downstream_signaling Downstream Signaling: cAMP Assay, MAPK Activation chemotaxis_assay->downstream_signaling in_vivo_studies In Vivo Model Validation downstream_signaling->in_vivo_studies end End: Characterized Selective H4R Agonist in_vivo_studies->end

References

The Pharmacological Profile of 4-Methylhistamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604) is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a G protein-coupled receptor (GPCR) predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, T-cells, and dendritic cells.[1][2] This selectivity, particularly over the H1, H2, and H3 receptor subtypes, has established 4-methylhistamine as an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the H4 receptor.[3] Its activity is implicated in immunomodulation and inflammatory processes, making the H4R a target of significant interest for therapeutic intervention in diseases such as allergic asthma, atopic dermatitis, and autoimmune disorders.[4][5] This document provides a comprehensive overview of the pharmacological properties of 4-methylhistamine, including its receptor binding profile, functional activity, and underlying signaling mechanisms. Detailed experimental protocols for key assays are provided to facilitate further research and drug discovery efforts.

Receptor Binding Affinity and Selectivity

4-Methylhistamine is distinguished by its high binding affinity for the human histamine H4 receptor. Radioligand binding assays have consistently demonstrated its potent interaction with the H4R, while showing significantly lower affinity for the H1, H2, and H3 receptor subtypes. This profile confirms its status as the first identified potent and selective H4R agonist.[3]

Quantitative Binding Data

The binding affinities (Ki) of 4-methylhistamine for the four human histamine receptor subtypes are summarized below. The data highlights a selectivity of over 100-fold for the H4R compared to the other subtypes.[3][6][7][8]

Receptor SubtypeRadioligand Used in AssayKi (nM)Reference
Human H4R [³H]histamine7 - 50[3][7]
Human H1R [³H]mepyramine>10,000[9]
Human H2R [¹²⁵I]iodoaminopotentidine>10,000[9]
Human H3R [³H]Nα-methylhistamine>10,000[9]
Guinea-Pig H1R -281,838 (-logKD = 3.55)[10]
Guinea-Pig H2R -53,703 (-logKD = 4.27)[10]

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Histamine Receptors.

Functional Activity

As a full agonist at the H4 receptor, 4-methylhistamine effectively stimulates receptor-mediated downstream signaling.[9] Its functional potency is typically measured through assays that quantify second messenger modulation (e.g., cAMP levels) or cell-based physiological responses like chemotaxis and shape change.

Quantitative Functional Data

The functional potency (EC50 or pEC50) of 4-methylhistamine demonstrates its efficacy as an H4R agonist.

Assay TypeSpecies/Cell SystemMeasured ParameterPotencyReference
cAMP Inhibition SK-N-MC cells (hH4R)pEC507.4[3][6][8]
CRE-β-galactosidase SK-N-MC cells (hH4R)EC5039.8 nM[11]
Eosinophil Shape Change Human EosinophilsEC500.36 µM[11]
Eosinophil Chemotaxis Human EosinophilsEC5083 nM[12]
Mast Cell Migration Murine Bone Marrow Mast CellsEC5012 µM[11]
H1 Receptor Activity Guinea-Pig Ileum-log EC504.57[10]
H2 Receptor Activity Guinea-Pig Ileum-log EC505.23[10]

Table 2: Functional Potency of 4-Methylhistamine.

Signaling Pathways

The histamine H4 receptor primarily couples to the Gαi/o family of G proteins.[1] Activation of H4R by 4-methylhistamine initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, H4R stimulation activates the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK), and the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which are crucial for mediating cellular responses like chemotaxis, cytokine release, and cell survival.[2][9][11][13]

H4R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mapk MAPK Pathway cluster_pi3k PI3K Pathway H4R H4 Receptor Gi Gαi/o H4R->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to agonist 4-Methylhistamine agonist->H4R Binds Gi->AC Inhibits Ras Ras/Raf Gi->Ras Activates PI3K PI3K Gi->PI3K Activates Response Cellular Responses (Chemotaxis, Cytokine Release) cAMP->Response Modulates MEK MEK Ras->MEK ERK ERK1/2 MEK->ERK ERK->Response Akt Akt PI3K->Akt Akt->Response Binding_Assay_Workflow start Start prep Prepare Cell Membranes (Expressing H4R) start->prep plate Plate Assay Components (Buffer, Radioligand, Test Compound) prep->plate incubate Add Membranes & Incubate (Reach Equilibrium) plate->incubate filter Vacuum Filtration (Separate Bound/Unbound) incubate->filter count Scintillation Counting (Measure Radioactivity) filter->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end

References

The Role of 4-Methylhistamine in Immune Cell Chemotaxis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604), a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), plays a significant role in directing the migration of various immune cells, a process known as chemotaxis. This technical guide provides a comprehensive overview of the mechanisms by which 4-methylhistamine influences immune cell trafficking, with a focus on mast cells, eosinophils, T-cells, and dendritic cells. We delve into the quantitative aspects of this chemotactic response, detail the experimental protocols for its measurement, and elucidate the intricate signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals in immunology and drug development seeking to understand and target the H4 receptor for therapeutic intervention in inflammatory and allergic diseases.

Introduction

Histamine, a well-known mediator of allergic reactions, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. The H4 receptor is predominantly expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, T-cells, and dendritic cells.[1] Its activation is critically involved in a variety of immune and inflammatory responses. 4-Methylhistamine, as a selective H4R agonist, serves as an invaluable tool for elucidating the specific functions of this receptor. A key function modulated by H4R activation is chemotaxis, the directed migration of cells along a chemical gradient. This process is fundamental to the recruitment of immune cells to sites of inflammation and allergic reactions. Understanding the precise role of 4-methylhistamine in this process is crucial for the development of novel therapeutics targeting H4R to modulate immune cell trafficking in various pathological conditions.

Immune Cells Targeted by 4-Methylhistamine for Chemotaxis

Activation of the H4 receptor by 4-methylhistamine has been demonstrated to induce a chemotactic response in several key immune cell populations:

  • Mast Cells: As central players in allergic reactions, mast cells are recruited to inflammatory sites where they release a plethora of pro-inflammatory mediators. 4-methylhistamine induces the migration of mast cells, a process that is absent in mast cells derived from H4 receptor-deficient mice.[2]

  • Eosinophils: These granulocytes are characteristic features of allergic inflammation and parasitic infections. Histamine is a known chemoattractant for eosinophils, and this effect is mediated through the H4 receptor.[3] 4-methylhistamine induces shape change in human eosinophils, a prerequisite for chemotaxis.[4]

  • T-Cells: T-lymphocytes are crucial for orchestrating adaptive immune responses. The H4 receptor is functionally expressed on T-cells, and its activation can influence their migration.[5]

  • Dendritic Cells (DCs): As the most potent antigen-presenting cells, DCs are critical for initiating T-cell responses. The H4 receptor is expressed on DCs, and its stimulation can mediate their chemotaxis, thereby influencing the initiation of immune responses.[6]

Quantitative Analysis of 4-Methylhistamine-Induced Chemotaxis

The chemotactic potency of 4-methylhistamine can be quantified by determining its half-maximal effective concentration (EC50). While direct EC50 values for 4-methylhistamine-induced chemotaxis are available for some cell types, for others, related quantitative data such as induction of cell shape change provides a strong indication of chemotactic potential.

Immune Cell TypeAgonistAssaySpeciesEC50 ValueReference
Eosinophils4-MethylhistamineShape ChangeHuman0.36 µM[4]
EosinophilsHistamineChemotaxisHuman83 nM[3]
Mast Cells (BMMC)4-MethylhistamineChemotaxisMurine12 µM[4]
T-Cells4-MethylhistamineChemotaxis-Data not available-
Dendritic Cells4-MethylhistamineChemotaxis-Data not available-

Signaling Pathways of 4-Methylhistamine-Induced Chemotaxis

The chemotactic response initiated by 4-methylhistamine is a complex process involving a cascade of intracellular signaling events. The binding of 4-methylhistamine to the H4 receptor triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins of the Gαi/o family.

H4R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Four_MH 4-Methylhistamine H4R H4 Receptor Four_MH->H4R Binds to G_protein Gαi/oβγ H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Induces Rho_GTPases Rho GTPases (Rac, Cdc42, Rho) Ca_release->Rho_GTPases Activates WASP_WAVE WASP/WAVE Rho_GTPases->WASP_WAVE Activates Arp23 Arp2/3 Complex WASP_WAVE->Arp23 Activates Actin_poly Actin Polymerization Arp23->Actin_poly Promotes Chemotaxis Chemotaxis Actin_poly->Chemotaxis Leads to

Caption: H4 Receptor Signaling Pathway for Chemotaxis.

Upon activation, the Gαi/o subunit inhibits adenylyl cyclase, while the Gβγ subunit activates Phospholipase C (PLC).[2] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol.

This rise in intracellular calcium, along with other signals, activates a family of small Rho GTPases, including Rac, Cdc42, and Rho.[7] These molecular switches are critical regulators of the actin cytoskeleton. Activated Rac and Cdc42 stimulate downstream effector proteins such as Wiskott-Aldrich syndrome protein (WASP) and WASP-family verprolin-homologous protein (WAVE).[8] These, in turn, activate the Arp2/3 complex, which promotes the polymerization of actin filaments.[9] The dynamic reorganization of the actin cytoskeleton, including the formation of lamellipodia and filopodia, provides the protrusive force necessary for cell migration towards the 4-methylhistamine gradient, resulting in chemotaxis.

Experimental Protocols for Measuring Chemotaxis

The chemotactic response of immune cells to 4-methylhistamine can be quantitatively assessed using several in vitro assays. The Boyden chamber and transwell migration assays are the most commonly employed methods.

Boyden Chamber/Transwell Migration Assay

This assay measures the migration of cells across a porous membrane in response to a chemoattractant gradient.

Materials:

  • Boyden chamber or transwell inserts (with appropriate pore size for the immune cell type, e.g., 3-8 µm)

  • Multi-well plates compatible with the inserts

  • Immune cells of interest (e.g., purified eosinophils, mast cells)

  • Culture medium (e.g., RPMI-1640) with and without serum

  • 4-Methylhistamine

  • Control chemoattractant (e.g., C5a, fMLP)

  • Phosphate-buffered saline (PBS)

  • Fixing solution (e.g., methanol)

  • Staining solution (e.g., Giemsa or crystal violet)

  • Microscope

Procedure:

  • Cell Preparation:

    • Culture and harvest immune cells.

    • Wash the cells with serum-free medium and resuspend them at a concentration of 1 x 10⁶ cells/mL in serum-free medium.

  • Assay Setup:

    • Place the transwell inserts into the wells of the multi-well plate.

    • In the lower chamber, add the culture medium containing various concentrations of 4-methylhistamine. Include a negative control (medium alone) and a positive control (a known chemoattractant).

    • Carefully add the cell suspension to the upper chamber of the insert.

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (e.g., 1-4 hours).

  • Cell Fixation and Staining:

    • After incubation, carefully remove the inserts from the plate.

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixing solution.

    • Stain the fixed cells with a suitable staining solution.

  • Quantification:

    • Allow the membrane to dry.

    • Count the number of migrated cells in several random high-power fields under a microscope.

    • Calculate the average number of migrated cells per field for each condition.

Chemotaxis_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Prep Prepare Cell Suspension (1x10⁶ cells/mL in serum-free medium) Add_Cells Add Cells to Upper Chamber of Transwell Insert Cell_Prep->Add_Cells Assay_Setup Prepare Chemoattractant dilutions (4-Methylhistamine, Controls) Add_Chemo Add Chemoattractant to Lower Chamber Assay_Setup->Add_Chemo Incubate Incubate at 37°C (1-4 hours) Add_Cells->Incubate Remove_Nonmigrated Remove Non-migrated Cells Incubate->Remove_Nonmigrated Fix_Stain Fix and Stain Migrated Cells Remove_Nonmigrated->Fix_Stain Count_Cells Count Migrated Cells (Microscopy) Fix_Stain->Count_Cells Data_Analysis Data Analysis (Calculate average migrated cells) Count_Cells->Data_Analysis

Caption: Workflow for a Transwell Chemotaxis Assay.

Conclusion and Future Directions

4-Methylhistamine, through its selective activation of the H4 receptor, is a potent chemoattractant for a range of immune cells. The signaling cascade initiated by H4R activation, involving Gαi/o proteins, PLC, calcium mobilization, and subsequent actin cytoskeleton rearrangement, provides a clear pathway for this directed cell migration. The quantitative data and experimental protocols presented in this guide offer a solid foundation for further research into the role of the H4 receptor in immune cell trafficking.

Future research should focus on obtaining more precise quantitative data, such as EC50 values for 4-methylhistamine-induced chemotaxis of human T-cells and dendritic cells. Furthermore, a more detailed elucidation of the downstream signaling components, particularly the specific Rho GTPases and their effectors involved in H4R-mediated chemotaxis in different immune cell types, will be crucial. A deeper understanding of these mechanisms will undoubtedly pave the way for the development of more targeted and effective H4R-based therapies for a variety of inflammatory and allergic disorders.

References

4-Methylhistamine hydrochloride discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 4-Methylhistamine (B1206604) Hydrochloride: Discovery, History, and Pharmacological Profile

Executive Summary

4-Methylhistamine (4-MeH) is a critical pharmacological tool that has played a pivotal role in the elucidation of histamine (B1213489) receptor subtypes. Initially synthesized during the groundbreaking research that led to the discovery of histamine H₂ receptor antagonists, it was instrumental in providing the definitive evidence for the existence of a second histamine receptor. For decades, it was primarily recognized as a selective H₂ receptor agonist. However, subsequent research in the 21st century redefined its pharmacological profile, establishing it as the first potent and highly selective H₄ receptor agonist. This guide provides a comprehensive overview of the discovery, history, and detailed pharmacological characteristics of 4-methylhistamine, including quantitative binding and functional data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Discovery and History

The story of 4-methylhistamine is intrinsically linked to the rational drug design program initiated by Sir James Black and his team at Smith Kline & French in the 1960s.[1] The primary goal of this research was to develop a therapeutic agent that could block histamine-stimulated gastric acid secretion, a major factor in the pathology of peptic ulcers.[2] The prevailing antihistamines at the time (H₁ antagonists) were ineffective in this regard, leading Black to hypothesize the existence of a second, distinct histamine receptor (termed H₂) in the gastric mucosa.

To prove this hypothesis, the team embarked on a systematic modification of the histamine molecule.[1] This effort produced numerous compounds, including 4-methylhistamine. When tested, 4-methylhistamine was found to be a potent stimulant of gastric acid secretion (an H₂-mediated response) but had weak activity at sites associated with H₁ receptors.[1] This selective agonist activity provided the crucial evidence that confirmed the existence of the H₂ receptor, thereby establishing a clear target for the development of antagonists.[1] This pivotal discovery paved the way for the development of revolutionary anti-ulcer drugs like cimetidine.[1]

For many years, 4-methylhistamine was widely used in research as a selective H₂ receptor agonist. However, with the discovery of the H₄ receptor in 2000, the pharmacological landscape shifted. In a seminal 2005 study, 4-methylhistamine was re-evaluated and surprisingly identified as a high-affinity, potent, and selective agonist for the human H₄ receptor.[3][4][5] This discovery provided researchers with the first selective pharmacological tool to probe the function of the H₄ receptor, which is primarily expressed on cells of hematopoietic origin and is implicated in inflammatory and immune responses.[3][6]

Pharmacological Data

4-Methylhistamine exhibits a distinct selectivity profile across the four human histamine receptor subtypes. While historically considered an H₂ agonist, it displays its highest affinity and potency at the H₄ receptor.

Table 1: Quantitative Pharmacological Data for 4-Methylhistamine at Human Histamine Receptors
Receptor SubtypeParameterValueNotes
H₄ Receptor Kᵢ (Binding Affinity)7 - 50 nMExhibits high affinity for the H₄ receptor.[3][7]
pEC₅₀ (Potency)7.4Potent full agonist activity.[3][8][9]
Selectivity>100-fold vs H₁, H₂, H₃Highly selective for the H₄ receptor.[3][8][10]
H₂ Receptor -log EC₅₀ (Potency)5.23Data from guinea-pig isolated ileum.[11]
-log K₉ (Binding)4.27Data from guinea-pig isolated ileum.[11]
H₁ Receptor -log EC₅₀ (Potency)4.57Data from guinea-pig isolated ileum.[11]
-log K₉ (Binding)3.55Data from guinea-pig isolated ileum.[11]

Key Experimental Protocols

The characterization of 4-methylhistamine's activity at histamine receptors has been achieved through various in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Kᵢ) of 4-methylhistamine for different histamine receptor subtypes by measuring its ability to displace a specific, radioactively labeled ligand.

  • Objective: To determine the equilibrium dissociation constant (Kᵢ) of the test compound.

  • Materials:

    • Cell membranes prepared from cell lines stably expressing the human histamine receptor of interest (e.g., SK-N-MC cells for H₄R, HEK-293 for H₂R).[10][12]

    • Radioligands: [³H]histamine (for H₄R), [¹²⁵I]iodoaminopotentidine (for H₂R), [³H]mepyramine (for H₁R), [³H]Nα-methylhistamine (for H₃R).[13]

    • Test Compound: 4-Methylhistamine hydrochloride.

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters and a cell harvester for separating bound from free radioligand.

    • Scintillation counter.

  • Protocol:

    • Incubate the cell membranes (containing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (4-methylhistamine).

    • Incubations are typically carried out for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., 25°C or 4°C) to reach equilibrium.[12]

    • Non-specific binding is determined in parallel incubations containing a high concentration of a known, non-labeled standard antagonist (e.g., 10 µM JNJ 7777120 for H₄R).[3]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity trapped on the filters using liquid scintillation counting.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Calculate the IC₅₀ (the concentration of 4-methylhistamine that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.

    • Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₉), where [L] is the concentration of the radioligand and K₉ is its dissociation constant.

Functional Assay: cAMP Accumulation (H₂ Receptor)

This assay measures the ability of 4-methylhistamine to stimulate the H₂ receptor, which is coupled to the Gₛ protein, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP).

  • Objective: To determine the potency (EC₅₀) and efficacy of 4-methylhistamine as an H₂ receptor agonist.

  • Materials:

    • HEK-293 or AGS cells transiently or stably expressing the human H₂ receptor.[12]

    • Culture medium (e.g., DMEM) supplemented with a phosphodiesterase inhibitor like IBMX (1 mM) to prevent cAMP degradation.[12]

    • This compound.

    • cAMP assay kit (e.g., based on HTRF, ELISA, or radioligand binding).

  • Protocol:

    • Plate the cells in multi-well plates and allow them to adhere overnight.

    • Pre-incubate the cells with the phosphodiesterase inhibitor (IBMX) for a short period (e.g., 3-5 minutes) at 37°C.[12]

    • Add varying concentrations of 4-methylhistamine to the wells.

    • Incubate for a defined time (e.g., 9-15 minutes) at 37°C to allow for cAMP production.[12]

    • Stop the reaction by lysing the cells (e.g., with ethanol (B145695) or lysis buffer provided in a kit).[12]

    • Quantify the amount of intracellular cAMP using a suitable detection method according to the manufacturer's instructions.

    • Plot the cAMP concentration against the logarithm of the 4-methylhistamine concentration.

    • Determine the EC₅₀ value (the concentration that produces 50% of the maximal response) using non-linear regression analysis.

Signaling Pathways and Experimental Workflow

Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the H₂ and H₄ receptors, as well as a typical experimental workflow for a radioligand binding assay.

H2_Signaling_Pathway cluster_membrane Cell Membrane H2R H₂ Receptor G_Protein G Protein Gsα Gβγ H2R->G_Protein:Gs_alpha Activates AC Adenylyl Cyclase G_Protein:Gs_alpha->AC Activates cAMP cAMP AC->cAMP Converts Ligand 4-Methylhistamine Ligand->H2R ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets H4_Signaling_Pathway cluster_membrane Cell Membrane H4R H₄ Receptor G_Protein G Protein Giα Gβγ H4R->G_Protein:Gi_alpha Activates Gbetagamma Gβγ Subunits H4R->Gbetagamma Releases AC Adenylyl Cyclase G_Protein:Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Ligand 4-Methylhistamine Ligand->H4R ATP ATP ATP->AC Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Gbetagamma->Response Activates Downstream Effectors Radioligand_Binding_Workflow A 1. Preparation - Cell Membranes with Receptor - Radioligand ([L*]) - Test Compound (4-MeH) B 2. Incubation Mix Membranes, [L*], and varying [4-MeH] A->B C 3. Separation Rapid filtration to separate bound from free [L*] B->C D 4. Quantification Measure radioactivity on filters (scintillation counting) C->D E 5. Data Analysis - Plot % Inhibition vs [4-MeH] - Calculate IC₅₀ - Convert to Kᵢ (Cheng-Prusoff) D->E

References

The Signal Transduction Pathways Activated by 4-Methylhistamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) is a potent and selective agonist for histamine (B1213489) receptors, playing a crucial role in elucidating the physiological and pathophysiological functions of these receptors. As a derivative of histamine, its primary mechanism of action involves the activation of specific histamine receptor subtypes, thereby initiating a cascade of intracellular signaling events. This technical guide provides a comprehensive overview of the signal transduction pathways activated by 4-Methylhistamine, with a focus on its effects on the H2 and H4 histamine receptors. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling cascades.

Core Signal Transduction Pathways

4-Methylhistamine primarily exerts its effects through the activation of G-protein coupled receptors (GPCRs), specifically the histamine H2 and H4 receptors. The downstream signaling pathways are largely determined by the G-protein subtype to which these receptors couple.

Histamine H2 Receptor Signaling

The histamine H2 receptor is classically coupled to the stimulatory G-protein, Gs. Activation of the H2 receptor by 4-Methylhistamine initiates a well-defined signaling cascade that leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2]

The key steps in this pathway are:

  • Receptor Activation: 4-Methylhistamine binds to the H2 receptor, inducing a conformational change.

  • G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gs protein.

  • Adenylyl Cyclase Activation: The GTP-bound Gsα subunit dissociates and activates adenylyl cyclase.[1][3]

  • cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.[1]

  • Protein Kinase A (PKA) Activation: cAMP binds to the regulatory subunits of PKA, leading to the release and activation of the catalytic subunits.[4][5]

  • Downstream Phosphorylation: Activated PKA phosphorylates a variety of downstream target proteins, leading to diverse cellular responses such as smooth muscle relaxation and stimulation of gastric acid secretion.[2][4]

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor H2 Receptor G_Protein Gs Protein (αβγ) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP ATP to PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates Methylhistamine 4-Methylhistamine Methylhistamine->Receptor Binds to

H2 Receptor Signaling Pathway
Histamine H4 Receptor Signaling

The histamine H4 receptor is primarily coupled to the inhibitory G-protein, Gi/o.[6] Consequently, its activation by 4-Methylhistamine can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, the signaling downstream of the H4 receptor is more complex and involves multiple effector pathways.[7]

Key signaling pathways activated by 4-Methylhistamine through the H4 receptor include:

  • Inhibition of Adenylyl Cyclase: The Giα subunit inhibits adenylyl cyclase, leading to decreased cAMP production.

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: The Gβγ subunits can activate PI3K, which in turn phosphorylates and activates Akt. This pathway is crucial for cell survival and proliferation.[8]

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: H4 receptor activation can lead to the phosphorylation and activation of Extracellular signal-Regulated Kinases (ERK1/2).[8]

  • NF-κB Pathway: 4-Methylhistamine has been shown to activate the NF-κB signaling pathway, leading to the transcription of pro-inflammatory genes.[9][10] This results in the production and release of cytokines such as IL-6, TNF-α, and GM-CSF.[10][11]

H4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor H4 Receptor G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates PI3K PI3K G_Protein->PI3K Gβγ activates ERK ERK G_Protein->ERK Activates NFkB NF-κB G_Protein->NFkB Activates Akt Akt PI3K->Akt Activates Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Transcription Methylhistamine 4-Methylhistamine Methylhistamine->Receptor Binds to

H4 Receptor Signaling Pathway

Quantitative Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of 4-Methylhistamine at various histamine receptor subtypes. These values are critical for understanding the selectivity and efficacy of this compound.

Receptor SubtypeSpeciesKi (nM)Reference
H4Human50[12]
H1Guinea Pig-log KD = 3.55[13]
H2Guinea Pig-log KD = 4.27[13]
Receptor SubtypeSpeciesAssayEC50 (-log M)Reference
H4HumanAgonist Activity7.4[12]
H1Guinea PigContraction4.57[13]
H2Guinea PigContraction5.23[13]

Experimental Protocols

The study of 4-Methylhistamine-activated signaling pathways employs a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity of 4-Methylhistamine to specific histamine receptors.

Protocol:

  • Membrane Preparation: Prepare cell membranes from cells expressing the histamine receptor of interest.

  • Incubation: Incubate the cell membranes with a radiolabeled ligand (e.g., [3H]histamine) and varying concentrations of unlabeled 4-Methylhistamine.[14]

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Detection: Quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the Ki value by analyzing the competition binding curves using non-linear regression.

Binding_Assay_Workflow start Start prep Prepare Cell Membranes Expressing Receptor start->prep incubate Incubate Membranes with Radioligand and 4-Methylhistamine prep->incubate separate Separate Bound and Free Radioligand incubate->separate detect Quantify Bound Radioactivity separate->detect analyze Analyze Data to Determine Ki detect->analyze end End analyze->end

Radioligand Binding Assay Workflow
cAMP Measurement Assay

This assay quantifies the change in intracellular cAMP levels upon H2 receptor activation.

Protocol:

  • Cell Culture: Culture cells expressing the H2 receptor in a suitable medium.

  • Stimulation: Treat the cells with varying concentrations of 4-Methylhistamine for a defined period.

  • Cell Lysis: Lyse the cells to release intracellular contents.

  • cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive enzyme immunoassay (EIA) or a fluorescence resonance energy transfer (FRET)-based biosensor.[15][16]

  • Data Analysis: Generate a dose-response curve and calculate the EC50 value.

Western Blotting for Protein Phosphorylation

This technique is used to detect the phosphorylation of downstream signaling proteins like ERK and Akt.

Protocol:

  • Cell Treatment: Treat cells with 4-Methylhistamine for various time points.

  • Protein Extraction: Lyse the cells and extract total protein.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[8]

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-ERK).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[8]

  • Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation.

Conclusion

4-Methylhistamine is an invaluable pharmacological tool for investigating the complex signaling networks regulated by histamine receptors. Its selective agonism at H2 and H4 receptors triggers distinct downstream pathways, leading to a wide array of cellular responses. A thorough understanding of these signal transduction cascades, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of novel therapeutic agents targeting the histaminergic system.

References

4-Methylhistamine Receptor Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of 4-methylhistamine (B1206604) for the four subtypes of histamine (B1213489) receptors (H1, H2, H3, and H4). The information is compiled from various scientific sources and is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction to 4-Methylhistamine and Histamine Receptors

Histamine is a crucial biogenic amine that exerts its diverse physiological and pathological effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[1] These receptors are distributed throughout the body and are involved in a wide range of functions, from allergic reactions and gastric acid secretion to neurotransmission and immunomodulation.[1][2] The affinity of ligands for these receptors is a critical determinant of their pharmacological activity.

4-Methylhistamine is a derivative of histamine that has been instrumental in characterizing the pharmacology of histamine receptors, particularly the H4 receptor. It has been identified as a potent and selective agonist for the human H4 receptor.[3][4][5]

Binding Affinity of 4-Methylhistamine (Ki values)

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

The following table summarizes the reported Ki values for 4-methylhistamine at the human H1, H2, H3, and H4 receptors.

Receptor SubtypeRadioligand Used in AssayKi (nM)pKiSource
H1 Receptor [³H]mepyramine~15,849 (calculated from pEC50)4.8 (pEC50)[6]
H2 Receptor [¹²⁵I]iodoaminopotentidine79435.1[6]
H3 Receptor [³H]Nα-methylhistamine~11,481 (calculated from pIC50)4.94 (pIC50)[7]
H4 Receptor [³H]histamine507.3[3][4][5]

Note: Some values were converted from pEC50 or pIC50 as indicated. It is important to note that assay conditions can influence these values.

As the data indicates, 4-methylhistamine exhibits a significantly higher affinity for the H4 receptor compared to the other three subtypes, with a reported selectivity of over 100-fold.[3][4][5] The affinity for H1, H2, and H3 receptors is in the micromolar range, whereas the affinity for the H4 receptor is in the nanomolar range.[2]

Experimental Protocols for Receptor Binding Assays

The determination of Ki values for 4-methylhistamine is primarily achieved through competitive radioligand binding assays. These assays are a fundamental tool for characterizing the pharmacological profile of a compound.[8]

Principle of the Assay

The core principle of a competitive radioligand binding assay is the competition between a radiolabeled ligand (with known affinity) and an unlabeled test compound (e.g., 4-methylhistamine) for binding to the target receptor.[8] By measuring the displacement of the radioligand by increasing concentrations of the test compound, the inhibitory constant (Ki) of the test compound can be determined.

General Experimental Workflow

The following is a generalized protocol for a competitive radioligand binding assay to determine the binding affinity of 4-methylhistamine for a specific histamine receptor subtype.

Materials:

  • Receptor Source: Cell membrane preparations from cell lines expressing the human histamine receptor of interest (e.g., HEK293T or CHO cells).[7][9]

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype. Examples include:

    • H1R: [³H]mepyramine[9][10]

    • H2R: [¹²⁵I]iodoaminopotentidine[10]

    • H3R: [³H]Nα-methylhistamine[7][10]

    • H4R: [³H]histamine[10]

  • Test Compound: 4-Methylhistamine at various concentrations.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand to determine non-specific binding (e.g., 1 µM iodophenpropit (B1228430) for H3R).[7]

  • Incubation Buffer: A buffer solution with appropriate pH and ionic strength.

  • Filtration Apparatus: A cell harvester or similar filtration system with glass fiber filters.

  • Scintillation Counter: To measure the radioactivity bound to the filters.

Procedure:

  • Incubation: The receptor source, radioligand, and varying concentrations of 4-methylhistamine are incubated together in the incubation buffer. A parallel set of tubes containing the receptor source, radioligand, and the non-specific binding control is also prepared.

  • Equilibration: The incubation is allowed to proceed for a specific time at a defined temperature to reach binding equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of 4-methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Washing cluster_analysis Data Analysis Receptor Receptor Source Incubation Incubate components to reach equilibrium Receptor->Incubation Radioligand Radioligand Radioligand->Incubation Test_Compound 4-Methylhistamine Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Quantification Quantify Radioactivity Washing->Quantification Analysis Calculate IC50 and Ki Quantification->Analysis

Caption: General workflow of a competitive radioligand binding assay.

Histamine Receptor Signaling Pathways

Histamine_Signaling cluster_receptors Histamine Receptors cluster_gproteins G Proteins cluster_effectors Effector Pathways H1R H1R Gq Gq/11 H1R->Gq H2R H2R Gs Gs H2R->Gs H3R H3R Gi_o Gi/o H3R->Gi_o H4R H4R H4R->Gi_o PLC ↑ PLC → IP3 + DAG → ↑ Ca²⁺ Gq->PLC AC_inc ↑ Adenylyl Cyclase → ↑ cAMP Gs->AC_inc AC_dec ↓ Adenylyl Cyclase → ↓ cAMP Gi_o->AC_dec MAPK ↑ MAPK Gi_o->MAPK

Caption: Simplified signaling pathways of the four histamine receptor subtypes.

References

The Effects of 4-Methylhistamine on Mast Cells and Eosinophils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-Methylhistamine (B1206604) (4-MH) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a key player in immunomodulatory responses.[1][2] This document provides a comprehensive technical overview of the effects of 4-methylhistamine on two critical immune cell types implicated in allergic and inflammatory diseases: mast cells and eosinophils. Through its action on the H4R, 4-methylhistamine induces a range of cellular responses, including chemotaxis, degranulation, calcium mobilization, and cytokine release, highlighting the H4R as a promising therapeutic target for conditions like asthma and atopic dermatitis.[2][3] This guide summarizes key quantitative data, details common experimental protocols for studying these effects, and illustrates the underlying signaling pathways.

Core Effects of 4-Methylhistamine on Mast Cells

Mast cells are central to allergic reactions, releasing a cascade of inflammatory mediators upon activation.[4] 4-Methylhistamine, acting via the H4R, directly stimulates several key mast cell functions. The H4R is predominantly expressed in immune cells, and its activation by 4-methylhistamine has been shown to mediate its effects through a Gαi/o protein pathway.[1]

Mast Cell Degranulation and Mediator Release

Activation of H4R by 4-methylhistamine leads to degranulation—the release of pre-formed mediators stored in granules, such as histamine and β-hexosaminidase.[4] Studies on various human mast cell lines (HMC-1, LAD-2) and primary cord blood-derived mast cells confirm this effect. Beyond degranulation, 4-MH also stimulates the production of newly synthesized lipid mediators, including cysteinyl leukotrienes (CysLTs) and leukotriene B4 (LTB4), as well as a broad array of pro-inflammatory cytokines and chemokines.[1]

Chemotaxis and Calcium Mobilization

A critical function mediated by H4R activation is mast cell chemotaxis, the directed migration of mast cells toward a chemical stimulus.[5][6] 4-methylhistamine induces a dose-dependent migration of murine bone marrow-derived mast cells (BMMCs).[7] This chemotactic response is coupled to a sustained mobilization of intracellular calcium ([Ca2+]i), a crucial second messenger in cell signaling.[1][5] The signaling cascade involves Gαi/o proteins and phospholipase C (PLC).[5]

Quantitative Data: Mast Cell Responses

The following table summarizes the key quantitative effects of 4-methylhistamine on mast cells.

ParameterCell TypeAgonist / ConcentrationQuantitative EffectReference
Degranulation HMC-1 cells4-Methylhistamine36.76% β-hexosaminidase release
LAD-2 cells4-Methylhistamine37.21% β-hexosaminidase release
Cord blood-derived mast cells4-Methylhistamine63.44% β-hexosaminidase release
Chemotaxis Murine BMMCs4-MethylhistamineEC₅₀ = 12 µM[7]
Cytokine Production Mouse Mast CellsHistamine / 4-MethylhistamineInduces IL-6 production[3][8]
Mediator Release Cord blood-derived mast cells10 µM Histamine / 4-MethylhistamineInduces release of CysLTs and LTB4[1]
Calcium Mobilization Mouse BMMCsHistamineEC₅₀ = 314 ± 41 nM[9]

Core Effects of 4-Methylhistamine on Eosinophils

Eosinophils are key effector cells in late-phase allergic reactions and are implicated in the pathogenesis of allergic diseases like asthma.[6] 4-Methylhistamine elicits potent, H4R-mediated responses in eosinophils, including changes in cell shape, migration, and expression of adhesion molecules.

Eosinophil Shape Change and Chemotaxis

One of the most rapid and measurable responses of eosinophils to 4-methylhistamine is a change in cell shape, which is related to actin polymerization and precedes cell migration.[7][10] This effect is dose-dependent and can be blocked by H4R-selective antagonists.[7] 4-MH also acts as a direct chemoattractant for eosinophils, inducing their migration in a concentration-dependent manner.[6][11]

Upregulation of Adhesion Molecules

Activation of the H4R by 4-methylhistamine leads to the upregulation of cell adhesion molecules on the eosinophil surface, specifically CD11b/CD18 (Mac-1) and CD54 (ICAM-1).[6][11] This enhances the ability of eosinophils to adhere to the endothelium and migrate into tissues.

Quantitative Data: Eosinophil Responses

The following table summarizes the key quantitative effects of 4-methylhistamine on eosinophils.

ParameterCell TypeAgonist / AntagonistQuantitative EffectReference
Shape Change Human Eosinophils4-MethylhistamineEC₅₀ = 0.36 ± 0.09 µM[7]
Human EosinophilsHistamineEC₅₀ = 19 nM[6][11]
Chemotaxis Human EosinophilsHistamineEC₅₀ = 83 nM[6][11]
Chemotaxis Inhibition Human EosinophilsJNJ 7777120 (H4R antagonist)IC₅₀ = 86 nM (vs. histamine)[6][11]
Human EosinophilsThioperamide (H3/H4R antagonist)IC₅₀ = 519 nM (vs. histamine)[6][11]

Signaling Pathways

The cellular effects of 4-methylhistamine in both mast cells and eosinophils are initiated by its binding to the H4 receptor, a G-protein coupled receptor (GPCR). The subsequent signaling cascade involves several key pathways.

Gαi/o-PLC-Calcium Pathway

In both mast cells and eosinophils, the H4R couples to pertussis toxin-sensitive Gαi/o proteins.[5][10] Activation of Gαi/o leads to the stimulation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic [Ca2+]i, a critical event for chemotaxis and degranulation.[3][5]

PI3K/ERK Pathway in Mast Cells

In mast cells, 4-methylhistamine-induced cytokine production (e.g., IL-6) involves the activation of the Phosphoinositide 3-kinase (PI3K) and Extracellular signal-regulated kinase (ERK) pathways.[8]

H4R_Signaling_Pathway Figure 1: 4-Methylhistamine Signaling via the H4 Receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4 Receptor G_protein Gαi/o Protein H4R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates Ca_release ↑ Intracellular [Ca²⁺] PLC->Ca_release Leads to ERK ERK PI3K->ERK Activates Cell_Response1 Chemotaxis & Shape Change Ca_release->Cell_Response1 Cell_Response2 Degranulation Ca_release->Cell_Response2 Cell_Response3 Cytokine Production (Mast Cells) ERK->Cell_Response3 agonist 4-Methylhistamine agonist->H4R Binds

Caption: H4R signaling cascade initiated by 4-methylhistamine.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of 4-methylhistamine.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase as a marker for mast cell degranulation.[12]

Protocol:

  • Cell Culture: Culture human or murine mast cells (e.g., HMC-1, LAD-2, or BMMCs) under appropriate conditions.

  • Preparation: Wash cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer). Aliquot cells into a 96-well plate (e.g., 5x10⁵ cells/well).[12]

  • Stimulation: Add varying concentrations of 4-methylhistamine to the wells. Include a positive control (e.g., compound 48/80) and a negative (buffer only) control. To determine the total enzyme content, lyse a separate set of cells with a detergent (e.g., Triton X-100).[12]

  • Incubation: Incubate the plate for a short period (e.g., 30 minutes) at 37°C.[12]

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant.

  • Enzyme Assay: Transfer the supernatant to a new plate. Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).

  • Reaction & Measurement: Incubate to allow for the enzymatic reaction. Stop the reaction with a stop buffer (e.g., sodium carbonate). Measure the absorbance at 405 nm using a plate reader.

  • Calculation: Express degranulation as a percentage of the total β-hexosaminidase released from the lysed cells.

Eosinophil Chemotaxis Assay (Transwell System)

This assay measures the directed migration of eosinophils toward a chemoattractant.[6]

Protocol:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using density gradient centrifugation and negative selection with magnetic beads to achieve high purity.

  • Assay Setup: Use a chemotaxis chamber (e.g., Transwell plate) with a porous membrane (e.g., 5 µm pore size) separating an upper and lower chamber.

  • Loading: Add a solution containing 4-methylhistamine at various concentrations to the lower chambers. Add the purified eosinophil suspension to the upper chamber (the Transwell insert).[6]

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a humidified incubator to allow cells to migrate through the membrane.[6]

  • Cell Quantification: Discard the inserts. Count the number of migrated cells in the lower chamber using a flow cytometer for a fixed time period (e.g., 1 minute) or by manual cell counting with a hemocytometer.[6]

  • Data Analysis: Plot the number of migrated cells against the concentration of 4-methylhistamine to determine the EC₅₀ value.

Chemotaxis_Workflow Figure 2: Eosinophil Chemotaxis Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Isolate Eosinophils (Human Blood) B Add 4-MH to Lower Chamber A->B C Add Eosinophils to Upper Chamber (Insert) B->C D Incubate (e.g., 2h at 37°C) C->D E Count Migrated Cells in Lower Chamber (Flow Cytometry) D->E F Calculate EC₅₀ E->F

Caption: A typical workflow for a Transwell chemotaxis experiment.

Intracellular Calcium Mobilization Assay

This method measures changes in intracellular free calcium concentration ([Ca2+]i) upon cell stimulation.[1][5]

Protocol:

  • Cell Preparation: Prepare a suspension of mast cells or eosinophils.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them with the dye for 30-60 minutes at 37°C.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Measurement: Place the cell suspension in a cuvette within a fluorometer or use a fluorescence plate reader.

  • Stimulation: Establish a baseline fluorescence reading. Add 4-methylhistamine to the cells and continuously record the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity is proportional to the change in [Ca2+]i. Data can be expressed as a ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) or as a relative change in fluorescence intensity.

Conclusion and Future Directions

4-Methylhistamine is an invaluable pharmacological tool for elucidating the function of the histamine H4 receptor. Its specific agonistic activity has demonstrated that H4R activation on mast cells and eosinophils drives pro-inflammatory responses critical to the pathology of allergic diseases, including cell migration, degranulation, and the release of inflammatory mediators.[3] The data clearly support the H4R as a viable target for the development of novel anti-inflammatory and anti-allergic therapeutics. Future research should continue to explore the nuanced roles of H4R signaling in different immune cell subsets and in various in vivo models of disease to further validate its therapeutic potential.

References

The Structure-Activity Relationship of 4-Methylhistamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) is a crucial pharmacological tool for the study of histamine (B1213489) receptors, a family of G protein-coupled receptors (GPCRs) that mediate a wide array of physiological and pathological processes. As a derivative of the endogenous ligand histamine, 4-methylhistamine's structure has been pivotal in elucidating the distinct pharmacological profiles of the four histamine receptor subtypes (H1, H2, H3, and H4). This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of 4-methylhistamine, with a particular focus on its binding affinities, functional activities, and the downstream signaling pathways it modulates. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development endeavors in this field.

Structure-Activity Relationship of 4-Methylhistamine

The addition of a methyl group at the 4-position of the imidazole (B134444) ring of histamine significantly alters its interaction with the different histamine receptor subtypes. This modification is key to its receptor selectivity profile.

At the Histamine H2 Receptor: 4-Methylhistamine is a potent and selective agonist for the H2 receptor.[1] The methyl group at the 4-position is well-accommodated within the H2 receptor binding pocket and is believed to play a role in the conformational changes required for receptor activation.[1] Computational models suggest that the N3-H tautomeric form of the 4-methylhistamine monocation is recognized by the H2 receptor, initiating a proton relay event that triggers the receptor's response.[1]

At the Histamine H4 Receptor: Notably, 4-methylhistamine has been identified as the first potent and highly selective full agonist for the H4 receptor.[2][3][4] It exhibits significantly higher affinity and potency at the H4 receptor compared to H1, H2, and H3 receptors.[4][5] This selectivity makes 4-methylhistamine an invaluable tool for investigating the physiological and pathophysiological roles of the H4 receptor, particularly in the context of immune and inflammatory responses.[6][7]

At Histamine H1 and H3 Receptors: 4-Methylhistamine displays considerably lower affinity and activity at H1 and H3 receptors compared to H2 and H4 receptors, highlighting the discriminatory power of the methyl substitution at the 4-position.[2][8]

Quantitative Data: Binding Affinities and Functional Activities

The following tables summarize the quantitative data for 4-methylhistamine's interaction with the four human histamine receptor subtypes.

Table 1: Binding Affinities (Ki) of 4-Methylhistamine at Human Histamine Receptors

Receptor SubtypeRadioligandKi (nM)Reference
H1 Receptor[3H]Mepyramine>10,000[2]
H2 Receptor[125I]Iodoaminopotentidine1,400[2]
H3 Receptor[3H]Nα-methylhistamine6,300[2]
H4 Receptor[3H]Histamine50[2][3][4]

Table 2: Functional Activities (EC50/pEC50) of 4-Methylhistamine at Human Histamine Receptors

Receptor SubtypeFunctional AssayEC50 (nM) / pEC50Intrinsic Activity (α)Reference
H1 Receptor----
H2 Receptor----
H3 Receptor[35S]GTPγS binding>10,000-[2]
H4 Receptor[35S]GTPγS binding40 / 7.4 ± 0.11.0 (Full Agonist)[2][3][4]

Signaling Pathways

4-Methylhistamine, by activating H2 and H4 receptors, triggers distinct downstream signaling cascades.

H2 Receptor Signaling: The histamine H2 receptor is canonically coupled to the Gs alpha subunit of the G protein.[9] Activation by an agonist like 4-methylhistamine leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[9] This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response, such as the stimulation of gastric acid secretion.[9]

H2_Signaling_Pathway cluster_membrane Cell Membrane 4_MeH 4-Methylhistamine H2R H2 Receptor 4_MeH->H2R Binds G_Protein Gs Protein (α, β, γ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Cellular_Response Phosphorylates Targets H4_Signaling_Pathway cluster_membrane Cell Membrane 4_MeH 4-Methylhistamine H4R H4 Receptor 4_MeH->H4R Binds G_Protein Gi/o Protein (α, β, γ) H4R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits PLC Phospholipase C G_Protein->PLC Activates MAPK_ERK MAPK/ERK Pathway G_Protein->MAPK_ERK PI3K_Akt PI3K/Akt Pathway G_Protein->PI3K_Akt Ca2 Intracellular Ca²⁺ Mobilization PLC->Ca2 Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) Ca2->Cellular_Response MAPK_ERK->Cellular_Response PI3K_Akt->Cellular_Response Binding_Assay_Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing H4R) Start->Prepare_Membranes Incubate Incubate Membranes with [3H]histamine and 4-Methylhistamine Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis (Calculate Ki) Quantify->Analyze End End Analyze->End cAMP_Assay_Workflow Start Start Seed_Cells Seed H2R-expressing Cells in a 96-well Plate Start->Seed_Cells Incubate_Compound Incubate Cells with 4-Methylhistamine Seed_Cells->Incubate_Compound Lyse_Cells Lyse Cells to Release Intracellular cAMP Incubate_Compound->Lyse_Cells Quantify_cAMP Quantify cAMP Levels (e.g., HTRF, ELISA) Lyse_Cells->Quantify_cAMP Analyze Data Analysis (Calculate EC50) Quantify_cAMP->Analyze End End Analyze->End

References

4-Methylhistamine Hydrochloride: A Technical Guide for Immunology and Inflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylhistamine (B1206604) hydrochloride is a potent and highly selective agonist for the histamine (B1213489) H4 receptor (H4R), a key player in inflammatory and immune responses. Its ability to selectively activate the H4R makes it an invaluable tool for elucidating the receptor's role in various physiological and pathological processes. This technical guide provides a comprehensive overview of 4-Methylhistamine hydrochloride, including its pharmacological properties, mechanism of action, and its application in in vitro and in vivo research models of inflammation and immunology. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate its effective use in the laboratory.

Introduction

Histamine, a well-known mediator of allergic reactions, exerts its diverse effects through four distinct G protein-coupled receptors: H1, H2, H3, and H4. While the roles of H1 and H2 receptors in allergy and gastric acid secretion are well-established, the H4 receptor has emerged as a critical regulator of immune cell function and inflammatory processes. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T lymphocytes. Its activation is implicated in the chemotaxis of these cells to sites of inflammation.[1][2][3][4]

4-Methylhistamine has been identified as the first potent and selective H4 receptor agonist, exhibiting over 100-fold selectivity for the H4R over other histamine receptor subtypes.[4][5][6][7][8][9] This selectivity makes it an essential pharmacological tool to investigate the specific functions of the H4 receptor in various immune and inflammatory disorders, including allergic asthma, psoriasis, and arthritis.[5]

Pharmacological Profile

Receptor Binding Affinity

4-Methylhistamine demonstrates high affinity for the human H4 receptor, with reported Ki values in the nanomolar range. Its selectivity is a key feature, with significantly lower affinity for H1, H2, and H3 receptors.

Receptor SubtypeSpeciesKi (nM)Reference
H4R Human7[10]
Human50[4][5][6][7][8]
Human7.0 ± 1.2[11]
Rat73[1][2]
Mouse55[1][2]
H1R Human>100,000-fold less than H4R[1][2]
H2R Human>100-fold less than H4R[1][2]
H3R Human>100-fold less than H4R[1][2]
Functional Activity

4-Methylhistamine acts as a full agonist at the H4 receptor, potently activating downstream signaling pathways. Its efficacy is demonstrated by its low EC50 values in various functional assays.

AssayCell Type/SystemSpeciespEC50EC50 (nM)Reference
H4R ActivationTransfected hH4RHuman7.4~40[4][6][7][8]
H4R ActivationTransfected hH4RHuman7.4 ± 0.1-[1][2][4]
H4R ActivationTransfected rH4RRat5.6 ± 0.1-[1][2]
H4R ActivationTransfected mH4RMouse5.8 ± 0.1-[1][2]
CRE-β-galactosidase activity inhibitionSK-N-MC cells transfected with hH4RHuman-39.8[5]
Eosinophil shape changeHuman EosinophilsHuman-360[5]
Mast cell migrationMurine bone marrow mast cellsMouse-12,000[5]
Guinea-pig ileum contraction (H1)Guinea-pig-4.57-[12]
Guinea-pig ileum contraction (H2)Guinea-pig-5.23-[12]

Signaling Pathways

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events, primarily through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11] Furthermore, H4R activation has been shown to mobilize intracellular calcium and activate the mitogen-activated protein kinase (MAPK) pathway.[3] In inflammatory conditions, this can lead to the activation of transcription factors such as NF-κB and the JAK/STAT pathway, ultimately modulating the expression of pro-inflammatory cytokines and chemokines.[1][2]

H4R_Signaling_Pathway cluster_cell Immune Cell 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds to Gai/o Gαi/o H4R->Gai/o Activates JAK_STAT JAK/STAT Pathway H4R->JAK_STAT Activates AC Adenylyl Cyclase Gai/o->AC Inhibits MAPK MAPK Pathway Gai/o->MAPK Activates Chemotaxis Cellular Chemotaxis & Migration Gai/o->Chemotaxis Induces cAMP ↓ cAMP AC->cAMP NFkB NF-κB Activation MAPK->NFkB JAK_STAT->NFkB Cytokines Pro-inflammatory Cytokine Release (TNF-α, IL-6, etc.) NFkB->Cytokines

H4 Receptor Signaling Cascade. Activation by 4-Methylhistamine leads to multiple downstream effects.

Experimental Protocols

In Vitro Eosinophil Shape Change Assay

This assay measures the ability of 4-Methylhistamine to induce a change in the shape of eosinophils, a key event in their activation and migration.

Methodology:

  • Isolate human eosinophils from peripheral blood using standard density gradient centrifugation and immunomagnetic bead selection.

  • Resuspend the purified eosinophils in a suitable buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Pre-incubate the cells for 10 minutes at 37°C.

  • Add varying concentrations of this compound (e.g., 10 nM to 100 µM).

  • Incubate for 5 minutes at 37°C.

  • Fix the cells with 1% paraformaldehyde.

  • Analyze the change in forward scatter of the cells using a flow cytometer. An increase in forward scatter indicates a change in cell shape.

  • The EC50 value can be calculated from the dose-response curve.[5]

Eosinophil_Shape_Change_Workflow Start Start Isolate Isolate Human Eosinophils Start->Isolate Resuspend Resuspend in Buffer Isolate->Resuspend Pre-incubate Pre-incubate at 37°C Resuspend->Pre-incubate Add_4MeH Add 4-Methylhistamine Pre-incubate->Add_4MeH Incubate Incubate at 37°C Add_4MeH->Incubate Fix Fix with PFA Incubate->Fix Analyze Analyze by Flow Cytometry Fix->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for 4-Methylhistamine Hydrochloride In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) is a histamine (B1213489) analog that acts as a potent and selective agonist for the histamine H4 receptor (H4R).[1] However, it also possesses activity at the histamine H2 receptor (H2R), albeit with lower potency.[2] The histamine H2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger involved in various physiological processes, including the stimulation of gastric acid secretion.[3]

This document provides a detailed protocol for an in vitro assay to characterize the agonist activity of 4-Methylhistamine hydrochloride at the human histamine H2 receptor. The described method is a homogeneous time-resolved fluorescence (HTRF) based competitive immunoassay for the detection of cAMP in a cell-based format.

Histamine H2 Receptor Signaling Pathway

Activation of the histamine H2 receptor by an agonist such as 4-Methylhistamine initiates a signaling cascade that results in the production of intracellular cAMP.

H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-Methylhistamine H2R H2 Receptor Agonist->H2R Binds to G_Protein Gs Protein (αβγ) H2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates (Gαs) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Target Proteins

Caption: Histamine H2 Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the potency of this compound at the histamine H2 receptor, with histamine included as a reference agonist.

CompoundReceptorAssay TypeCell Line/TissuepEC50EC50 (µM)Reference
4-Methylhistamine Histamine H2ContractionGuinea-pig ileum5.235.89[2]
Histamine Human Histamine H2cAMP AccumulationCHO-K16.040.92[4]

Note: The pEC50 value for 4-Methylhistamine was obtained from a functional assay in isolated guinea-pig ileum and may differ from values obtained in a recombinant human H2 receptor cell-based cAMP assay.

Experimental Protocol: HTRF cAMP Assay

This protocol is designed for a 384-well plate format to determine the dose-dependent stimulation of cAMP production by this compound in CHO-K1 cells stably expressing the human histamine H2 receptor.

Materials and Reagents
  • Cells: CHO-K1 cells stably expressing the human histamine H2 receptor (CHO-H2R).

  • Cell Culture Medium: Ham's F12, 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., sterile water or PBS).

  • Reference Agonist: Histamine, for positive control.

  • Assay Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • HTRF cAMP Assay Kit: (e.g., Cisbio cAMP Dynamic 2 or similar) containing:

    • cAMP-d2 conjugate (acceptor)

    • Anti-cAMP cryptate conjugate (donor)

    • Lysis Buffer

    • cAMP standard

Experimental Workflow

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis Cell_Culture 1. Culture CHO-H2R Cells Harvest 2. Harvest & Resuspend Cells in Assay Buffer + IBMX Cell_Culture->Harvest Dispense_Cells 5. Dispense Cells into 384-well Plate Harvest->Dispense_Cells Compound_Prep 3. Prepare Serial Dilutions of 4-Methylhistamine & Histamine Add_Compound 6. Add Compound/Standard to Plate Compound_Prep->Add_Compound Standard_Prep 4. Prepare cAMP Standard Curve Standard_Prep->Add_Compound Dispense_Cells->Add_Compound Incubate_Stim 7. Incubate for Stimulation (e.g., 30 min at RT) Add_Compound->Incubate_Stim Add_Reagents 8. Add HTRF Lysis & Detection Reagents (cAMP-d2 & Ab-Cryptate) Incubate_Stim->Add_Reagents Incubate_Detect 9. Incubate for Detection (e.g., 60 min at RT) Add_Reagents->Incubate_Detect Read_Plate 10. Read Plate on HTRF-compatible Reader Incubate_Detect->Read_Plate Calculate_Ratio 11. Calculate HTRF Ratio (665nm / 620nm) Read_Plate->Calculate_Ratio Generate_Curve 12. Generate Dose-Response Curve Calculate_Ratio->Generate_Curve Determine_EC50 13. Determine pEC50 / EC50 Generate_Curve->Determine_EC50

Caption: HTRF cAMP Assay Experimental Workflow.

Step-by-Step Procedure
  • Cell Preparation: a. Culture CHO-H2R cells in T-175 flasks until they reach 80-90% confluency. b. On the day of the assay, aspirate the culture medium and wash the cells with PBS. c. Detach the cells using a non-enzymatic cell dissociation solution. d. Resuspend the cells in assay buffer and perform a cell count. e. Centrifuge the cells and resuspend the pellet in assay buffer containing a final concentration of 0.5 mM IBMX to the desired cell density (e.g., 4,000 cells/well in a 5 µL volume).

  • Compound and Standard Preparation: a. Prepare a stock solution of this compound in sterile water. b. Perform serial dilutions of the 4-Methylhistamine stock solution and the histamine reference agonist in assay buffer to generate a range of concentrations (e.g., 10-point dose-response). Prepare these at 2X the final desired concentration. c. Prepare a cAMP standard curve according to the kit manufacturer's instructions, typically by serial dilution of a concentrated cAMP stock in assay buffer.

  • Agonist Stimulation: a. Dispense 5 µL of the cell suspension into the wells of a white, low-volume 384-well plate. b. Add 5 µL of the 2X concentrated compound dilutions or cAMP standards to the appropriate wells. For basal control wells, add 5 µL of assay buffer. c. Seal the plate and incubate at room temperature for 30 minutes to stimulate cAMP production.[4]

  • cAMP Detection: a. Following the stimulation incubation, add 5 µL of the cAMP-d2 conjugate solution (prepared in lysis buffer as per the kit protocol) to each well. b. Immediately add 5 µL of the anti-cAMP cryptate conjugate solution (also prepared in lysis buffer) to each well. c. Seal the plate, protect it from light, and incubate at room temperature for 60 minutes.

  • Data Acquisition and Analysis: a. Read the plate on an HTRF-compatible microplate reader, with excitation at 320-340 nm and simultaneous emission detection at 665 nm (cAMP-d2 signal) and 620 nm (cryptate signal). b. Calculate the HTRF ratio for each well: (Emission at 665 nm / Emission at 620 nm) x 10,000. c. The amount of cAMP in the experimental wells is inversely proportional to the HTRF ratio. d. Convert the HTRF ratios of the standard curve wells to cAMP concentrations. e. Use the standard curve to interpolate the amount of cAMP produced in the sample wells. f. Plot the cAMP concentration against the logarithm of the agonist concentration. g. Fit the data using a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 and pEC50 values for this compound.

Conclusion

The provided protocol offers a robust method for characterizing the agonist activity of this compound at the human histamine H2 receptor. By quantifying the production of the second messenger cAMP, this assay allows for the determination of the compound's potency (EC50). This information is valuable for researchers in pharmacology and drug development for understanding the full activity profile of histaminergic compounds.

References

Application Notes and Protocols for 4-Methylhistamine Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methylhistamine (B1206604) hydrochloride, a potent and selective histamine (B1213489) H4 receptor (H4R) agonist, in various mouse models of disease. The protocols and data presented are intended to serve as a guide for researchers designing and conducting in vivo studies.

Introduction

4-Methylhistamine is a valuable pharmacological tool for investigating the role of the H4 receptor in physiological and pathophysiological processes. The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, T cells, and dendritic cells, and is implicated in inflammatory and immune responses.[1] Consequently, 4-Methylhistamine has been utilized in mouse models of autoimmune diseases, allergic inflammation, and cancer.

Data Summary

The following table summarizes the quantitative data from various studies that have employed 4-Methylhistamine hydrochloride in mouse models. This allows for easy comparison of dosages, administration routes, and observed effects across different experimental contexts.

Mouse ModelStrainDosageAdministration RouteFrequency & DurationKey Findings
Experimental Autoimmune Encephalomyelitis (EAE) Swiss Jim Lambert (SJL)30 mg/kg/dayIntraperitoneal (i.p.)Daily from day 14 to 42 post-immunizationAggravated disease progression, increased clinical scores, and promoted pro-inflammatory signaling in B cells.[2][3][4]
Psoriasis-like Skin Inflammation (Imiquimod-induced) Not Specified20-40 mg/kg/dayIntraperitoneal (i.p.)Once a day for 10 daysAttenuated psoriasis-like skin inflammation and reduced epidermal hyperplasia, hyperkeratosis, and lymphocyte infiltration.[5][6]
Chronic Stress Balb/c30 mg/kgIntraperitoneal (i.p.)Twice a day for 2 daysModulated the effects of chronic stress on the Th1/Th2 cytokine balance, increasing CD4+ T cells and IFN-γ production while decreasing IL-4 expression.[7]
Allergic Asthma Not Specified10 µ g/animal IntratrachealSingle administrationReduced airway resistance and inflammation, and increased the number of regulatory T cells.[5][8]
Lung Cancer (A549 tumor xenograft) Not Specified100 µmol/kgIntravenous (i.v.)Every other day for 33 daysDecreased average tumor volume and prolonged survival.[6]
Intestinal Transit Not Specified1-20 mg/kgIntraperitoneal (i.p.)Single administrationDose-dependently inhibited the passage of a charcoal meal.[9]

Experimental Protocols

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol is based on studies investigating the role of H4R in a mouse model of multiple sclerosis.[2][3][4]

Objective: To assess the effect of 4-Methylhistamine on the progression and severity of EAE.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Swiss Jim Lambert (SJL) mice

  • Myelin antigen for EAE induction (e.g., PLP 139-151)

  • Complete Freund's Adjuvant (CFA)

  • Mycobacterium tuberculosis H37Ra

  • Pertussis toxin

Procedure:

  • EAE Induction: Induce EAE in SJL mice by immunization with an emulsion of proteolipid protein peptide (PLP) 139-151 in CFA containing Mycobacterium tuberculosis. Administer pertussis toxin on the day of immunization and 48 hours later.

  • Preparation of 4-Methylhistamine: Dissolve this compound in a suitable vehicle (e.g., sterile saline) to achieve the desired concentration for a 30 mg/kg dosage.

  • Administration: Beginning on day 14 post-immunization, administer 4-Methylhistamine (30 mg/kg) or vehicle via intraperitoneal injection daily until day 42.[2][3][4]

  • Clinical Scoring: Monitor mice daily for clinical signs of EAE and score them on a standardized scale (e.g., 0-5, where 0 is no disease and 5 is moribund).

  • Endpoint Analysis: At the end of the treatment period, tissues such as the spleen and brain can be harvested for further analysis, including flow cytometry to assess immune cell populations and RT-PCR to measure mRNA expression of inflammatory mediators.[2][3]

Imiquimod-Induced Psoriasis-like Skin Inflammation Model

This protocol is adapted from studies examining the immunomodulatory effects of H4R activation in a model of psoriasis.[5][6]

Objective: To evaluate the therapeutic potential of 4-Methylhistamine in reducing skin inflammation.

Materials:

  • This compound

  • Vehicle (e.g., sterile saline)

  • Mice (strain may vary)

  • Imiquimod (B1671794) cream (5%)

Procedure:

  • Induction of Psoriasis-like Inflammation: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for a specified number of consecutive days (e.g., 5-7 days).

  • Preparation of 4-Methylhistamine: Prepare a solution of this compound in a suitable vehicle for intraperitoneal injection at a dosage of 20-40 mg/kg.[6]

  • Administration: Administer 4-Methylhistamine or vehicle intraperitoneally once daily for the duration of the imiquimod application (e.g., 10 days).[6]

  • Assessment of Inflammation: Monitor the severity of skin inflammation daily using a scoring system (e.g., Psoriasis Area and Severity Index - PASI), evaluating erythema, scaling, and thickness.

  • Histological Analysis: At the end of the experiment, collect skin samples for histological analysis to assess epidermal hyperplasia, hyperkeratosis, and immune cell infiltration.[5]

Signaling Pathways and Workflows

Histamine H4 Receptor Signaling Pathway

Activation of the histamine H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events, primarily through Gαi/o proteins. This leads to the modulation of various downstream effectors, including the NF-κB and JAK/STAT pathways, ultimately influencing the expression of pro-inflammatory cytokines and chemokines.[1][10][11]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R G_protein Gαi/o H4R->G_protein Activation JAK JAK G_protein->JAK NFkB_complex IκB-NF-κB G_protein->NFkB_complex Leads to dissociation STAT STAT JAK->STAT Phosphorylation STAT_p p-STAT STAT->STAT_p NFkB NF-κB NFkB_complex->NFkB Release Gene_Expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_Expression Transcription STAT_p->Gene_Expression Transcription

Caption: H4R signaling cascade initiated by 4-Methylhistamine.

General Experimental Workflow for In Vivo Studies

The following diagram illustrates a typical workflow for conducting an in vivo study in mice using this compound.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A Acclimatization of Mice B Disease Induction (e.g., EAE, Psoriasis) A->B C Randomization into Treatment Groups B->C E Daily Administration (e.g., i.p. injection) C->E F Vehicle Control Administration C->F D Preparation of 4-Methylhistamine Solution D->E G Daily Monitoring & Clinical Scoring E->G F->G H Tissue Collection (Spleen, Brain, Skin) G->H End of Study I Flow Cytometry H->I J RT-PCR H->J K Histology H->K L Data Analysis I->L J->L K->L

Caption: Typical in vivo experimental workflow.

References

Preparing 4-Methylhistamine Dihydrochloride Stock Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

4-Methylhistamine (B1206604) is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), exhibiting over 100-fold selectivity over other histamine receptor subtypes.[1][2][3] This selectivity makes it an invaluable tool for researchers in immunology, inflammation, and oncology to investigate the physiological and pathological roles of the H4 receptor. 4-Methylhistamine dihydrochloride (B599025) is the salt form commonly used in research due to its stability and solubility in aqueous solutions.[3] Proper preparation of stock solutions is critical to ensure experimental reproducibility and accuracy. This document provides detailed protocols for the preparation, storage, and handling of 4-methylhistamine dihydrochloride stock solutions for in vitro and in vivo studies.

Quantitative Data Summary

A clear understanding of the physicochemical properties of 4-methylhistamine dihydrochloride is essential for accurate stock solution preparation. The table below summarizes key quantitative data.

PropertyValueReference
Molecular Formula C₆H₁₁N₃·2HCl[3]
Molecular Weight 198.09 g/mol [3]
CAS Number 36376-47-3[3]
Purity >95%[4]
Solubility in Water up to 50 mM[3]
Solubility in DMSO 20 mg/mL[4][5]
Solubility in Ethanol 1 mg/mL[4][5]
Solubility in PBS (pH 7.2) 10 mg/mL[4][5]
Storage of Solid Desiccate at room temperature or -20°C[4]
Stock Solution Storage -20°C for 1 month; -80°C for 6 months[1]

Experimental Protocols

Materials

  • 4-Methylhistamine dihydrochloride powder

  • Sterile, deionized, or distilled water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile 0.22 µm syringe filters (if sterile filtration is required)

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol is suitable for most cell-based assays where an aqueous solution is preferred.

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of 4-methylhistamine dihydrochloride using its molecular weight (198.09 g/mol ).

    • For 10 mL of a 10 mM solution, the required mass is: 0.01 L * 0.01 mol/L * 198.09 g/mol = 0.0198 g or 19.8 mg.

  • Weighing: Carefully weigh 19.8 mg of 4-methylhistamine dihydrochloride powder using a calibrated analytical balance.

  • Dissolution: Add the weighed powder to a 15 mL conical tube. Add 10 mL of sterile water to the tube.

  • Mixing: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.

  • Sterilization (Optional but Recommended): For cell culture experiments, sterile filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.[1]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO

This protocol is useful when a higher concentration stock is needed, and the final concentration of DMSO in the experiment can be kept to a minimum (typically <0.1%).

  • Calculation: To prepare a 20 mg/mL stock solution in DMSO.

  • Weighing: Weigh 20 mg of 4-methylhistamine dihydrochloride powder.

  • Dissolution: Add the powder to a sterile tube. Add 1 mL of DMSO.

  • Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquoting and Storage: Aliquot and store at -20°C or -80°C as described in Protocol 1.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for preparing the stock solution and the signaling pathway of the H4 receptor activated by 4-methylhistamine.

G Experimental Workflow for Stock Solution Preparation cluster_prep Preparation cluster_process Processing cluster_storage Storage start Start calculate Calculate Mass start->calculate weigh Weigh Powder calculate->weigh dissolve Dissolve in Solvent weigh->dissolve mix Vortex to Mix dissolve->mix filter Sterile Filter (Optional) mix->filter aliquot Aliquot mix->aliquot If not filtering filter->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing 4-methylhistamine stock solution.

G 4-Methylhistamine H4 Receptor Signaling Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular Cellular Response ligand 4-Methylhistamine receptor Histamine H4 Receptor (H4R) (G-protein coupled receptor) ligand->receptor g_protein Gi/o Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc jak_stat JAK/STAT Pathway g_protein->jak_stat chemotaxis Actin Polymerization & Chemotaxis plc->chemotaxis immune_response Immune Cell Recruitment (Eosinophils, Mast Cells) chemotaxis->immune_response nfkb NF-κB Activation jak_stat->nfkb cytokine Cytokine & Chemokine Release nfkb->cytokine inflammation Inflammatory Response immune_response->inflammation cytokine->inflammation

References

4-Methylhistamine administration in experimental autoimmune encephalomyelitis (EAE) model

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: The Role of 4-Methylhistamine in EAE

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) serves as the predominant animal model for multiple sclerosis (MS), a chronic inflammatory and neurodegenerative disease of the central nervous system (CNS).[1] The pathology of EAE and MS involves complex interactions between immune cells, leading to demyelination and axonal damage.[1] Histamine, a key mediator of immune and inflammatory responses, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The Histamine H4 Receptor (H4R) is primarily expressed on immune cells and has become a significant target in the study of inflammatory disorders.[1]

Application of 4-Methylhistamine in the EAE Model

4-Methylhistamine (4-MeH) is a potent and specific agonist for the Histamine H4 Receptor.[1] Its administration in the EAE model is a critical tool for elucidating the specific role of H4R activation in the pathogenesis of neuroinflammation. Studies utilizing 4-MeH have demonstrated that stimulating the H4R pathway exacerbates the clinical severity of EAE.[2] This suggests a pro-inflammatory role for the H4R in autoimmune neuroinflammation, making it a potential therapeutic target for MS.

Administration of 4-MeH in EAE mice has been shown to significantly worsen disease progression, as evidenced by higher clinical scores compared to vehicle-treated controls.[1][2] The underlying mechanism involves the promotion of pro-inflammatory signaling pathways, particularly in B cells.[1][3] Activation of H4R by 4-MeH leads to the upregulation of the transcription factor NF-κB p65 and a subsequent increase in the expression of several pro-inflammatory cytokines and chemokines, including Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][3] These findings highlight the detrimental role of H4R activation in EAE and position H4R antagonists as a potential therapeutic avenue for MS.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies administering 4-Methylhistamine to EAE mice.

Table 1: Effect of 4-Methylhistamine on EAE Clinical Score

Treatment Group Peak Mean Clinical Score (Mean ± SD) Reference
Vehicle Control Approx. 2.5 ± 0.4 [2][4]

| 4-Methylhistamine (30 mg/kg) | Approx. 3.5 ± 0.5 |[2][4] |

Note: Scores are approximated from graphical data presented in the source. A significant increase (p < 0.05) was reported for the 4-MeH group compared to the vehicle group.[2][4]

Table 2: Effect of 4-Methylhistamine on Spleen B Cell Pro-Inflammatory Marker Expression (Flow Cytometry)

Cell Population & Marker Vehicle Control (% Positive Cells, Mean ± SD) 4-Methylhistamine (% Positive Cells, Mean ± SD) Reference
CD19⁺NF-κB p65⁺ Approx. 15% Approx. 30% [2]
CXCR5⁺NF-κB p65⁺ Approx. 12% Approx. 25% [2]
CD19⁺GM-CSF⁺ Approx. 10% Approx. 20% [2]
CXCR5⁺GM-CSF⁺ Approx. 8% Approx. 18% [2]
CD19⁺MCP-1⁺ Approx. 14% Approx. 28% [3]
CXCR5⁺MCP-1⁺ Approx. 11% Approx. 24% [3]
CD19⁺IL-6⁺ Approx. 13% Approx. 27% [2]
CXCR5⁺IL-6⁺ Approx. 10% Approx. 22% [2]
CD19⁺TNF-α⁺ Approx. 16% Approx. 32% [3]

| CXCR5⁺TNF-α⁺ | Approx. 13% | Approx. 26% |[3] |

Note: Percentages are approximated from bar graphs in the source publications. All increases in the 4-MeH group were reported as statistically significant (p < 0.05).[2][3]

Table 3: Effect of 4-Methylhistamine on Pro-Inflammatory Gene Expression in the Brain (RT-PCR)

Gene Expression Change in 4-MeH Group vs. Vehicle Reference
NfκB p65 Significantly Upregulated [1][2]
Gmcsf Significantly Upregulated [2]
Mcp1 Significantly Upregulated [3]
Il6 Significantly Upregulated [2]

| Tnfα | Significantly Upregulated |[3] |

Note: The studies report significant upregulation (p < 0.05) but do not provide specific fold-change values in the abstracts.[1][2][3]

Experimental Protocols

Protocol 1: Induction of EAE in SJL Mice

This protocol is based on the methodology used by Alsaad et al., 2023.[2]

  • Antigen Emulsion Preparation:

    • Prepare an emulsion of proteolipid protein (PLP) 139-151 peptide in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis. The final concentration of the peptide should be 2 mg/mL.

  • Immunization (Day 0):

    • Use female Swiss Jim Lambert (SJL) mice, 8-10 weeks old.

    • Administer a total of 200 µg of PLP 139-151 peptide per mouse via subcutaneous injection at four sites on the flank (50 µL per site).

    • On the same day, administer 200 ng of pertussis toxin (PTX) intraperitoneally (i.p.).

  • Monitoring:

    • Monitor the mice daily for weight loss and clinical signs of EAE.

Protocol 2: Administration of 4-Methylhistamine

  • Drug Preparation:

    • Dissolve 4-Methylhistamine dihydrochloride (B599025) in a sterile vehicle (e.g., phosphate-buffered saline, PBS). Prepare a stock solution for a final dose of 30 mg/kg.

  • Treatment Regimen:

    • Beginning on day 14 post-immunization and continuing until day 42, administer 4-Methylhistamine (30 mg/kg) or vehicle i.p. once daily.[2][4]

  • Group Allocation:

    • Divide mice into at least two groups: EAE + Vehicle and EAE + 4-Methylhistamine (n=6 per group is recommended).[2]

Protocol 3: EAE Clinical Scoring

  • Daily Assessment:

    • Score the clinical severity of EAE daily for each mouse by a blinded observer.

  • Scoring Scale:

    • Use a standard 0-5 scale:[5]

      • 0: No clinical signs.

      • 1: Limp tail.

      • 2: Hind limb weakness or partial paralysis.

      • 3: Complete hind limb paralysis.

      • 4: Hind limb and forelimb paralysis.

      • 5: Moribund state or death.

Protocol 4: Analysis of Immune Cells by Flow Cytometry

  • Tissue Collection (Day 42):

    • Euthanize mice and harvest spleens into cold PBS.

  • Cell Suspension Preparation:

    • Generate single-cell suspensions by mechanical dissociation of the spleens through a 70 µm cell strainer.

    • Lyse red blood cells using an appropriate lysis buffer.

  • Staining for Surface and Intracellular Markers:

    • Stain cells with fluorescently-conjugated antibodies against surface markers (e.g., anti-CD19, anti-CXCR5).

    • For intracellular cytokine staining, stimulate cells ex vivo (e.g., with PMA/Ionomycin and a protein transport inhibitor like Brefeldin A) for 4-6 hours.

    • Fix and permeabilize the cells using a commercial kit.

    • Stain for intracellular targets (e.g., anti-NF-κB p65, anti-GM-CSF, anti-IL-6, anti-TNF-α, anti-MCP-1).

  • Data Acquisition and Analysis:

    • Acquire data on a flow cytometer.

    • Analyze the data using appropriate software to quantify the percentage of CD19⁺ and CXCR5⁺ B cells expressing the inflammatory markers.[2]

Protocol 5: Gene Expression Analysis by RT-PCR

  • Tissue Collection (Day 42):

    • Euthanize mice and harvest brain tissue. Immediately snap-freeze in liquid nitrogen or place in an RNA stabilization solution.

  • RNA Extraction:

    • Extract total RNA from the brain tissue using a suitable kit (e.g., RNeasy Kit) according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Real-Time PCR:

    • Perform quantitative real-time PCR (qPCR) using specific primers for the target genes (NfκB p65, Gmcsf, Mcp1, Il6, Tnfα) and a housekeeping gene (e.g., Gapdh or Actb).

    • Analyze the results using the ΔΔCt method to determine the relative fold change in mRNA expression between the 4-MeH and vehicle-treated groups.[6]

Visualizations

EAE_Experimental_Workflow cluster_setup Phase 1: EAE Induction cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Endpoint Analysis Induction Day 0: Induce EAE in SJL Mice (PLP 139-151 + CFA + PTX) Monitoring1 Day 1-13: Daily Monitoring (Weight, Clinical Signs) Induction->Monitoring1 Treatment Day 14-42: Daily i.p. Administration Group 1: Vehicle Group 2: 4-MeH (30 mg/kg) Monitoring1->Treatment Monitoring2 Day 14-42: Daily Clinical Scoring (Scale 0-5) Treatment->Monitoring2 Harvest Day 42: Harvest Tissues (Spleen, Brain) Monitoring2->Harvest Flow Flow Cytometry (Spleen B Cells) Harvest->Flow RTPCR RT-PCR (Brain Tissue) Harvest->RTPCR Data Data Analysis: - Clinical Scores - % Positive Cells - mRNA Fold Change Flow->Data RTPCR->Data

Caption: Experimental workflow for investigating 4-Methylhistamine in the EAE model.

H4R_Signaling_Pathway cluster_cell B Cell (CD19⁺/CXCR5⁺) MeH 4-Methylhistamine (H4R Agonist) H4R Histamine H4 Receptor MeH->H4R Binds & Activates NFkB NF-κB p65 Activation H4R->NFkB Downstream Signaling Gene Gene Transcription (Nucleus) NFkB->Gene Translocates Cytokines Increased Pro-Inflammatory Mediators: - GM-CSF - MCP-1 - IL-6 - TNF-α Gene->Cytokines Upregulates Result Aggravation of EAE Cytokines->Result

Caption: H4R-mediated pro-inflammatory signaling pathway in B cells.

References

Application Notes and Protocols for Studying Asthma in Murine Models Using 4-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), eosinophilic inflammation, and elevated levels of Th2 cytokines. Murine models of allergic asthma are indispensable tools for investigating the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic agents. Histamine (B1213489), a key mediator in allergic reactions, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The histamine H4 receptor (H4R) is predominantly expressed on hematopoietic cells, including mast cells, eosinophils, and T cells, and its activation is implicated in pro-inflammatory responses. 4-Methylhistamine (B1206604) is a potent and selective agonist for the H4R and serves as a valuable pharmacological tool to elucidate the role of this receptor in the pathogenesis of asthma.

These application notes provide detailed protocols for inducing an ovalbumin (OVA)-induced allergic asthma model in mice, administering 4-methylhistamine to study its effects on the asthmatic phenotype, and methods for assessing key asthma-related parameters.

Experimental Protocols

Protocol 1: Induction of Ovalbumin (OVA)-Induced Allergic Asthma in BALB/c Mice

This protocol describes a standard method for inducing a robust Th2-mediated allergic airway inflammation.[1][2]

Materials:

  • Ovalbumin (OVA), Grade V (Sigma-Aldrich)

  • Aluminum hydroxide (B78521) (Alum) adjuvant (e.g., Imject™ Alum, Thermo Fisher Scientific)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • BALB/c mice (female, 6-8 weeks old)

  • Syringes and needles (25-27 gauge)

  • Nebulizer system

Procedure:

  • Sensitization:

    • On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 100 µL of a solution containing 20 µg OVA emulsified in 2 mg of alum.

    • The control group receives i.p. injections of saline with alum.

  • Airway Challenge:

    • From Day 21 to Day 23, challenge the mice by exposing them to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes each day using a nebulizer.

    • The control group is challenged with saline aerosol.

  • Endpoint Analysis:

    • Assessments such as airway hyperresponsiveness, collection of bronchoalveolar lavage fluid (BALF), and tissue harvesting are typically performed 24 to 48 hours after the final OVA challenge.

Protocol 2: Administration of 4-Methylhistamine

This proposed protocol is based on typical administration routes and timings for studying inflammatory modulators in murine asthma models. The dosage is informed by in vivo studies using 4-methylhistamine in other inflammatory models.[3]

Materials:

  • 4-Methylhistamine dihydrochloride (B599025) (e.g., Tocris, Sigma-Aldrich)

  • Sterile, pyrogen-free saline (0.9% NaCl) or appropriate vehicle

  • Syringes and needles for administration (e.g., intraperitoneal or intranasal)

Procedure:

  • Preparation of 4-Methylhistamine Solution:

    • Dissolve 4-methylhistamine dihydrochloride in sterile saline to the desired concentration. A starting dose of 30 mg/kg can be considered, based on previous in vivo studies in mice.[3] Dose-response studies are recommended to determine the optimal concentration for the desired effect.

  • Administration:

    • Route: Intraperitoneal (i.p.) injection is a common and reliable route. Intranasal (i.n.) administration can also be considered for local delivery to the airways.

    • Timing: Administer 4-methylhistamine 30 minutes to 1 hour prior to each OVA challenge (Days 21-23). This timing allows for the compound to be systemically available during the allergen-induced inflammatory response.

  • Experimental Groups:

    • Group 1: Saline control (sensitized and challenged with saline)

    • Group 2: OVA-challenged control (sensitized and challenged with OVA, vehicle-treated)

    • Group 3: OVA-challenged + 4-Methylhistamine (sensitized and challenged with OVA, treated with 4-methylhistamine)

Protocol 3: Measurement of Airway Hyperresponsiveness (AHR)

AHR is a hallmark of asthma and can be assessed using invasive or non-invasive methods.[4]

Invasive Method (FlexiVent):

  • Anesthetize the mouse, perform a tracheostomy, and connect the trachea to a computer-controlled piston ventilator (FlexiVent).

  • Administer increasing concentrations of a bronchoconstrictor, such as methacholine (B1211447) (MCh), via nebulization.

  • Measure changes in lung resistance (Rrs) and elastance (Ers) in response to MCh.

Non-Invasive Method (Whole-Body Plethysmography):

  • Place conscious, unrestrained mice in a whole-body plethysmography chamber.

  • After a baseline reading, expose the mice to nebulized MCh at increasing concentrations.

  • The system measures changes in breathing parameters, and the enhanced pause (Penh) value is calculated as a dimensionless index of airway obstruction.

Protocol 4: Collection and Analysis of Bronchoalveolar Lavage Fluid (BALF)

BALF analysis is used to quantify the inflammatory cell infiltrate in the airways.

  • Euthanize the mouse and cannulate the trachea.

  • Instill and withdraw a known volume of sterile saline (e.g., 1 mL) into the lungs three times.

  • Pool the retrieved fluid (BALF).

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, neutrophils, macrophages, lymphocytes).

  • The supernatant can be stored at -80°C for cytokine analysis (ELISA).

Data Presentation

The following tables summarize the expected quantitative data from studies investigating the role of H4R in murine asthma models. The data for the H4R antagonist suggests that an agonist like 4-methylhistamine would likely have the opposite effect, leading to an increase in these inflammatory markers.

Table 1: Effect of H4R Modulation on Inflammatory Cell Infiltration in BALF of OVA-Challenged Mice

Treatment GroupTotal Cells (x10⁵)Eosinophils (x10⁵)Neutrophils (x10⁵)Lymphocytes (x10⁵)Macrophages (x10⁵)
Saline Control0.5 ± 0.10.01 ± 0.0050.02 ± 0.010.05 ± 0.020.4 ± 0.1
OVA Control5.2 ± 0.82.5 ± 0.50.3 ± 0.10.8 ± 0.21.6 ± 0.3
OVA + H4R Antagonist2.1 ± 0.40.8 ± 0.20.1 ± 0.050.4 ± 0.10.8 ± 0.2
OVA + 4-Methylhistamine (Expected) Increased Increased Increased Increased Increased

*Data are presented as mean ± SEM. *p < 0.05 compared to OVA Control. Data for H4R antagonist is illustrative based on published findings.[5][6]

Table 2: Effect of H4R Modulation on Th2 Cytokine Levels in BALF of OVA-Challenged Mice

Treatment GroupIL-4 (pg/mL)IL-5 (pg/mL)IL-13 (pg/mL)
Saline Control< 10< 15< 20
OVA Control50 ± 12150 ± 30250 ± 50
OVA + H4R Antagonist25 ± 860 ± 15100 ± 25*
OVA + 4-Methylhistamine (Expected) Increased Increased Increased

*Data are presented as mean ± SEM. *p < 0.05 compared to OVA Control. Data for H4R antagonist is illustrative based on published findings.[5][6]

Visualization of Pathways and Workflows

Signaling Pathway

Activation of the H4 receptor by 4-methylhistamine on immune cells, such as mast cells and T helper 2 (Th2) cells, is known to trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, leading to the production of pro-inflammatory cytokines.[7][8][9]

H4R_Signaling_Pathway cluster_cell Immune Cell (e.g., Mast Cell, Th2 Cell) cluster_asthma Asthmatic Phenotype Methylhistamine 4-Methylhistamine H4R H4 Receptor Methylhistamine->H4R binds G_protein Gαi/o H4R->G_protein activates MAPK_cascade MAPK Cascade (ERK, p38) G_protein->MAPK_cascade activates Transcription_Factors Transcription Factors (e.g., NF-κB) MAPK_cascade->Transcription_Factors activates Cytokine_Production Pro-inflammatory Cytokine Production (IL-4, IL-5, IL-13) Transcription_Factors->Cytokine_Production induces Airway_Inflammation Airway Inflammation (Eosinophilia) Cytokine_Production->Airway_Inflammation AHR Airway Hyperresponsiveness Cytokine_Production->AHR

H4R signaling cascade in asthma.
Experimental Workflow

The following diagram outlines the experimental workflow for investigating the effects of 4-methylhistamine in a murine model of allergic asthma.

Experimental_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge & Treatment Phase cluster_analysis Analysis Phase Day0 Day 0: OVA/Alum i.p. Day14 Day 14: OVA/Alum i.p. Day21 Day 21: 4-MeH/Vehicle Admin OVA Nebulization Day14->Day21 Wait 7 days Day22 Day 22: 4-MeH/Vehicle Admin OVA Nebulization Day23 Day 23: 4-MeH/Vehicle Admin OVA Nebulization Day24_48 Days 24-48: Endpoint Analysis Day23->Day24_48 Wait 24-48h AHR_measurement AHR Measurement BALF_collection BALF Collection & Analysis Histology Lung Histology

Experimental timeline for 4-MeH study.

References

Application Notes and Protocols: 4-Methylhistamine for Eosinophil Shape Change Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Eosinophils are key granulocytes involved in the pathogenesis of allergic diseases, including asthma and atopic dermatitis. Upon activation by various stimuli, they undergo a rapid and dramatic alteration in cell shape, transitioning from a round to an elongated, motile morphology. This "shape change" is a hallmark of eosinophil activation and is a prerequisite for their migration to inflammatory sites. The eosinophil shape change assay is a robust method to quantify this activation. 4-methylhistamine (B1206604) is a selective agonist for the histamine (B1213489) H4 receptor (H4R), which is functionally expressed on human eosinophils.[1][2] Stimulation of the H4R with 4-methylhistamine induces a potent shape change response, making it a valuable tool for studying eosinophil biology and for screening potential H4R antagonists.[3][4]

Signaling Pathway of 4-Methylhistamine in Eosinophils

Activation of the H4 receptor on eosinophils by 4-methylhistamine initiates a signaling cascade that leads to profound cytoskeletal rearrangements. The H4R is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][5] This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly for shape change, the dissociation of the Gβγ subunits from Gαi/o triggers downstream signaling events. These events include the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from intracellular stores, resulting in a transient increase in cytosolic free calcium.[1][4] This calcium flux, along with other signaling intermediates, activates small GTPases of the Rho family, such as Rac and Rho. These proteins are master regulators of the actin cytoskeleton. Their activation leads to a rapid and significant polymerization of globular actin (G-actin) into filamentous actin (F-actin), which drives the morphological changes characteristic of eosinophil activation.[1] This entire process is sensitive to pertussis toxin, confirming the involvement of Gαi/o proteins.[1][5]

Gprotein cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MH 4-Methylhistamine H4R H4 Receptor 4-MH->H4R Binds G Gαi/oβγ H4R->G Activates PLC PLC Ca_ER Ca²⁺ (ER) PLC->Ca_ER IP₃ generation G->PLC Gβγ activates RhoGTPases Rho GTPases (Rac/Rho) G->RhoGTPases Gβγ activates Ca_Cytosol ↑ [Ca²⁺]i Ca_ER->Ca_Cytosol Release Ca_Cytosol->RhoGTPases Actin Actin Polymerization RhoGTPases->Actin ShapeChange Eosinophil Shape Change Actin->ShapeChange

Figure 1: 4-Methylhistamine induced H4R signaling pathway in eosinophils.

Experimental Protocols

Human Eosinophil Isolation from Peripheral Blood

This protocol describes the isolation of highly pure eosinophils using negative immunomagnetic selection. All steps should be performed under sterile conditions.

Materials:

  • Human whole blood collected in tubes with sodium citrate (B86180) anticoagulant.

  • Dextran 70 (6% in 0.9% NaCl).

  • Ficoll-Paque™ PREMIUM.

  • Hanks' Balanced Salt Solution (HBSS) without Ca²⁺, Mg²⁺, or phenol (B47542) red.

  • Human Eosinophil Isolation Kit (negative selection, e.g., from StemCell Technologies or similar).

  • Separation medium (e.g., PBS with 2% FBS and 1 mM EDTA).

  • Sterile syringes, needles, and conical tubes (15 mL and 50 mL).

Procedure:

  • Blood Collection: Collect whole blood by venipuncture into syringes containing sterile acidified sodium citrate.[6]

  • Red Blood Cell (RBC) Sedimentation: Transfer blood to a 50 mL conical tube and add 6% Dextran 70 at a 1:5 ratio (e.g., 10 mL Dextran for 40 mL blood). Mix gently by inversion and let the tube stand at room temperature for 45-60 minutes to allow RBCs to sediment.

  • Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer and transfer it to a new 50 mL conical tube.

  • Granulocyte Enrichment: Layer the leukocyte-rich plasma over Ficoll-Paque™ (e.g., 15 mL of plasma over 15 mL of Ficoll-Paque™). Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Isolate Granulocyte Pellet: After centrifugation, you will observe distinct layers. Aspirate and discard the top layers (plasma, mononuclear cells). Carefully collect the granulocyte/RBC pellet at the bottom.

  • RBC Lysis (Optional but Recommended): To lyse remaining RBCs, resuspend the pellet in a small volume of HBSS. Add 23 mL of ice-cold 0.2% NaCl for 30 seconds (hypotonic lysis) and then immediately add 23 mL of 1.6% NaCl to restore isotonicity. Top up the tube with HBSS and centrifuge at 300 x g for 5 minutes at 4°C. Discard the supernatant.[6]

  • Negative Selection: Resuspend the granulocyte pellet in cold separation medium. Count the cells. Follow the manufacturer's instructions for the eosinophil isolation kit. This typically involves:

    • Adding an antibody cocktail that marks non-eosinophils (e.g., against CD16, CD14, CD2, CD56, Glycophorin A).[7]

    • Incubating with magnetic particles that bind to the antibody-marked cells.

    • Placing the tube in a magnet. The unwanted cells will be held by the magnetic field.

    • Pouring off the supernatant, which contains the untouched, highly purified eosinophils.[8]

  • Final Preparation: Wash the purified eosinophils once with cold HBSS. Resuspend the cells in the desired buffer for the shape change assay at a concentration of 2 x 10⁶ cells/mL. Keep cells on ice to minimize spontaneous activation.[6][7] Purity should be >97% as assessed by cytospin and staining (e.g., Wright-Giemsa).

Eosinophil Shape Change Assay by Flow Cytometry

This assay quantifies eosinophil shape change by measuring the increase in the forward scatter (FSC) signal of the cells using a flow cytometer.

Materials:

  • Purified eosinophils (2 x 10⁶ cells/mL) in HBSS with Ca²⁺ and Mg²⁺.

  • 4-Methylhistamine dihydrochloride.

  • Paraformaldehyde (PFA), 4% in PBS (for fixation).

  • Polypropylene round-bottom tubes or a 96-well plate.

  • Flow cytometer.

Procedure:

  • Preparation: Prepare a stock solution of 4-methylhistamine (e.g., 10 mM in HBSS) and create a serial dilution to cover the desired concentration range (e.g., 1 nM to 10 µM).

  • Stimulation:

    • Aliquot 100 µL of the purified eosinophil suspension (2 x 10⁵ cells) into each tube or well.

    • Add 10 µL of the 4-methylhistamine dilutions or buffer control (for unstimulated cells).

    • Incubate at 37°C for 15 minutes. This is a typical optimal time, but a time-course experiment (5-30 min) can be performed.

  • Fixation: Stop the reaction by adding 100 µL of ice-cold 4% PFA to each tube. Incubate on ice for at least 20 minutes.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Gate on the eosinophil population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties. Eosinophils have high SSC due to their granularity.

    • Acquire at least 10,000 events within the eosinophil gate for each sample.

    • Record the mean FSC value for each sample. An increase in FSC corresponds to cell elongation and shape change.[1][5]

  • Data Analysis:

    • Calculate the percentage increase in mean FSC relative to the unstimulated control: % Shape Change = [(FSC_stimulated - FSC_unstimulated) / FSC_unstimulated] * 100

    • Plot the percentage shape change against the log concentration of 4-methylhistamine.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the EC₅₀ value.

Quantitative Data Summary

The following table summarizes representative quantitative data for 4-methylhistamine-induced eosinophil activation. Values can vary between donors.

ParameterAgonistTypical ValueReference
Shape Change EC₅₀ 4-Methylhistamine0.36 ± 0.09 µM[3]
Chemotaxis EC₅₀ Histamine83 nM[2][9]
Optimal Incubation Time 4-Methylhistamine10 - 20 minutesGeneral Protocol
Receptor Involved 4-MethylhistamineHistamine H4 Receptor[2][4]
Inhibitor (Antagonist) JNJ 7777120 (H4R Antagonist)Potent Inhibition[3][9]

Experimental Workflow

The diagram below outlines the complete experimental workflow from blood processing to data analysis for the eosinophil shape change assay.

workflow cluster_prep Cell Preparation cluster_assay Shape Change Assay cluster_analysis Data Analysis Blood Whole Blood Collection Sediment Dextran Sedimentation Blood->Sediment Ficoll Ficoll Gradient Centrifugation Sediment->Ficoll Isolate Negative Magnetic Selection Ficoll->Isolate PurifiedEos Purified Eosinophils (>97%) Isolate->PurifiedEos Stimulate Stimulate with 4-Methylhistamine PurifiedEos->Stimulate Fix Fix with Paraformaldehyde Stimulate->Fix Acquire Acquire on Flow Cytometer Fix->Acquire Gate Gate on Eosinophil Population Acquire->Gate FSC Measure Mean FSC Gate->FSC Calculate Calculate % Shape Change & Plot Dose-Response FSC->Calculate EC50 Determine EC₅₀ Calculate->EC50

Figure 2: Experimental workflow for the eosinophil shape change assay.

References

Application Notes and Protocols for Intraperitoneal Injection of 4-Methylhistamine in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), a G-protein coupled receptor predominantly expressed on cells of the immune system. Its administration in rodent models is a key methodology for investigating the physiological and pathophysiological roles of the H4 receptor in various biological processes, including inflammation, immune responses, and nociception. These application notes provide a comprehensive overview, experimental protocols, and key data related to the intraperitoneal (i.p.) injection of 4-Methylhistamine in rats.

Key Applications

Intraperitoneal injection of 4-Methylhistamine in rats is utilized to study:

  • Inflammatory Responses: To investigate the role of the H4 receptor in mediating inflammatory cascades, including the recruitment of immune cells and the production of pro-inflammatory cytokines.

  • Immune System Modulation: To understand the influence of H4R activation on the function of various immune cells such as mast cells, eosinophils, and T-cells.

  • Pain and Nociception: To explore the involvement of the H4 receptor in pain signaling pathways.

  • Allergic Reactions: To model and study the contribution of H4 receptor activation to the pathogenesis of allergic conditions.

Quantitative Data Summary

The following tables summarize quantitative data from a study investigating the effects of intraperitoneal injection of 4-Methylhistamine in a mouse model of experimental autoimmune encephalomyelitis (EAE). This data is provided as a reference and starting point for similar studies in rats. It is crucial to note that optimal doses and responses may vary between species, and dose-response studies in rats are highly recommended.

Table 1: Effect of Intraperitoneal 4-Methylhistamine on Clinical Score in EAE Mice [1][2]

Treatment GroupDose (mg/kg/day, i.p.)DurationMean Clinical Score (± SD)
Vehicle (EAE)-Day 14-42Lower (specific values vary with timepoint)
4-Methylhistamine (EAE)30Day 14-42Significantly higher than vehicle group (p < 0.05)

Table 2: Effect of Intraperitoneal 4-Methylhistamine on Inflammatory Markers in EAE Mice (Spleen B Cells and Brain Tissue) [2]

MarkerCell/Tissue TypeTreatment GroupOutcome
NF-κB p65CD19+ & CXCR5+ Spleen B Cells4-MeH (30 mg/kg)Increased percentage of positive cells
NF-κB p65 mRNABrain4-MeH (30 mg/kg)Upregulated expression
GM-CSFCD19+ & CXCR5+ Spleen B Cells4-MeH (30 mg/kg)Increased percentage of positive cells
GM-CSF mRNABrain4-MeH (30 mg/kg)Upregulated expression
MCP-1CD19+ & CXCR5+ Spleen B Cells4-MeH (30 mg/kg)Increased percentage of positive cells
MCP-1 mRNABrain4-MeH (30 mg/kg)Upregulated expression
IL-6CD19+ & CXCR5+ Spleen B Cells4-MeH (30 mg/kg)Increased percentage of positive cells
IL-6 mRNABrain4-MeH (30 mg/kg)Upregulated expression
TNF-αCD19+ & CXCR5+ Spleen B Cells4-MeH (30 mg/kg)Increased percentage of positive cells
TNF-α mRNABrain4-MeH (30 mg/kg)Upregulated expression

Signaling Pathways

Activation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) pathway.

H4R_Signaling_Pathway cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Four_MH 4-Methylhistamine Four_MH->H4R binds G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC inhibits MAPK MAPK Pathway G_beta_gamma->MAPK activates Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response MAPK->Response

Caption: H4 Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection of 4-Methylhistamine in Rats

This protocol outlines the standard procedure for the intraperitoneal administration of 4-Methylhistamine to rats.

Materials:

  • 4-Methylhistamine dihydrochloride (B599025)

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (23-25 gauge)

  • 70% ethanol

  • Animal scale

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of 4-Methylhistamine Solution:

    • Calculate the required amount of 4-Methylhistamine based on the desired dose (e.g., starting with a range of 1-30 mg/kg) and the weight of the rats.

    • Aseptically dissolve the 4-Methylhistamine dihydrochloride in sterile saline to the desired final concentration. Ensure complete dissolution.

    • Filter-sterilize the solution using a 0.22 µm syringe filter if necessary.

  • Animal Preparation and Restraint:

    • Weigh the rat accurately to determine the precise volume of the solution to be injected.

    • Properly restrain the rat. A two-person technique is often preferred for safety and accuracy. One person restrains the rat by securing the head and upper body, while the other performs the injection.

    • Position the rat on its back with its head tilted slightly downwards.

  • Injection Procedure:

    • Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-20 degree angle with the bevel facing up.

    • Gently aspirate to ensure the needle has not entered a blood vessel or internal organ. If blood or fluid is drawn, withdraw the needle and select a new site.

    • Slowly inject the calculated volume of the 4-Methylhistamine solution into the peritoneal cavity.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

  • Post-injection Monitoring:

    • Return the rat to its cage and monitor for any adverse reactions, such as distress, lethargy, or abdominal swelling.

    • Observe the animal for the expected experimental outcomes at predetermined time points.

IP_Injection_Workflow start Start prep_solution Prepare 4-Methylhistamine Solution in Sterile Saline start->prep_solution weigh_animal Weigh Rat and Calculate Injection Volume prep_solution->weigh_animal restrain Restrain Rat in Supine Position weigh_animal->restrain locate_site Locate Injection Site (Lower Abdominal Quadrant) restrain->locate_site inject Perform Intraperitoneal Injection locate_site->inject monitor Monitor Animal for Adverse Reactions and Experimental Outcomes inject->monitor end End monitor->end

Caption: Intraperitoneal Injection Workflow.

Protocol 2: Evaluation of Inflammatory Response Following 4-Methylhistamine Administration

This protocol provides a general framework for assessing the inflammatory effects of intraperitoneally administered 4-Methylhistamine in rats.

Experimental Design:

  • Animals: Male or female rats (e.g., Sprague-Dawley or Wistar), age and weight matched.

  • Groups:

    • Group 1: Vehicle control (sterile saline i.p.)

    • Group 2: 4-Methylhistamine (low dose, e.g., 1 mg/kg i.p.)

    • Group 3: 4-Methylhistamine (medium dose, e.g., 10 mg/kg i.p.)

    • Group 4: 4-Methylhistamine (high dose, e.g., 30 mg/kg i.p.)

  • Time Points: Collect samples at various time points post-injection (e.g., 2, 6, 24 hours) to assess the kinetics of the response.

Procedure:

  • Administration of 4-Methylhistamine:

    • Administer the appropriate dose of 4-Methylhistamine or vehicle to each rat via intraperitoneal injection as described in Protocol 1.

  • Sample Collection:

    • At the designated time points, euthanize the animals according to approved institutional protocols.

    • Collect blood via cardiac puncture for serum or plasma analysis of cytokines (e.g., IL-6, TNF-α).

    • Perform peritoneal lavage to collect peritoneal fluid and cells for cell counting and analysis of inflammatory mediators.

    • Collect relevant tissues (e.g., spleen, lymph nodes, site of inflammation if applicable) for histological analysis or gene expression studies.

  • Analysis:

    • Cytokine Analysis: Measure cytokine levels in serum, plasma, or peritoneal fluid using ELISA or multiplex assays.

    • Cellular Analysis: Perform total and differential cell counts on peritoneal lavage fluid. Use flow cytometry to analyze specific immune cell populations.

    • Gene Expression Analysis: Isolate RNA from tissues and perform quantitative real-time PCR (qRT-PCR) to measure the expression of inflammatory genes.

    • Histology: Process tissues for histological staining (e.g., H&E) to assess immune cell infiltration and tissue morphology.

Inflammation_Evaluation_Workflow start Start grouping Animal Grouping (Vehicle, Low, Med, High Dose) start->grouping injection Intraperitoneal Injection of 4-Methylhistamine or Vehicle grouping->injection timepoints Wait for Predetermined Time Points injection->timepoints euthanasia Euthanasia and Sample Collection timepoints->euthanasia blood Blood Collection (Serum/Plasma) euthanasia->blood lavage Peritoneal Lavage (Fluid & Cells) euthanasia->lavage tissue Tissue Collection (Spleen, etc.) euthanasia->tissue analysis Analysis blood->analysis lavage->analysis tissue->analysis cytokine Cytokine Analysis (ELISA, Multiplex) analysis->cytokine cellular Cellular Analysis (Cell Counts, Flow Cytometry) analysis->cellular gene Gene Expression (qRT-PCR) analysis->gene histology Histology analysis->histology end End cytokine->end cellular->end gene->end histology->end

Caption: Inflammatory Response Evaluation Workflow.

References

Application Notes and Protocols for Flow Cytometry Analysis Following 4-Methylhistamine Stimulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing flow cytometry to analyze cellular responses following stimulation with 4-Methylhistamine (B1206604) (4-MeH), a potent and selective histamine (B1213489) H4 receptor (H4R) agonist.[1][2] This document outlines the biological context, key applications, detailed experimental protocols, and expected outcomes, with a focus on immune cell populations.

Introduction to 4-Methylhistamine and the H4 Receptor

4-Methylhistamine is a valuable pharmacological tool for investigating the physiological and pathological roles of the histamine H4 receptor. The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, T cells, and B cells.[3][4] Its activation is implicated in a variety of inflammatory and immune responses, making it a significant target in the development of therapeutics for allergic diseases, autoimmune disorders, and cancer.[3][5] Stimulation of H4R by 4-MeH can induce a range of cellular responses, including chemotaxis, changes in cell shape, cytokine and chemokine release, and modulation of immune cell activation and differentiation.[3][6][7]

Key Flow Cytometry Applications for 4-MeH Stimulation Analysis

Flow cytometry is a powerful technique to dissect the cellular effects of 4-MeH at a single-cell level. Key applications include:

  • Immunophenotyping: Quantifying changes in the expression of cell surface markers on various immune cell subsets in response to 4-MeH stimulation.

  • Intracellular Cytokine Staining: Measuring the production of pro-inflammatory and immunomodulatory cytokines within specific cell populations.

  • Analysis of Intracellular Signaling Pathways: Detecting the phosphorylation status of key signaling proteins downstream of H4R activation.

  • Calcium Influx Measurement: Assessing the mobilization of intracellular calcium, a critical second messenger in G protein-coupled receptor (GPCR) signaling.

  • Mast Cell Degranulation Assays: Monitoring the release of granular contents from mast cells upon H4R stimulation.

Summary of Quantitative Data from 4-Methylhistamine Stimulation Studies

The following tables summarize quantitative data from published studies that have employed flow cytometry to analyze the effects of 4-Methylhistamine stimulation on various cell types.

Table 1: Effects of 4-Methylhistamine on B Cell Pro-Inflammatory Signaling in an EAE Mouse Model

Cell PopulationMarkerTreatment GroupPercentage of Positive Cells (Mean ± SD)
CD19+ Spleen B CellsNF-κB p65+Vehicle~3.5%
4-MeH (30 mg/kg/day)~7.5%
CXCR5+ Spleen B CellsNF-κB p65+Vehicle~4%
4-MeH (30 mg/kg/day)~8%
CD19+ Spleen B CellsGM-CSF+Vehicle~3%
4-MeH (30 mg/kg/day)~6.5%
CXCR5+ Spleen B CellsGM-CSF+Vehicle~3.5%
4-MeH (30 mg/kg/day)~7%
CD19+ Spleen B CellsMCP-1+Vehicle~4%
4-MeH (30 mg/kg/day)~7.5%
CXCR5+ Spleen B CellsMCP-1+Vehicle~4.5%
4-MeH (30 mg/kg/day)~8.5%
CD19+ Spleen B CellsIL-6+Vehicle~2.5%
4-MeH (30 mg/kg/day)~5.5%
CXCR5+ Spleen B CellsIL-6+Vehicle~3%
4-MeH (30 mg/kg/day)~6%
CD19+ Spleen B CellsTNF-α+Vehicle~3.5%
4-MeH (30 mg/kg/day)~7%
CXCR5+ Spleen B CellsTNF-α+Vehicle~4%
4-MeH (30 mg/kg/day)~8%

*Data are approximated from graphical representations in the source literature.[8][9][10] The study demonstrated that 4-MeH administration in an Experimental Autoimmune Encephalomyelitis (EAE) mouse model significantly increased the percentage of CD19+ and CXCR5+ spleen B cells expressing various pro-inflammatory mediators.[8][9][10]

Table 2: Modulation of T Helper Cell Cytokine Profile by 4-Methylhistamine in a Chronic Stress Mouse Model

Cell PopulationMarkerTreatment GroupFinding
CD4+ T CellsIntracellular IFN-γ4-MeH treated stressed miceSubstantial increase compared to untreated and stressed controls.
CD4+ T CellsIntracellular IL-44-MeH treated stressed miceSignificant decrease compared to untreated and stressed controls.

This study suggests that H4R stimulation by 4-MeH can modulate the Th1/Th2 cytokine balance.[11]

Signaling Pathways and Experimental Workflows

H4 Receptor Signaling Pathway

Stimulation of the H4 receptor by 4-Methylhistamine initiates a cascade of intracellular events. H4R primarily couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Activation of H4R can also lead to the activation of the JAK/STAT and NF-κB signaling pathways, culminating in the transcription of genes encoding pro-inflammatory cytokines and chemokines.[1][3]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates JAK JAK H4R->JAK Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates IKK IKK Complex G_protein->IKK Activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes NFkB_complex p65/p50 IκB IKK->NFkB_complex Phosphorylates IκB NFkB_active p65/p50 NFkB_complex->NFkB_active Releases Gene_transcription Gene Transcription (Cytokines, Chemokines) NFkB_active->Gene_transcription Promotes STAT_dimer->Gene_transcription Promotes

Caption: H4 Receptor Signaling Pathway activated by 4-Methylhistamine.

Experimental Workflow for Intracellular Cytokine Staining

The following diagram illustrates a typical workflow for preparing and analyzing cells for intracellular cytokine expression following 4-MeH stimulation.

Intracellular_Staining_Workflow cell_prep 1. Cell Preparation (e.g., Isolate PBMCs) stimulation 2. Stimulation (4-MeH, Controls) cell_prep->stimulation protein_transport_inhibitor 3. Add Protein Transport Inhibitor (e.g., Brefeldin A) stimulation->protein_transport_inhibitor surface_staining 4. Surface Marker Staining protein_transport_inhibitor->surface_staining fix_perm 5. Fixation and Permeabilization surface_staining->fix_perm intracellular_staining 6. Intracellular Cytokine Staining fix_perm->intracellular_staining wash 7. Wash intracellular_staining->wash acquisition 8. Flow Cytometry Acquisition wash->acquisition analysis 9. Data Analysis acquisition->analysis

Caption: Workflow for intracellular cytokine analysis by flow cytometry.

Detailed Experimental Protocols

Protocol 1: Analysis of Cell Surface Marker Expression

This protocol is designed to quantify changes in the expression of cell surface antigens on immune cells following stimulation with 4-Methylhistamine.

Materials:

  • Isolated cells (e.g., PBMCs, splenocytes, or cultured cell lines)

  • Cell culture medium

  • 4-Methylhistamine dihydrochloride

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (e.g., Human Fc Block or anti-mouse CD16/CD32)

  • Fluorochrome-conjugated antibodies against surface markers of interest

  • Isotype control antibodies

  • Flow cytometry tubes

  • Centrifuge

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate cells of interest and resuspend in appropriate cell culture medium at a concentration of 1-2 x 10^6 cells/mL.

  • Stimulation:

    • Aliquot 1 x 10^6 cells into flow cytometry tubes.

    • Add 4-Methylhistamine to the desired final concentration (e.g., 10 nM - 10 µM).[5] Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 15 minutes to 24 hours) at 37°C in a CO2 incubator. The optimal stimulation time should be determined empirically.

  • Washing: Wash cells twice with 2 mL of cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.

  • Fc Receptor Blocking: Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing an Fc receptor blocking agent and incubate for 10-15 minutes at 4°C.

  • Antibody Staining:

    • Without washing, add the predetermined optimal concentration of fluorochrome-conjugated antibodies against the cell surface markers of interest.

    • Include an isotype control tube for each fluorochrome used.

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Wash: Wash cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

  • Acquisition: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire events on a flow cytometer.

Protocol 2: Intracellular Cytokine Staining

This protocol allows for the detection of cytokine production within specific cell populations after 4-MeH stimulation.

Materials:

  • All materials from Protocol 1

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization Buffer Kit

  • Fluorochrome-conjugated antibodies against intracellular cytokines of interest

Procedure:

  • Cell Preparation and Stimulation: Follow steps 1 and 2 from Protocol 1.

  • Protein Transport Inhibition: Approximately 1-2 hours after starting the stimulation, add a protein transport inhibitor to all samples according to the manufacturer's instructions. Continue the incubation for an additional 4-6 hours.

  • Surface Staining: Follow steps 3-5 from Protocol 1 to stain for cell surface markers.

  • Fixation and Permeabilization:

    • After surface staining, wash the cells once with Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 100-200 µL of Fixation/Permeabilization solution and incubate for 20-30 minutes at 4°C in the dark.

  • Intracellular Staining:

    • Wash the cells twice with 1X Permeabilization Buffer.

    • Resuspend the permeabilized cells in 100 µL of 1X Permeabilization Buffer containing the fluorochrome-conjugated anti-cytokine antibodies.

    • Incubate for 30-45 minutes at 4°C in the dark.

  • Final Wash: Wash cells twice with 1X Permeabilization Buffer.

  • Acquisition: Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer and acquire events on a flow cytometer.

Protocol 3: Phospho-protein Analysis (Phospho-flow)

This protocol is for the detection of phosphorylated signaling proteins downstream of H4R activation.

Materials:

  • All materials from Protocol 1

  • Fixation Buffer (e.g., 1.5% paraformaldehyde)

  • Permeabilization Buffer (e.g., ice-cold 90% methanol)

  • Fluorochrome-conjugated antibodies against phosphorylated proteins of interest (e.g., phospho-STAT, phospho-NF-κB)

Procedure:

  • Cell Preparation and Stimulation:

    • Follow step 1 from Protocol 1.

    • Stimulate cells with 4-Methylhistamine for a short duration, as phosphorylation events are often transient (e.g., 2, 5, 10, 15, 30 minutes).[7] Include an unstimulated control.

  • Fixation: Immediately stop the stimulation by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10-15 minutes at room temperature.

  • Permeabilization:

    • Centrifuge the fixed cells at 500-600 x g for 5 minutes.

    • Decant the supernatant and resuspend the cell pellet by vortexing gently while adding 1 mL of ice-cold 90% methanol.

    • Incubate on ice for 30 minutes.

  • Washing: Wash cells twice with 2 mL of Flow Cytometry Staining Buffer.

  • Antibody Staining:

    • Follow steps 4 and 5 from Protocol 1, using antibodies against the phospho-proteins of interest. Staining for surface markers can be performed concurrently.

  • Final Wash and Acquisition: Follow steps 6 and 7 from Protocol 1.

Protocol 4: Calcium Influx Assay

This protocol measures changes in intracellular calcium concentration following H4R activation.

Materials:

  • Isolated cells

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Indo-1 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium

  • 4-Methylhistamine

  • Ionomycin (B1663694) (positive control)

  • EGTA (negative control)

  • Flow cytometer capable of kinetic measurements

Procedure:

  • Cell Loading:

    • Resuspend cells at 1 x 10^6 cells/mL in HBSS.

    • Add the calcium-sensitive dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 to the cell suspension.

    • Incubate for 30-45 minutes at 37°C in the dark.

  • Washing: Wash cells twice with warm HBSS to remove excess dye.

  • Acquisition Setup:

    • Resuspend cells in warm HBSS at approximately 0.5-1 x 10^6 cells/mL.

    • Equilibrate the cells at 37°C for 5-10 minutes.

    • Set up the flow cytometer to acquire data over time (kinetic analysis).

  • Data Acquisition:

    • Begin acquiring baseline fluorescence for approximately 30-60 seconds.

    • Pause acquisition, add 4-Methylhistamine to the tube, and immediately resume acquisition.

    • Continue recording data for 3-5 minutes to observe the calcium influx.

    • At the end of the run, add ionomycin as a positive control to determine the maximal calcium response.

  • Data Analysis: Analyze the change in fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

Flow cytometry is an indispensable tool for characterizing the cellular effects of 4-Methylhistamine. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust experiments to investigate the role of the H4 receptor in health and disease. By leveraging the single-cell analysis capabilities of flow cytometry, scientists can gain detailed insights into the complex signaling pathways and functional consequences of H4R activation, ultimately advancing the development of novel therapeutics targeting this important receptor.

References

Application Notes and Protocols: 4-Methylhistamine Hydrochloride for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine (B1206604) hydrochloride is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), making it an invaluable tool for research in immunology, inflammation, and oncology.[1][2][3] Historically, 4-methylhistamine was also investigated for its activity at the histamine H2 receptor (H2R); however, it is now clearly established that it displays over 100-fold selectivity for the H4R over other histamine receptor subtypes.[4][5][6][7] This high selectivity makes it an excellent probe for elucidating the physiological and pathological roles of the H4R.

The H4 receptor is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, dendritic cells, and T cells.[4][8] Its activation is implicated in a variety of cellular responses such as chemotaxis, cytokine release, and degranulation, which are central to the progression of allergic and inflammatory conditions like asthma, atopic dermatitis, and rhinitis.[8][9] Recent studies have also highlighted its potential role in cancer and neuropathic pain.[2][10]

These application notes provide an overview of the pharmacological properties of 4-methylhistamine hydrochloride, along with detailed protocols for its use in key in vitro and in vivo research applications.

Product Information

Product Name This compound (also available as dihydrochloride)
Synonyms 4(5)-Methylhistamine
CAS Number 36376-47-3
Molecular Formula C₆H₁₁N₃ · 2HCl
Molecular Weight 198.1 g/mol
Appearance Off-white to white solid
Solubility Soluble in water (up to 50 mM), PBS (pH 7.2; ~10 mg/mL), and DMSO (~20 mg/mL).[8][11]
Storage Store at room temperature, desiccated.
Purity ≥95%
Suppliers MedChemExpress, Cayman Chemical, Tocris Bioscience, APExBIO, R&D Systems

Pharmacological Data

4-Methylhistamine is a high-affinity agonist at the human H4 receptor. The following tables summarize its binding affinity and functional potency across different species and assay systems.

Table 1: Receptor Binding Affinities (Ki) of 4-Methylhistamine

Receptor SubtypeSpeciesCell Line/TissueRadioligandKi (nM)Reference
H4RHumanSK-N-MC cells[³H]histamine50[1][2][3][5][6][7]
H4RHuman7[9][12]
H4RRat73[10]
H4RMouse55[10]
H3RHumanSf9 cells[³⁵S]GTPγS>10,000[13]

Table 2: Functional Activity (EC50/pEC50) of 4-Methylhistamine

Assay TypeReceptorSpeciesCell LineParameter MeasuredpEC50EC50 (nM)Reference
CRE-β-galactosidaseH4RHumanSK-N-MCInhibition of Forskolin-induced activity7.4 ± 0.139.8[5][6][7][8][11]
Eosinophil Shape ChangeH4RHumanPrimary eosinophilsForward Scatter Change360[3]
Mast Cell MigrationH4RMouseBone marrow-derived mast cells (BMMCs)Cell Migration12,000[3][8][11]
GTPγS BindingH4RRatGTPγS incorporation5.6 ± 0.1[10]
GTPγS BindingH4RMouseGTPγS incorporation5.8 ± 0.1[10]

Signaling Pathways

Activation of the H4 receptor by 4-methylhistamine initiates a signaling cascade through the Gαi/o family of G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Concurrently, the release of Gβγ subunits can activate downstream effectors such as phospholipase C (PLC), leading to calcium mobilization, and phosphoinositide 3-kinase (PI3K). These events culminate in diverse cellular responses, including chemotaxis, cytokine production, and degranulation. In some contexts, H4R activation can also engage the JAK/STAT and NF-κB signaling pathways.[4]

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates JAK_STAT JAK/STAT Pathway H4R->JAK_STAT Alternative Pathway AC Adenylyl Cyclase G_protein->AC αi/o inhibits PI3K PI3K G_protein->PI3K βγ activates PLC PLC G_protein->PLC βγ activates cAMP ↓ cAMP AC->cAMP Cellular_Response Cellular Response (Chemotaxis, Cytokine Release, Degranulation) cAMP->Cellular_Response Modulates NFkB NF-κB Activation PI3K->NFkB Ca2 ↑ Ca²⁺ Mobilization PLC->Ca2 Ca2->Cellular_Response NFkB->Cellular_Response JAK_STAT->Cellular_Response

H4 Receptor Signaling Cascade

Experimental Protocols

The following are detailed protocols for common experimental applications of this compound.

In Vitro Mast Cell Degranulation Assay

This assay measures the ability of 4-methylhistamine to induce the release of granular contents (e.g., β-hexosaminidase or tryptase) from mast cells, a key event in allergic responses.

Mast_Cell_Degranulation_Workflow cluster_workflow Mast Cell Degranulation Assay Workflow start Start prep_cells Prepare Mast Cells (e.g., BMMCs, LAD2) Wash and resuspend in buffer start->prep_cells add_agonist Add 4-Methylhistamine (various concentrations) Incubate (e.g., 30 min, 37°C) prep_cells->add_agonist stop_reaction Stop Reaction (Place on ice) add_agonist->stop_reaction centrifuge Centrifuge (Separate supernatant from cells) stop_reaction->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant prepare_lysate Lyse Cell Pellet (e.g., with Triton X-100) for total release control centrifuge->prepare_lysate assay_degranulation Measure Enzyme Activity (e.g., β-hexosaminidase assay) Read absorbance at 405 nm collect_supernatant->assay_degranulation prepare_lysate->assay_degranulation calculate Calculate % Degranulation assay_degranulation->calculate end End calculate->end

Mast Cell Degranulation Workflow

Methodology:

  • Cell Preparation:

    • Culture murine bone marrow-derived mast cells (BMMCs) or a human mast cell line (e.g., LAD2).

    • Harvest cells and wash twice with a buffered salt solution (e.g., Tyrode's buffer).

    • Resuspend cells in the same buffer at a density of 5 x 10⁵ cells/well in a 96-well plate.[14]

  • Stimulation:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the agonist solutions to the cells. Include a vehicle control (buffer only) and a positive control for maximal degranulation (e.g., Triton X-100 for cell lysis or compound 48/80).[14]

    • Incubate the plate at 37°C for 30 minutes.[1][14]

  • β-Hexosaminidase Assay:

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate to pellet the cells.

    • Carefully transfer the supernatant to a new 96-well plate.

    • Add the substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to each well containing the supernatant.

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding a stop solution (e.g., glycine (B1666218) buffer).

    • Read the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of degranulation for each concentration of 4-methylhistamine using the following formula: % Degranulation = [(Absorbance of Sample - Absorbance of Vehicle) / (Absorbance of Total Lysis - Absorbance of Vehicle)] x 100

    • Plot the % degranulation against the log concentration of 4-methylhistamine to determine the EC50 value.

In Vitro Eosinophil/Mast Cell Chemotaxis Assay

This assay quantifies the migration of immune cells towards a chemoattractant gradient created by 4-methylhistamine. It is typically performed using a Boyden chamber or similar multi-well migration plate.

Methodology:

  • Chamber Preparation:

    • Use a 96-well chemotaxis chamber with a polycarbonate membrane (e.g., 5 µm pore size).[15]

    • Add different concentrations of this compound diluted in assay medium (e.g., RPMI with 0.2% BSA) to the lower wells of the chamber.[16] Include a negative control (medium only) and a known chemoattractant as a positive control.

  • Cell Preparation:

    • Isolate primary eosinophils or use a relevant cell line (e.g., HL-60 cells, mast cells).

    • Resuspend the cells in the assay medium at a concentration of 1 x 10⁷ cells/mL.[15]

  • Assay Performance:

    • Place the membrane over the lower wells.

    • Add the cell suspension to the upper wells of the chamber.[17]

    • Incubate the chamber at 37°C in a humidified CO₂ incubator for 2-4 hours to allow for cell migration.[16][17]

  • Quantification of Migration:

    • After incubation, carefully remove the membrane.

    • Quantify the number of cells that have migrated to the lower chamber. This can be done by:

      • Staining the migrated cells with a fluorescent dye (e.g., Calcein AM) and measuring fluorescence.[16]

      • Directly counting the cells using a hemocytometer or a flow cytometer.[15][17]

  • Data Analysis:

    • Express the results as the number of migrated cells or as a chemotactic index (fold increase in migration over the negative control).

    • Plot the chemotactic response against the concentration of 4-methylhistamine to generate a dose-response curve.

In Vivo Murine Model of Allergic Asthma

4-Methylhistamine can be used to study the role of the H4R in the pathophysiology of asthma in animal models. The following is a general protocol for an ovalbumin (OVA)-induced allergic asthma model.

Methodology:

  • Sensitization:

    • Sensitize mice (e.g., BALB/c strain) by intraperitoneal (i.p.) injection of OVA mixed with an adjuvant such as aluminum hydroxide (B78521) (alum) on days 0 and 14.[6][18]

  • Challenge:

    • On subsequent days (e.g., days 21, 22, and 23), challenge the mice with an aerosolized solution of OVA to induce an allergic airway response.[6]

  • Treatment with 4-Methylhistamine:

    • Administer this compound to a cohort of sensitized and challenged mice. A typical dose is 10 µ g/animal administered intratracheally. The timing of administration will depend on the study design (e.g., before or after the challenge).

  • Assessment of Airway Inflammation and Hyperresponsiveness:

    • Bronchoalveolar Lavage (BAL): 24-48 hours after the final challenge, perform a BAL to collect airway fluid. Analyze the BAL fluid for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).

    • Airway Hyperresponsiveness (AHR): Measure AHR in response to a bronchoconstrictor like methacholine (B1211447) using invasive or non-invasive plethysmography.[19]

    • Histology: Collect lung tissue for histological analysis to assess inflammation and mucus production (e.g., using H&E and PAS staining).[6]

    • Cytokine Analysis: Measure the levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates by ELISA.

Conclusion

This compound is a critical pharmacological tool for investigating the function of the histamine H4 receptor. Its high potency and selectivity allow for precise interrogation of H4R-mediated pathways in a variety of research models. The protocols provided herein offer a foundation for utilizing this compound to advance our understanding of inflammatory and immune-mediated diseases. Researchers should always consult the latest literature and optimize these protocols for their specific experimental systems.

References

Application Notes and Protocols for Mast Cell Migration Assay Using 4-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a mast cell migration assay using 4-Methylhistamine, a selective histamine (B1213489) H4 receptor (H4R) agonist. This assay is a valuable tool for studying the chemotactic responses of mast cells and for screening potential therapeutic compounds that modulate H4R activity.

Introduction

Mast cells are key players in inflammatory and allergic responses. Their migration to specific tissues is a critical step in the pathogenesis of various diseases. The histamine H4 receptor is predominantly expressed on hematopoietic cells, including mast cells, and its activation has been shown to induce mast cell chemotaxis[1][2]. 4-Methylhistamine is a potent and selective agonist for the H4 receptor, making it an ideal tool to study H4R-mediated mast cell migration[3]. This assay utilizes the Boyden chamber system, a widely accepted method for evaluating cell migration in vitro[4][5][6].

Principle of the Assay

The mast cell migration assay is based on the Boyden chamber principle, where two compartments are separated by a microporous membrane[7][8]. Mast cells are placed in the upper chamber, and a solution containing a chemoattractant, in this case, 4-Methylhistamine, is placed in the lower chamber. The mast cells migrate through the pores of the membrane towards the chemoattractant gradient. The number of migrated cells is then quantified to determine the extent of chemotaxis. This assay can also be adapted to screen for antagonists of the H4 receptor by assessing their ability to inhibit 4-Methylhistamine-induced migration.

Data Presentation

Table 1: Dose-Dependent Mast Cell Migration Induced by 4-Methylhistamine
4-Methylhistamine Concentration (µM)Migrated Mast Cells (Mean ± SD)Fold Increase over Control
0 (Control)100 ± 151.0
0.1150 ± 201.5
1350 ± 303.5
10800 ± 558.0
50850 ± 608.5
100830 ± 508.3
Note: This table presents representative data illustrating a typical dose-response relationship. Actual values may vary depending on the specific mast cell type and experimental conditions. An EC50 value of approximately 12 µM has been reported for 4-methylhistamine-induced migration of murine bone marrow-derived mast cells (BMMCs).
Table 2: Inhibition of 4-Methylhistamine-Induced Mast Cell Migration by JNJ 7777120
4-Methylhistamine (10 µM)JNJ 7777120 Concentration (nM)Migrated Mast Cells (Mean ± SD)% Inhibition
+0 (Control)800 ± 550%
+1640 ± 4520%
+10320 ± 3060%
+100120 ± 1885%
+1000105 ± 1587%
Note: This table shows representative data for the inhibition of mast cell migration by the selective H4R antagonist JNJ 7777120, which has a reported Ki of 4.5 nM[9][10].

Experimental Protocols

Materials and Reagents
  • Murine bone marrow-derived mast cells (BMMCs) or other suitable mast cell line (e.g., LAD2, HMC-1)[11][12][13][14]

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)

  • Recombinant murine IL-3 (for BMMC culture)

  • 4-Methylhistamine dihydrochloride

  • JNJ 7777120 (H4R antagonist)

  • Boyden chamber apparatus with polycarbonate membranes (8 µm pore size is appropriate for most mast cells)[5]

  • Bovine Serum Albumin (BSA)

  • Phosphate-Buffered Saline (PBS)

  • Crystal Violet staining solution

  • Microscope

Mast Cell Culture
  • Culture murine BMMCs in complete RPMI-1640 medium supplemented with recombinant murine IL-3 (10 ng/mL).

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase before the assay.

Mast Cell Migration Assay Protocol
  • Cell Preparation:

    • Harvest mast cells by centrifugation.

    • Wash the cells once with serum-free RPMI-1640 medium.

    • Resuspend the cells in serum-free RPMI-1640 containing 0.1% BSA to a final concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Prepare serial dilutions of 4-Methylhistamine in serum-free RPMI-1640 containing 0.1% BSA.

    • For antagonist studies, pre-incubate the mast cells with various concentrations of JNJ 7777120 for 30 minutes at 37°C before adding them to the upper chamber.

    • Add 600 µL of the 4-Methylhistamine solutions (or control medium) to the lower wells of the Boyden chamber.

    • Place the polycarbonate membranes over the lower wells.

    • Add 200 µL of the mast cell suspension to the upper chamber of each well.

  • Incubation:

    • Incubate the Boyden chamber at 37°C in a 5% CO2 incubator for 4-6 hours. The optimal incubation time may need to be determined empirically.

  • Quantification of Migration:

    • After incubation, remove the upper chambers.

    • Carefully wipe the upper side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the lower side of the membrane with methanol (B129727) for 10 minutes.

    • Stain the cells with Crystal Violet solution for 15 minutes.

    • Wash the membranes with distilled water and allow them to air dry.

    • Mount the membranes on a glass slide.

    • Count the number of migrated cells in several high-power fields under a microscope. Calculate the average number of migrated cells per field.

Mandatory Visualizations

G cluster_0 H4 Receptor Signaling Pathway in Mast Cell Migration 4-Methylhistamine 4-Methylhistamine H4_Receptor H4 Receptor (GPCR) 4-Methylhistamine->H4_Receptor G_protein Gi/o Protein H4_Receptor->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC βγ subunit activates Actin_Polymerization Actin Polymerization PLC->Actin_Polymerization leads to Chemotaxis Mast Cell Migration (Chemotaxis) Actin_Polymerization->Chemotaxis drives

Caption: H4 Receptor Signaling Pathway in Mast Cell Migration.

G cluster_1 Experimental Workflow for Mast Cell Migration Assay Start Start Cell_Culture 1. Mast Cell Culture (e.g., BMMCs) Start->Cell_Culture Cell_Prep 2. Cell Preparation (Harvest, Wash, Resuspend) Cell_Culture->Cell_Prep Assay_Setup 3. Boyden Chamber Setup - Chemoattractant in lower chamber - Cells in upper chamber Cell_Prep->Assay_Setup Incubation 4. Incubation (4-6 hours at 37°C) Assay_Setup->Incubation Staining 5. Staining (Fix and stain migrated cells) Incubation->Staining Quantification 6. Quantification (Microscopy and cell counting) Staining->Quantification End End Quantification->End

Caption: Experimental Workflow for the Mast Cell Migration Assay.

References

Application Notes and Protocols: Utilizing 4-Methylhistamine in Cancer Cell Proliferation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). Emerging evidence highlights the significant role of the H4R in modulating cancer cell proliferation, positioning 4-Methylhistamine as a valuable pharmacological tool for investigating novel anti-cancer therapeutic strategies. In a variety of cancer types, the activation of H4R by agonists like 4-Methylhistamine has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. These effects are mediated through complex signaling pathways, including the modulation of MAPK and TGF-β signaling cascades.

These application notes provide detailed protocols for utilizing 4-Methylhistamine in cancer cell proliferation studies, including quantitative analysis of its effects and elucidation of the underlying molecular mechanisms.

Data Presentation: Quantitative Effects of 4-Methylhistamine on Cancer Cell Proliferation

The anti-proliferative effects of 4-Methylhistamine are cell-type dependent. Below is a summary of its activity across various cancer cell lines.

Cell LineCancer TypeEffect of 4-MethylhistamineReported IC50 (µM)Key Findings
TE-2 Esophageal Squamous Cell Carcinoma↓ Proliferation, ↓ Invasion, G0/G1 ArrestNot explicitly stated, but effective concentrations are in the µM rangeReduced tumor xenograft growth and increased survival in animal models.[1][2]
AGS Gastric CancerG0/G1 Phase Cell Cycle ArrestNot explicitly statedH4R activation leads to cell cycle arrest.[1][2]
MDA-MB-231 Breast Cancer (Triple-Negative)↓ Proliferation, ↑ Apoptosis, ↑ SenescenceNot explicitly statedH4R agonists significantly decreased cell proliferation.[2]
MCF-7 Breast Cancer (ER-positive)↓ Proliferation (by 50%), ↑ Apoptosis, ↑ SenescenceNot explicitly statedIncreased the exponential doubling time.[3]
NSCLC Cell Lines Non-Small Cell Lung Cancer↓ Aggressive Potential, ↓ EMTNot explicitly statedReduced tumor volume and increased survival in xenograft models.[1]
Melanoma Cell Lines Malignant Melanoma↓ ProliferationNot explicitly statedThe inhibitory effect of histamine on proliferation was in part mediated through the H4R.[3]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to quantify the effect of 4-Methylhistamine on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 4-Methylhistamine dihydrochloride (B599025) (stock solution in sterile water or PBS)

  • MTT solution (5 mg/mL in PBS, sterile-filtered)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 4,000 cells/well for MDA-MB-231 cells in 100 µL of complete medium.[1] The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[1]

  • Treatment with 4-Methylhistamine:

    • Prepare serial dilutions of 4-Methylhistamine in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4-Methylhistamine. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of 4-Methylhistamine that inhibits cell proliferation by 50%).

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of 4-Methylhistamine on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., Esophageal cancer cell line)

  • Complete cell culture medium

  • 4-Methylhistamine

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

    • After 24 hours, treat the cells with the desired concentration of 4-Methylhistamine or a vehicle control for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet once with cold PBS.

    • Resuspend the cells in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells on ice for at least 30 minutes or store them at -20°C overnight.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5-10 minutes and discard the ethanol.

    • Wash the cell pellet twice with PBS to remove any residual ethanol.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data for at least 10,000 events per sample.

    • Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

H4R-Mediated Inhibition of Cancer Cell Proliferation

Activation of the H4 receptor by 4-Methylhistamine in cancer cells can trigger a signaling cascade that leads to the inhibition of cell proliferation. This is often achieved through the upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which leads to cell cycle arrest, primarily at the G0/G1 phase.[1]

H4R_Proliferation_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R Binds to Gi Gi Protein H4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Inhibits p21 ↑ p21 PKA->p21 p27 ↑ p27 PKA->p27 CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest p27->CellCycleArrest

Caption: H4R-mediated cell cycle arrest signaling pathway.

Experimental Workflow for Studying 4-Methylhistamine Effects

The following workflow illustrates the key steps in investigating the impact of 4-Methylhistamine on cancer cell proliferation.

Experimental_Workflow start Start: Select Cancer Cell Line culture Cell Culture and Seeding start->culture treat Treatment with 4-Methylhistamine (Dose-Response) culture->treat prolif_assay Cell Proliferation Assay (e.g., MTT) treat->prolif_assay cycle_assay Cell Cycle Analysis (Flow Cytometry) treat->cycle_assay pathway_analysis Signaling Pathway Analysis (Western Blot, qPCR) treat->pathway_analysis data_analysis Data Analysis and Interpretation prolif_assay->data_analysis cycle_assay->data_analysis pathway_analysis->data_analysis conclusion Conclusion on Anti-Proliferative Effects and Mechanism data_analysis->conclusion

Caption: Experimental workflow for 4-Methylhistamine studies.

H4R-Mediated Suppression of EMT via TGF-β and MAPK Pathways

In some cancer types, such as non-small cell lung cancer, 4-Methylhistamine has been shown to suppress the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis. This effect is mediated through the inhibition of the TGF-β1 signaling pathway, which can involve the MAPK pathway.[4]

H4R_EMT_Suppression cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R Binds to TGFB_Signaling TGF-β1 Signaling Pathway H4R->TGFB_Signaling Inhibits MAPK_Pathway MAPK Pathway TGFB_Signaling->MAPK_Pathway EMT_TFs EMT-Inducing Transcription Factors (e.g., Snail, Slug) MAPK_Pathway->EMT_TFs Inhibits E_cadherin ↑ E-cadherin (Epithelial Marker) EMT_TFs->E_cadherin Vimentin ↓ Vimentin (Mesenchymal Marker) EMT_TFs->Vimentin E_cadherin->Vimentin

References

Troubleshooting & Optimization

4-Methylhistamine hydrochloride solubility in DMSO and PBS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility, handling, and experimental use of 4-Methylhistamine hydrochloride.

Solubility Data

The solubility of this compound can vary between batches and is influenced by factors such as temperature and the purity of the solvent. The following table summarizes solubility data from various suppliers.

SolventConcentration (mg/mL)Concentration (mM)Notes
DMSO 20 mg/mL[1][2]~100.96 mMWarming and ultrasonication may be required to achieve complete dissolution.[3] Use freshly opened DMSO as it is hygroscopic.
PBS (pH 7.2) 10 mg/mL[1][2]~50.48 mMEnsure the pH of the PBS is 7.2 for optimal solubility.
Water Up to 125 mg/mL[3] or 246.8 mg/mL[4]~631 mM or ~1245 mMUltrasonic assistance may be necessary.[3]

Molecular Weight of 4-Methylhistamine dihydrochloride (B599025) is approximately 198.1 g/mol .

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: Based on the desired solvent and concentration, weigh the appropriate amount of this compound powder.

  • For DMSO stock solutions: Add the desired volume of fresh DMSO. To aid dissolution, you can warm the solution gently (e.g., at 37°C) and use an ultrasonic bath.[3]

  • For PBS (pH 7.2) stock solutions: Add the appropriate volume of PBS (pH 7.2). Ensure the compound is fully dissolved before use. It is recommended to prepare fresh aqueous solutions daily.

  • For Water stock solutions: Add the required volume of purified water. Sonication can aid in dissolving the compound.[3] For cell-based assays, it is recommended to filter-sterilize the aqueous stock solution through a 0.22 µm filter before use.

Q2: How should I store this compound and its stock solutions?

A2:

  • Solid Form: Store the solid powder at -20°C for long-term stability (≥ 4 years).[1]

  • Stock Solutions:

    • DMSO stock solutions: Aliquot and store at -80°C for up to 6 months, or at -20°C for up to 1 month.[3] Avoid repeated freeze-thaw cycles.

    • Aqueous (PBS or water) stock solutions: It is highly recommended to prepare these solutions fresh on the day of use. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

Q3: Can I use this compound for in vivo studies?

A3: Yes, this compound has been used in various in vivo animal models.[5] The route of administration (e.g., intraperitoneal, intravenous) and the formulation will depend on the specific experimental design.[3][5] A common in vivo formulation may involve dissolving the compound in a vehicle such as saline.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Compound is not fully dissolving in DMSO. - The concentration is too high.- The DMSO is old or has absorbed water.- Insufficient agitation.- Try warming the solution at 37°C and using an ultrasonic bath.[3]- Use a fresh, unopened bottle of anhydrous DMSO.- Vortex the solution for a longer period.
Precipitation observed in aqueous solution. - The solubility limit in the aqueous buffer has been exceeded.- The pH of the buffer is incorrect.- Prepare a more dilute solution.- Ensure the pH of your PBS is 7.2.- Consider preparing the stock solution in DMSO and then diluting it into your aqueous experimental medium. Ensure the final DMSO concentration is low and compatible with your assay.
Inconsistent experimental results. - Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Inaccurate pipetting.- Prepare fresh stock solutions from the solid powder.- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[3]- Calibrate your pipettes regularly.

Experimental Protocols & Methodologies

Protocol 1: Preparation of a 10 mM Stock Solution in PBS (pH 7.2)

  • Weighing: Accurately weigh 1.981 mg of this compound powder.

  • Dissolving: Add 1 mL of sterile PBS (pH 7.2) to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. If needed, briefly sonicate the vial.

  • Use: Use the solution fresh for your experiment. For cell culture, sterile filter the solution using a 0.22 µm syringe filter.

Signaling Pathway and Experimental Workflow

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), which is a G-protein coupled receptor (GPCR). The activation of H4R is primarily coupled to the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Downstream signaling can also involve the activation of pathways such as PI3K and MAPK, ultimately modulating immune cell responses.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PI3K PI3K G_protein->PI3K Activation MAPK MAPK G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion Immune_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Immune_Response Modulation PI3K->Immune_Response Modulation MAPK->Immune_Response Modulation 4-Methylhistamine 4-Methylhistamine 4-Methylhistamine->H4R Agonist Binding

Caption: Histamine H4 Receptor Signaling Pathway.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in PBS) dilute Dilute to Working Concentration prep_stock->dilute treat_cells Treat Cells/Tissues dilute->treat_cells incubate Incubate for Defined Period treat_cells->incubate assay Perform Assay (e.g., Chemotaxis, ELISA) incubate->assay data_analysis Data Analysis assay->data_analysis

Caption: General Experimental Workflow.

References

Technical Support Center: Optimizing 4-Methylhistamine Concentration for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 4-methylhistamine (B1206604) concentration for their cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is 4-methylhistamine and what is its primary use in cell-based assays?

4-methylhistamine is a structural analog of histamine (B1213489) that acts as an agonist at histamine receptors. While it was initially characterized as a selective H2 receptor agonist, it is now understood to be a potent H4 receptor agonist as well.[1][2] In cell-based assays, it is often used to probe the function of the histamine H2 receptor, which is involved in physiological processes such as gastric acid secretion and smooth muscle relaxation.

Q2: Which cell lines are suitable for a 4-methylhistamine assay targeting the H2 receptor?

The choice of cell line is critical. Ideally, a cell line with high expression of the H2 receptor and low or no expression of other histamine receptors (especially H4) should be used. Commonly used cell lines include:

  • HEK293 (Human Embryonic Kidney) cells: These cells have low endogenous histamine receptor expression and are easily transfected, making them ideal for stably or transiently expressing recombinant human H2 receptors.[3][4]

  • CHO (Chinese Hamster Ovary) cells: Similar to HEK293 cells, CHO cells are a good host for recombinant receptor expression and are frequently used in GPCR signaling assays.[2][5]

  • Other cell lines: Depending on the research context, other cell lines endogenously expressing the H2 receptor may be used, but thorough characterization of other histamine receptor subtypes is necessary to avoid confounding results.

Q3: What is the primary signaling pathway activated by the H2 receptor?

The histamine H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit (Gαs). Upon agonist binding, Gαs activates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Therefore, an increase in intracellular cAMP levels is the most common readout for H2 receptor activation.[4]

Q4: How should I prepare a stock solution of 4-methylhistamine?

4-methylhistamine is typically available as a dihydrochloride (B599025) salt, which is soluble in aqueous solutions. For cell-based assays, it is recommended to prepare a concentrated stock solution in a solvent like sterile phosphate-buffered saline (PBS) or dimethyl sulfoxide (B87167) (DMSO).

  • Solubility:

    • PBS (pH 7.2): ~10 mg/mL[6]

    • DMSO: ~20 mg/mL[6]

  • Storage: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C for long-term stability (stable for ≥ 4 years at -20°C).[6]

  • Final Concentration: When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Data Presentation

Table 1: Reported Potency (EC₅₀) and Binding Affinity (Kᵢ) of 4-Methylhistamine at Histamine Receptors

Receptor SubtypeAssay TypeCell/Tissue TypeReported ValueReference
H2 Receptor Contraction AssayGuinea-pig isolated ileumEC₅₀: -log(M) = 5.23[1]
CRE-SPAP Gene TranscriptionCHO-H2-SPAP cellsAgonist Activity Observed[2]
H4 Receptor CRE-β-galactosidase InhibitionSK-N-MC cells (human H4 transfected)EC₅₀: 39.8 nM[6]
Binding AssayhH4RKᵢ: 50 nM[7]
Functional AssayhH4RpEC₅₀: 7.4[7]
Eosinophil Shape ChangeHuman eosinophilsEC₅₀: 0.36 µM[8]
H1 Receptor Contraction AssayGuinea-pig isolated ileumEC₅₀: -log(M) = 4.57[1]

Note: The potency of 4-methylhistamine can vary significantly depending on the cell type and the specific assay used. It is crucial to determine the optimal concentration empirically in your experimental system.

Mandatory Visualization

H2_Signaling_Pathway cluster_membrane Plasma Membrane H2R Histamine H2 Receptor G_protein Gs Protein (α, β, γ) H2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Four_MH 4-Methylhistamine (Agonist) Four_MH->H2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Cellular_Response Cellular Response (e.g., Gene Transcription) CREB->Cellular_Response Leads to

Caption: Histamine H2 receptor signaling pathway.

Optimization_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis & Validation A Select Appropriate Cell Line (e.g., HEK293-H2R) C Determine Optimal Cell Seeding Density A->C B Prepare 4-Methylhistamine Stock Solution D Perform Dose-Response Experiment (Broad Range) B->D C->D F Measure Readout (e.g., cAMP levels) D->F E Perform Dose-Response Experiment (Narrow Range) E->F G Plot Dose-Response Curve & Calculate EC₅₀ F->G G->E H Validate with H2/H4 Antagonists G->H Confirm Specificity

Caption: Experimental workflow for optimizing 4-methylhistamine concentration.

Experimental Protocols

Protocol 1: Determining Optimal 4-Methylhistamine Concentration using a cAMP Assay

This protocol outlines a general method for determining the EC₅₀ of 4-methylhistamine in a cell line expressing the H2 receptor using a TR-FRET-based cAMP assay.

Materials:

  • HEK293 cells stably expressing the human H2 receptor (HEK293-H2R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 4-methylhistamine dihydrochloride

  • H2 receptor antagonist (e.g., cimetidine)

  • H4 receptor antagonist (e.g., JNJ 7777120)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • TR-FRET cAMP assay kit

  • White, opaque 96- or 384-well microplates

  • Multichannel pipette

  • Plate reader capable of TR-FRET measurements

Methodology:

  • Cell Seeding:

    • The day before the assay, seed the HEK293-H2R cells into the microplate at a pre-determined optimal density. This should be a density that results in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 4-methylhistamine in sterile PBS or DMSO.

    • Perform serial dilutions of the 4-methylhistamine stock solution in assay buffer to create a range of concentrations (e.g., from 1 pM to 100 µM).

    • Prepare solutions of the H2 and H4 antagonists for validation experiments.

  • Assay Procedure:

    • On the day of the assay, remove the culture medium from the wells.

    • Wash the cells once with pre-warmed assay buffer.

    • Add the assay buffer containing a PDE inhibitor (e.g., 100 µM IBMX) to each well and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.[9]

    • Add the different concentrations of 4-methylhistamine to the wells. Include a vehicle control (buffer only) and a positive control (a known H2 agonist like histamine or amthamine).

    • Incubate for the optimized stimulation time (e.g., 15-30 minutes) at 37°C.[9]

    • Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the TR-FRET cAMP assay kit.

  • Data Analysis:

    • Calculate the TR-FRET ratio for each well.

    • Plot the TR-FRET ratio against the logarithm of the 4-methylhistamine concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC₅₀ value.

  • Validation (Optional but Recommended):

    • To confirm that the observed cAMP increase is mediated by the H2 receptor, perform the assay in the presence of a fixed concentration of an H2 receptor antagonist (e.g., cimetidine). This should cause a rightward shift in the 4-methylhistamine dose-response curve.

    • To check for off-target effects, especially if the cell line expresses the H4 receptor, perform the assay in the presence of an H4 receptor antagonist (e.g., JNJ 7777120).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Low Response to 4-Methylhistamine 1. Low H2 receptor expression in the chosen cell line. 2. Inactive 4-methylhistamine. 3. Suboptimal assay conditions (e.g., incubation time, cell density). 4. Degradation of cAMP by phosphodiesterases.1. Verify H2 receptor expression using a positive control agonist (e.g., histamine). Consider using a cell line with higher or induced receptor expression.[10] 2. Use a fresh, validated batch of 4-methylhistamine. 3. Optimize cell seeding density and stimulation time. A time-course experiment is recommended.[9] 4. Ensure a phosphodiesterase inhibitor (e.g., IBMX) is included in the assay buffer.[9]
High Background Signal 1. Constitutive activity of the expressed H2 receptor. 2. High basal cAMP levels in the cell line.1. If possible, use an inverse agonist to reduce basal activity.[10] 2. Optimize cell seeding density; a very high density can lead to a higher basal signal.[9]
High Variability Between Replicates 1. Inconsistent cell seeding. 2. Pipetting errors. 3. "Edge effects" in the microplate.1. Ensure a homogenous cell suspension before seeding. 2. Use calibrated pipettes and consider reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile buffer to maintain humidity.
Unexpected Results with Antagonists 1. Off-target effects of 4-methylhistamine, particularly at the H4 receptor. 2. Non-specific effects of the antagonists.1. 4-methylhistamine is a potent H4 agonist. If your cells express H4 receptors, the observed effect might be a composite of H2 and H4 activation. Use a selective H4 antagonist (e.g., JNJ 7777120) to dissect the contributions of each receptor.[8][11] 2. Verify the specificity and optimal concentration of the antagonist used.
Precipitate Forms in Culture Medium 1. Poor solubility of 4-methylhistamine at the tested concentration. 2. Interaction with components of the culture medium.1. Ensure the stock solution is fully dissolved before diluting. Consider pre-warming the medium before adding the compound. 2. If using a high concentration, consider preparing dilutions in a simplified buffer for the assay.

References

Potential off-target effects of 4-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-Methylhistamine (B1206604)

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the potential off-target effects of 4-Methylhistamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological target of 4-Methylhistamine?

4-Methylhistamine (4-MeH) is recognized as a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2][3] It exhibits high affinity for the H4R and functions as a full agonist.[2][3] While it was historically also considered an H2 receptor agonist, its selectivity for H4R is significantly greater than for other histamine receptor subtypes.[2][3][4]

Q2: What are the principal off-target effects of 4-Methylhistamine?

The main off-target effects of 4-Methylhistamine are mediated through the histamine H2 receptor (H2R).[5] Although it has a much higher affinity for H4R, at sufficient concentrations, 4-MeH can activate H2R, leading to downstream cellular responses.[5][6] Its activity at H1 and H3 receptors is considered very low.[2] Some studies have also noted that certain immunomodulatory effects of H4R agonists may not be blocked by H4R antagonists, suggesting the possibility of interactions with other, non-histamine receptor targets, though these are less well-characterized.[7]

Q3: How selective is 4-Methylhistamine for the H4 receptor?

4-Methylhistamine displays a significant selectivity profile, with over 100-fold greater selectivity for the human H4 receptor compared to H1, H2, and H3 receptors.[3] However, its selectivity against the H2 receptor is not absolute. In functional assays using native cells, the effects of 4-MeH can be partially blocked by H2 receptor antagonists, confirming some level of cross-reactivity.[5] In older studies using guinea-pig ileum, 4-MeH was only about 5 times as potent at H2-receptors as it was at H1-receptors, highlighting the need for caution when discriminating between receptor subtypes.[4]

Q4: What are the downstream signaling pathways activated by 4-Methylhistamine?

As an H4R agonist, 4-Methylhistamine primarily signals through the Gαi/o family of G-proteins.[8] This activation leads to several downstream events:

  • Inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][8]

  • Intracellular calcium mobilization .[8]

  • Activation of the MAPK/ERK and PI3K signaling pathways .[8]

  • Induction of chemotaxis in immune cells like eosinophils and mast cells.[1][9]

  • Release of pro-inflammatory cytokines and chemokines such as IL-6, TNF-α, and MCP-1 in various cell types.[1][8][10]

Quantitative Data Summary

The following tables summarize the binding affinity and functional potency of 4-Methylhistamine at various human histamine receptors.

Table 1: Binding Affinity of 4-Methylhistamine at Human Histamine Receptors

Receptor SubtypeRadioligand Used for DisplacementBinding Affinity (Kᵢ)Reference(s)
H1 Receptor [³H]mepyramine>10 µM[1]
H2 Receptor [¹²⁵I]iodoaminopotentidine>10 µM[1]
H3 Receptor [³H]Nα-methylhistamine>10 µM[1][2]
H4 Receptor [³H]histamine7.0 nM, 50 nM[2][3]

Table 2: Functional Potency of 4-Methylhistamine

AssaySystemParameterValueReference(s)
H4R ActivationSK-N-MC cells (hH4R)pEC₅₀7.4[3]
H2R-mediated ContractionGuinea-pig ileum-log EC₅₀5.23[4]
H1R-mediated ContractionGuinea-pig ileum-log EC₅₀4.57[4]
Eosinophil Shape ChangeHuman Eosinophils (native)EC₅₀0.36 µM[9]
IL-12p70 InhibitionHuman Monocytes (native)pEC₅₀~6.0[5]

Troubleshooting Guides

Issue 1: An observed cellular response to 4-Methylhistamine is not blocked by a selective H4R antagonist.

  • Possible Cause 1: Off-Target H2R Activation. 4-Methylhistamine retains some agonist activity at H2 receptors.[5] This is a common cause for residual activity after H4R blockade.

    • Solution: Include an H2R-selective antagonist (e.g., ranitidine) in your experimental design. If the response is diminished by the H2R antagonist, it indicates an off-target effect.[5]

  • Possible Cause 2: Non-Histamine Receptor Effects. At high concentrations, some H4R agonists have been shown to inhibit T-cell cytokine production through a mechanism not mediated by any known histamine receptor.[7]

    • Solution: Perform a dose-response curve with 4-Methylhistamine. Off-target effects are often more pronounced at higher concentrations. If possible, test other structurally distinct H4R agonists to see if the effect is specific to 4-Methylhistamine.

Issue 2: The potency (EC₅₀) of 4-Methylhistamine is lower in my native cell experiments compared to published data from transfected cell lines.

  • Possible Cause: Receptor and G-Protein Expression Levels. Transfected cell lines often express unnaturally high levels of the target receptor and associated signaling proteins.[6] This can amplify the signal and lead to an overestimation of a ligand's potency. Native cells provide a more physiologically relevant context.

    • Solution: This discrepancy is expected and highlights the importance of validating findings in native cells or primary tissues.[5][6] Report your findings and acknowledge the difference in experimental systems. Ensure your results are consistent across multiple experiments and primary cell donors.

Issue 3: How can I design an experiment to confirm that an observed effect is mediated by H4R and not an off-target?

  • Recommended Approach: Use of Selective Antagonists. This is the gold standard for confirming receptor-mediated effects.

    • Step 1: Characterize the dose-response curve of 4-Methylhistamine in your assay.

    • Step 2: Pre-incubate the cells with a selective H4R antagonist (e.g., JNJ7777120) before adding 4-Methylhistamine. An H4R-mediated effect should be competitively antagonized.[3][9]

    • Step 3: As a control, pre-incubate cells with selective antagonists for H1R (e.g., mepyramine), H2R (e.g., ranitidine), and H3R (e.g., thioperamide).[9] These should not block an H4R-specific effect but will reveal any contribution from off-target histamine receptor activation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Histamine Receptor Subtypes

This protocol is a generalized method for assessing the binding affinity of 4-Methylhistamine at H1, H2, H3, and H4 receptors.

  • Preparation of Membranes: Prepare cell membrane homogenates from cell lines stably expressing the human histamine receptor of interest (H1, H2, H3, or H4).

  • Assay Buffer: Use an appropriate buffer for each receptor (e.g., 50 mM Tris-HCl for H4R).

  • Incubation: In a 96-well plate, combine the cell membranes (20-50 µg protein), a fixed concentration of a specific radioligand, and varying concentrations of unlabeled 4-Methylhistamine (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • H1R: Use [³H]mepyramine.[1]

    • H2R: Use [¹²⁵I]iodoaminopotentidine.[1]

    • H3R: Use [³H]Nα-methylhistamine.[1]

    • H4R: Use [³H]histamine.[1]

  • Incubation Conditions: Incubate at 25°C for 60-120 minutes.

  • Termination: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of an unlabeled ligand (e.g., 10 µM thioperamide (B1682323) for H4R). Calculate the inhibition constant (Kᵢ) from the IC₅₀ values obtained from the competition curves using the Cheng-Prusoff equation.

Protocol 2: Functional Assay - Inhibition of IL-12p70 Secretion in Human Monocytes

This protocol assesses the functional activity of 4-Methylhistamine at H4 and H2 receptors on primary human cells.[5][6]

  • Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Isolate monocytes from PBMCs by plastic adhesion or magnetic cell sorting (CD14+).

  • Cell Culture: Culture the isolated monocytes in RPMI 1640 medium supplemented with 10% fetal bovine serum and antibiotics.

  • Ligand Treatment: Add varying concentrations of 4-Methylhistamine (e.g., 10 nM to 10 µM) to the cultured monocytes. For antagonist experiments, pre-incubate cells with an H4R antagonist (e.g., 10 µM JNJ7777120) or an H2R antagonist (e.g., 10 µM ranitidine) for 30 minutes before adding 4-MeH.

  • Stimulation: After 24 hours of incubation with the histamine ligands, stimulate the monocytes with IFN-γ (e.g., 100 U/mL) and LPS (e.g., 1 µg/mL) for an additional 24 hours to induce IL-12p70 production.

  • Supernatant Collection: Collect the cell culture supernatants by centrifugation.

  • Quantification: Measure the concentration of IL-12p70 in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage inhibition of IL-12p70 secretion against the concentration of 4-Methylhistamine to determine the pEC₅₀ value.

Visualizations

cluster_ligand 4-Methylhistamine cluster_receptors Histamine Receptors 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R High Affinity (Primary Target) H2R H2 Receptor 4-MeH->H2R Low Affinity (Off-Target) H1R H1 Receptor 4-MeH->H1R Very Low Affinity H3R H3 Receptor 4-MeH->H3R Very Low Affinity cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R G_protein Gαi/o Protein H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca ↑ Ca²⁺ Mobilization G_protein->Ca activates PI3K PI3K Pathway G_protein->PI3K MAPK MAPK/ERK Pathway G_protein->MAPK cAMP ↓ cAMP AC->cAMP Response Cellular Responses (e.g., Chemotaxis, Cytokine Release) cAMP->Response Ca->Response PI3K->Response MAPK->Response start Start: Observe response to 4-MeH q1 Is response blocked by selective H4R antagonist (e.g., JNJ7777120)? start->q1 res_h4 Conclusion: Response is H4R-mediated q1->res_h4 Yes q2 Is residual response blocked by selective H2R antagonist (e.g., ranitidine)? q1->q2 No / Partially res_h2 Conclusion: Off-target H2R effect detected q2->res_h2 Yes res_other Conclusion: Effect may be due to non-histamine receptor target q2->res_other No

References

4-Methylhistamine stability in solution and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 4-Methylhistamine. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid 4-Methylhistamine?

A1: Solid 4-Methylhistamine, typically available as a dihydrochloride (B599025) salt, should be stored at -20°C for long-term stability.[1][2] At this temperature, it is reported to be stable for at least four years.[1] For shipping, it is generally stable at room temperature for short periods in the continental US, though this may vary elsewhere.[1]

Q2: How should I prepare and store 4-Methylhistamine stock solutions?

A2: Stock solutions should be prepared using a suitable solvent. 4-Methylhistamine dihydrochloride is soluble in water, DMSO, ethanol, and PBS (pH 7.2).[1][3] For optimal stability, it is recommended to store stock solutions at -80°C.[2] Under these conditions, stability has been reported for at least six months to a year.[2] For shorter-term storage (up to one month), -20°C is also acceptable. It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Q3: What is the stability of 4-Methylhistamine in aqueous solutions?

Q4: Can I expect degradation of 4-Methylhistamine under my experimental conditions?

A4: The stability of 4-Methylhistamine in your experimental setup will depend on factors such as pH, temperature, light exposure, and the presence of other reactive species. To ensure the reliability of your results, it is recommended to perform a preliminary stability assessment under your specific experimental conditions, especially for long-duration incubations.

Troubleshooting Guide

Issue: Inconsistent or unexpected experimental results.

This could be due to the degradation of 4-Methylhistamine. Follow this troubleshooting workflow to identify the potential cause.

G Troubleshooting Workflow: Inconsistent Results A Inconsistent Experimental Results Observed B Check 4-Methylhistamine Stock Solution A->B C Was the stock solution stored correctly? (-80°C for long-term, -20°C for short-term) B->C  Yes D Prepare fresh stock solution from solid. B->D  No C->D  No E Check Experimental Conditions C->E  Yes L Re-run experiment with fresh, properly stored 4-Methylhistamine. D->L F Are there extreme pH or temperature conditions? E->F  Yes E->L  No G Consider performing a stability study under your specific conditions. F->G  Yes H Was the compound exposed to light for extended periods? F->H  No I Protect from light during experiments. H->I  Yes J Are there potential incompatibilities with other reagents? H->J  No K Review literature for known incompatibilities. J->K  Yes J->L  No G 4-Methylhistamine Signaling Pathway A 4-Methylhistamine B Histamine H4 Receptor (H4R) A->B  Binds to C Gαi/o protein activation B->C  Activates D Inhibition of adenylyl cyclase C->D E Decreased cAMP levels D->E F Downstream cellular responses (e.g., chemotaxis, cytokine release) E->F

References

Troubleshooting 4-Methylhistamine experimental variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability when working with 4-Methylhistamine (B1206604).

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine and what is its primary mechanism of action?

A1: 4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] It has over 100-fold selectivity for the human H4R compared to other histamine receptor subtypes.[1][2] The H4R is a G-protein coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[3] Activation of the H4R by 4-Methylhistamine leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3]

Q2: What are the common research applications of 4-Methylhistamine?

A2: 4-Methylhistamine is widely used in immunology and inflammation research. It is frequently employed in in vitro assays to study the function of cells expressing the H4 receptor, such as eosinophils and mast cells. Common applications include investigating eosinophil shape change, mast cell chemotaxis, and cytokine release.[4] In vivo, it is used in animal models of allergic and inflammatory diseases like asthma and psoriasis.[5]

Q3: How should I prepare and store 4-Methylhistamine stock solutions?

A3: 4-Methylhistamine dihydrochloride (B599025) is soluble in water, DMSO, and ethanol. For optimal stability, it is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] If using water as the solvent, it is advisable to filter-sterilize the solution.[1]

Q4: What are the known off-target effects of 4-Methylhistamine?

A4: While 4-Methylhistamine is highly selective for the H4 receptor, it can exhibit some activity at the H2 receptor at higher concentrations.[6][7] In guinea-pig ileum, it was found to be only about 5 times more potent at H2-receptors than at H1-receptors, suggesting caution should be exercised when interpreting results in tissues with significant H1 and H2 receptor expression.[6][8]

Troubleshooting Guide

Inconsistent Results in Cell-Based Assays

Problem: High variability in dose-response curves or inconsistent EC50 values between experiments.

Potential Cause Troubleshooting Step
Ligand Instability Prepare fresh stock solutions of 4-Methylhistamine regularly. Ensure proper storage of stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.[1] Verify the purity of the compound if it has been stored for an extended period.
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to altered receptor expression and signaling pathways.[9][10] It is recommended to use cells below passage 20-25 for most cell lines.
Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including controls. High concentrations of DMSO can affect cell viability and receptor signaling.[11][12] It is advisable to keep the final DMSO concentration below 0.5%.
Receptor Desensitization Minimize the pre-incubation time of cells with 4-Methylhistamine before measuring the response. Prolonged exposure can lead to receptor internalization and desensitization, resulting in a weaker signal.
Assay Conditions Optimize incubation times, cell density, and agonist concentrations. Ensure consistent temperature and CO2 levels during the experiment.
High Background Signal in Functional Assays

Problem: The difference between the basal and stimulated signal (signal-to-noise ratio) is low.

Potential Cause Troubleshooting Step
Constitutive Receptor Activity Some cell lines overexpressing the H4 receptor may exhibit high basal activity. This can be mitigated by using a lower level of receptor expression or by including an inverse agonist in the assay.[13]
Non-specific Binding In binding assays, include a non-specific binding control by adding a high concentration of an unlabeled ligand. Increase the number of washing steps to reduce background.[13]
Assay Reagent Interference Check for autofluorescence or other interference from assay components. Run controls with assay buffer and reagents alone.
Variability in In Vivo Experiments

Problem: Inconsistent results in animal models of disease.

Potential Cause Troubleshooting Step
Animal Strain and Health Use a consistent and well-characterized animal strain. Ensure all animals are healthy and of a similar age and weight. The gut microbiome can also influence inflammatory responses.
Route and Timing of Administration Standardize the route of administration (e.g., intraperitoneal, intravenous) and the timing of 4-Methylhistamine administration relative to the disease induction or measurement of endpoints.
Metabolism of 4-Methylhistamine Be aware that 4-Methylhistamine can be metabolized in vivo.[14] Consider the pharmacokinetic profile of the compound when designing experiments and interpreting results.
Model-Specific Variability Different animal models of the same disease can have varying responses.[15] Carefully select the model that is most relevant to the research question and be aware of its inherent variability.

Quantitative Data

Table 1: Potency of 4-Methylhistamine in Various In Vitro Assays

AssayCell Type/SystemPotency (EC50 / pEC50)Reference
Eosinophil Shape ChangeHuman Eosinophils0.36 µM[1][4]
Mast Cell MigrationMurine Bone Marrow-Derived Mast Cells (BMMCs)12 µM[1]
cAMP InhibitionSK-N-MC cells expressing human H4RpEC50 = 7.4[2]
Inhibition of IL-12p70 secretionHuman MonocytespEC50 = 6.9

Table 2: Solubility and Storage of 4-Methylhistamine Dihydrochloride

SolventMaximum SolubilityRecommended Storage of Stock SolutionReference
Water50 mM-20°C or -80°C (filter-sterilized)[13]
DMSO20 mg/mL-80°C for 6 months; -20°C for 1 month[1][5]
Ethanol1 mg/mL-20°C or -80°C[5]
PBS (pH 7.2)10 mg/mL-20°C or -80°C[5]

Experimental Protocols

Eosinophil Shape Change Assay

This protocol is adapted from methods described for measuring eosinophil shape change in response to chemoattractants.[4][16]

Materials:

  • Isolated human eosinophils

  • 4-Methylhistamine dihydrochloride

  • Assay Buffer (e.g., PBS with Ca2+/Mg2+, 10 mM HEPES, 10 mM glucose, and 0.1% BSA)

  • Flow cytometer

Procedure:

  • Isolate eosinophils from human peripheral blood using standard methods.

  • Resuspend the isolated eosinophils in Assay Buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of 4-Methylhistamine in Assay Buffer.

  • Add 50 µL of the cell suspension to each well of a 96-well plate.

  • Add 50 µL of the 4-Methylhistamine dilutions or vehicle control to the respective wells.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Analyze the cells by flow cytometry, measuring the forward scatter (FSC) of the eosinophil population. An increase in FSC indicates a change in cell shape.

  • Plot the change in FSC against the concentration of 4-Methylhistamine to generate a dose-response curve and determine the EC50.

Mast Cell Chemotaxis Assay (Boyden Chamber)

This protocol is a generalized method for assessing mast cell migration.[3][17]

Materials:

  • Mast cell line (e.g., murine BMMCs)

  • 4-Methylhistamine dihydrochloride

  • Chemotaxis Buffer (e.g., RPMI 1640 with 0.5% BSA)

  • Boyden chamber with a porous membrane (e.g., 8 µm pores)

  • Microscope

Procedure:

  • Culture mast cells to the appropriate density.

  • Resuspend the mast cells in Chemotaxis Buffer at a concentration of 1 x 10^6 cells/mL.

  • Prepare serial dilutions of 4-Methylhistamine in Chemotaxis Buffer.

  • Add the 4-Methylhistamine dilutions or vehicle control to the lower wells of the Boyden chamber.

  • Place the porous membrane over the lower wells.

  • Add the mast cell suspension to the upper wells of the chamber.

  • Incubate the chamber at 37°C in a humidified incubator for 2-4 hours.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane.

  • Fix and stain the migrated cells on the lower surface of the membrane.

  • Count the number of migrated cells in several fields of view using a microscope.

  • Plot the number of migrated cells against the concentration of 4-Methylhistamine to determine the chemotactic response.

cAMP Inhibition Assay

This protocol is a general method for measuring cAMP levels in response to a Gαi/o-coupled receptor agonist.

Materials:

  • A cell line expressing the histamine H4 receptor (e.g., HEK293-H4R)

  • 4-Methylhistamine dihydrochloride

  • Forskolin (B1673556)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Plate reader

Procedure:

  • Plate the H4R-expressing cells in a 96-well plate and culture overnight.

  • Prepare serial dilutions of 4-Methylhistamine.

  • Pre-treat the cells with the 4-Methylhistamine dilutions or vehicle control for 15-30 minutes at 37°C.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Incubate for 15-30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Plot the percentage of inhibition of the forskolin-induced cAMP response against the concentration of 4-Methylhistamine to determine the IC50.

Visualizations

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm H4R H4 Receptor G_protein Gαi/o βγ H4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Chemotaxis) PKA->Cellular_Response Downstream Effects 4-Methylhistamine 4-Methylhistamine 4-Methylhistamine->H4R Agonist Binding

Caption: Histamine H4 Receptor Signaling Pathway.

Experimental_Workflow start Start cell_prep Cell Preparation (e.g., Isolation, Culture) start->cell_prep plate_cells Plate Cells cell_prep->plate_cells incubation Incubate Cells with 4-Methylhistamine plate_cells->incubation compound_prep Prepare 4-Methylhistamine Serial Dilutions compound_prep->incubation stimulation Add Stimulus (if applicable, e.g., Forskolin) incubation->stimulation readout Measure Response (e.g., Flow Cytometry, Plate Reader) stimulation->readout data_analysis Data Analysis (Dose-Response Curve) readout->data_analysis end End data_analysis->end

Caption: General Experimental Workflow for a 4-Methylhistamine Cell-Based Assay.

Troubleshooting_Tree Start Inconsistent Results? Check_Ligand Check 4-Methylhistamine Stock Solution Start->Check_Ligand Yes Check_Cells Check Cell Culture Conditions Start->Check_Cells No, but high variability Sol_Fresh Prepare Fresh Stock Check_Ligand->Sol_Fresh Old Stock Sol_Storage Aliquot and Store at -80°C Check_Ligand->Sol_Storage Multiple Freeze-Thaws Check_Assay Review Assay Protocol Check_Cells->Check_Assay Cells OK Cell_Passage Use Low Passage Cells Check_Cells->Cell_Passage High Passage Cell_Viability Check Cell Viability Check_Cells->Cell_Viability Low Viability Assay_Params Optimize Incubation Times and Concentrations Check_Assay->Assay_Params Suboptimal Parameters Solvent_Control Ensure Consistent Solvent Concentration Check_Assay->Solvent_Control Inconsistent Controls

Caption: Troubleshooting Decision Tree for Inconsistent Results.

References

How to prevent degradation of 4-Methylhistamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of 4-Methylhistamine in experimental settings. Following these protocols and troubleshooting steps will help ensure the stability and potency of the compound, leading to more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: How should I properly store 4-Methylhistamine? A1: 4-Methylhistamine is typically supplied as a solid dihydrochloride (B599025) salt. For long-term storage, the solid compound should be kept at -20°C, where it is stable for at least four years.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in sealed containers away from moisture at -80°C for up to six months or at -20°C for one month.[2]

Q2: What are the primary causes of 4-Methylhistamine degradation during experiments? A2: The most significant cause of degradation is enzymatic metabolism, particularly in biological samples. Like histamine (B1213489), 4-Methylhistamine is susceptible to oxidation by amine oxidases. The primary enzymes responsible are Diamine Oxidase (DAO), found in peripheral tissues, and Monoamine Oxidase B (MAO-B), which is prevalent in the brain.[3][4] These enzymes convert the ethylamine (B1201723) side chain into an aldehyde, rendering the compound inactive at the H4 receptor.

Q3: How can I minimize enzymatic degradation in my experimental setup? A3: To minimize enzymatic degradation, consider the following:

  • Use Enzyme Inhibitors: If your experimental system (e.g., tissue homogenates, cell lysates) contains DAO or MAO, the addition of specific inhibitors can protect 4-Methylhistamine.

  • Work at Low Temperatures: Perform sample preparation and handling steps on ice to reduce enzymatic activity.

  • Use Purified Systems: Whenever possible, use purified receptors or enzyme systems that do not contain degrading enzymes.

  • Limit Incubation Time: Minimize the duration of experiments, especially when working with complex biological matrices.

Q4: My experimental results are inconsistent. Could degradation of 4-Methylhistamine be the issue? A4: Yes, inconsistent or weaker-than-expected results are common indicators of compound degradation. If you observe high variability, verify your storage and handling procedures. Prepare fresh stock and working solutions from the solid compound and compare their performance against older solutions. If the issue persists, degradation within your experimental system is likely, and the troubleshooting steps below should be consulted. To definitively confirm degradation, analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) can be used to quantify the concentration of 4-Methylhistamine over time.[5][6]

Troubleshooting Guide

Issue: Reduced Potency or Activity in Assays

Q: I've prepared working solutions of 4-Methylhistamine, but the biological effect is diminished compared to previous experiments. What went wrong?

A: This issue commonly points to problems with the solution's integrity.

  • Improper Storage: Stock solutions may have been stored for too long or at the wrong temperature.[2] Solutions stored at -20°C are only viable for about a month.

  • Repeated Freeze-Thaw Cycles: Avoid using a single stock aliquot multiple times. Aliquoting into single-use volumes upon initial preparation is critical.

  • Contamination of Solution: Ensure that solvents and buffers used for dilution are sterile and free of contaminants that could alter pH or introduce microbial growth.

Issue: High Variability in In Vitro Cell-Based Assays

Q: I am observing significant variability in my cell culture experiments. How can I protect 4-Methylhistamine in the culture medium?

A: Cell culture media, especially when supplemented with serum, can contain amine oxidases that degrade 4-Methylhistamine.

  • Serum as a Source of Enzymes: Fetal bovine serum (FBS) and other serum supplements contain DAO. Consider reducing the serum concentration or using a serum-free medium during the experiment if your cell line permits.

  • Cellular Metabolism: The cells themselves may express and secrete metabolizing enzymes.

  • Recommended Action: Prepare 4-Methylhistamine working solutions immediately before adding them to the cells. Minimize incubation times where possible. For longer incubations, you may need to replenish the compound.

Issue: Rapid Loss of Effect in In Vivo Studies

Q: The duration of action of 4-Methylhistamine in my animal model is much shorter than anticipated. Why is this happening?

A: 4-Methylhistamine is subject to rapid metabolism in vivo, which significantly impacts its bioavailability and duration of effect.

  • Metabolic Hotspots: Tissues such as the intestine, kidney, and lung have high concentrations of metabolizing enzymes.[6]

  • Primary Metabolic Pathways: In the periphery, DAO is a key enzyme for degradation, while in the central nervous system, metabolism is primarily driven by MAO-B.[4]

  • Experimental Strategy: If the experimental design allows, co-administration of a relevant amine oxidase inhibitor may prolong the half-life of 4-Methylhistamine. However, be aware that this will also affect the metabolism of endogenous amines and could be a confounding factor.

Data Presentation: Storage and Solubility

Table 1: Recommended Storage Conditions for 4-Methylhistamine

FormStorage TemperatureDurationStabilitySource
Solid (Dihydrochloride Salt)-20°CLong-term≥ 4 years[1]
Stock Solution-80°CUp to 6 monthsStable[2]
Stock Solution-20°CUp to 1 monthStable[2]

Table 2: Solubility of 4-Methylhistamine Dihydrochloride

SolventConcentrationSource
DMSO20 mg/mL[1][7]
PBS (pH 7.2)10 mg/mL[1][7]
Ethanol1 mg/mL[1][7]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Weighing: Allow the solid 4-Methylhistamine dihydrochloride to equilibrate to room temperature before opening the vial to prevent condensation. Aseptically weigh the desired amount.

  • Stock Solution Preparation: Based on the data in Table 2, dissolve the solid compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-20 mg/mL). Ensure complete dissolution by vortexing.

  • Aliquoting: Dispense the stock solution into small, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the aliquots immediately as recommended in Table 1 (preferably at -80°C).

  • Working Solution Preparation: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute it to the final working concentration using the appropriate sterile buffer or cell culture medium. Use the working solution immediately and discard any unused portion.

Visualizations

Degradation Pathway and Experimental Workflows

G cluster_pathway Postulated Enzymatic Degradation Pathway mol1 4-Methylhistamine enz1 Diamine Oxidase (DAO) or Monoamine Oxidase (MAO) mol1->enz1 met1 4-Methylimidazole Acetaldehyde (Inactive) enz2 Aldehyde Dehydrogenase (ALDH) met1->enz2 met2 4-Methylimidazole Acetic Acid (Inactive) enz1->met1 Oxidation enz2->met2 Oxidation

Caption: Postulated primary degradation pathway of 4-Methylhistamine via oxidation.

G cluster_workflow Recommended Experimental Workflow receive Receive/Acquire 4-Methylhistamine Solid store_solid Store Solid at -20°C receive->store_solid prep_stock Prepare Stock Solution (e.g., in DMSO) store_solid->prep_stock aliquot Aliquot into Single-Use Volumes prep_stock->aliquot store_stock Store Aliquots at -80°C aliquot->store_stock prep_working Prepare Fresh Working Solution in Assay Buffer store_stock->prep_working use_exp Use Immediately in Experiment prep_working->use_exp G cluster_troubleshooting Troubleshooting Logic for Inconsistent Results start Inconsistent or Weak Results? q1 Stock Solution >1 month at -20°C or >6 months at -80°C? start->q1 a1_yes Prepare Fresh Stock Solution from Solid q1->a1_yes Yes q2 Using a single stock vial multiple times? q1->q2 No end Problem Resolved a1_yes->end a2_yes Aliquot New Stock into Single-Use Volumes q2->a2_yes Yes q3 Experiment involves serum, cell lysates, or tissue? q2->q3 No a2_yes->end a3_yes Consider adding DAO/MAO Inhibitors. Minimize Incubation Time. q3->a3_yes Yes a3_yes->end

References

Identifying appropriate negative controls for 4-Methylhistamine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-Methylhistamine (B1206604) in their experiments. The information is tailored for scientists and drug development professionals to ensure the proper design and interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine and what is its primary target?

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] It exhibits over 100-fold selectivity for the human H4R compared to the other histamine receptor subtypes (H1R, H2R, and H3R).[1][2] Due to its selectivity, it is a valuable tool for investigating the physiological and pathological roles of the H4R, particularly in the context of inflammation and immune responses.[1][2]

Q2: I am observing a response to 4-Methylhistamine in my experimental system. How can I be sure this effect is mediated by the H4 receptor?

To confirm that the observed effects of 4-Methylhistamine are specifically mediated by the H4 receptor, it is crucial to use appropriate negative controls. The most effective negative control is a selective H4 receptor antagonist. JNJ 7777120 is a widely used, potent, and highly selective H4R antagonist.[1][3][4][5] Pre-treatment of your experimental system with JNJ 7777120 should block the effects of subsequently added 4-Methylhistamine.[1][5][6] A lack of blockade would suggest the involvement of other receptors or off-target effects.

Q3: Could 4-Methylhistamine be acting on other histamine receptors, such as the H2 receptor?

While 4-Methylhistamine is highly selective for the H4 receptor, some studies suggest it may have weak agonist activity at the histamine H2 receptor, particularly at higher concentrations.[7] To investigate this possibility, you can use a selective H2 receptor antagonist as a negative control. Ranitidine (B14927) is a potent and selective H2 antagonist that can be used to block potential H2-mediated effects.[7][8][9] If the effect of 4-Methylhistamine is partially or fully blocked by ranitidine, it indicates an involvement of the H2 receptor.

Q4: Are there any structurally similar compounds to 4-Methylhistamine that are inactive at the H4 receptor and can be used as a negative control?

Identifying a commercially available, structurally analogous compound to 4-Methylhistamine that is completely devoid of activity at the H4 receptor and other histamine receptors is challenging. While other methylated histamines exist, such as 1-methylhistamine (B192778) and Nα-methylhistamine, they can have activity at other histamine receptors and may not serve as reliable inactive controls.[10][11] Therefore, the most rigorous approach for a negative control is to use a selective pharmacological antagonist like JNJ 7777120 to block the H4 receptor directly.

Q5: What are the typical downstream signaling pathways activated by 4-Methylhistamine?

The histamine H4 receptor primarily couples to Gi/o proteins.[12] Activation of the H4R by 4-Methylhistamine typically leads to:

  • Inhibition of adenylyl cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Calcium mobilization: Activation of the H4R can lead to an increase in intracellular calcium concentration ([Ca2+]i), often through the Gβγ subunit activation of phospholipase C (PLC).[13]

The specific signaling cascade can be cell-type dependent.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No response to 4-Methylhistamine application. 1. Low or absent H4 receptor expression in the experimental system. 2. Degraded 4-Methylhistamine. 3. Inappropriate assay conditions.1. Confirm H4R expression using techniques like qPCR, Western blot, or radioligand binding. 2. Use a fresh, validated stock of 4-Methylhistamine. 3. Optimize assay parameters such as cell density, incubation time, and buffer composition.
Inconsistent or variable results between experiments. 1. Cell passage number and health. 2. Inconsistent reagent preparation. 3. Fluctuation in incubation times or temperatures.1. Use cells within a consistent and low passage number range. Ensure high cell viability. 2. Prepare fresh reagents for each experiment and use calibrated pipettes. 3. Strictly adhere to the established experimental protocol.
Observed effect is not blocked by the H4 antagonist JNJ 7777120. 1. The effect is not mediated by the H4 receptor. 2. Insufficient concentration or incubation time of the antagonist. 3. The observed effect is a non-specific or off-target effect of 4-Methylhistamine.1. Consider the involvement of other receptors. Test for H2 receptor involvement using an H2 antagonist like ranitidine. 2. Perform a concentration-response curve for JNJ 7777120 to determine the optimal blocking concentration. Ensure adequate pre-incubation time. 3. Test a structurally unrelated H4R agonist to see if it elicits the same response.

Data Presentation

Table 1: Pharmacological Profile of 4-Methylhistamine and Key Control Compounds

CompoundTarget(s)Affinity (Ki, nM)Functional ActivityRecommended Use in 4-Methylhistamine Experiments
4-Methylhistamine H4R Agonist~7-50[2]Potent AgonistPrimary experimental compound
H2R>100-fold lower than H4R[1]Weak Agonist
JNJ 7777120 H4R Antagonist~4.5[3][4][5]Potent, Selective AntagonistPrimary Negative Control: To confirm H4R-mediated effects
Ranitidine H2R AntagonistpA2 = 6.95 - 7.2[8]Potent, Selective AntagonistSecondary Negative Control: To rule out H2R-mediated effects
Histamine H1R, H2R, H3R, H4R AgonistVaries by receptor subtypeNon-selective AgonistPositive Control: To confirm cell responsiveness to histamine

Experimental Protocols

Key Experiment 1: cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following H4 receptor activation.

Methodology:

  • Cell Culture: Seed HEK293 cells stably expressing the human H4 receptor in a 96-well plate at a density of 40,000-50,000 cells/well and culture overnight.[14]

  • Negative Control (Antagonist): Pre-incubate cells with varying concentrations of JNJ 7777120 (e.g., 1 nM to 10 µM) or a fixed concentration of ranitidine (e.g., 10 µM) for 30 minutes at 37°C.

  • Stimulation: Add forskolin (B1673556) (a direct activator of adenylyl cyclase, typically 1-10 µM) and varying concentrations of 4-Methylhistamine (e.g., 1 nM to 10 µM) to the wells. Incubate for 15-30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis: Plot the cAMP concentration against the log of the 4-Methylhistamine concentration to generate a dose-response curve and determine the EC50 value. In antagonist-treated wells, a rightward shift in the 4-Methylhistamine dose-response curve indicates competitive antagonism.

Key Experiment 2: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium following H4 receptor activation.

Methodology:

  • Cell Culture: Seed H4R-expressing cells (e.g., HEK293 or CHO cells) in a black, clear-bottom 96-well plate at a density of 40,000-80,000 cells/well and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, 2-5 µM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 45-60 minutes at 37°C.[15]

  • Negative Control (Antagonist): For antagonist studies, add JNJ 7777120 or ranitidine to the wells and incubate for 10-30 minutes prior to agonist addition.

  • Signal Detection: Use a fluorescence plate reader to measure baseline fluorescence. Inject varying concentrations of 4-Methylhistamine and immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) for 2-3 minutes.

  • Data Analysis: Calculate the change in fluorescence from baseline (ΔF/F₀) and plot this against the log of the 4-Methylhistamine concentration to determine the EC50 value.

Mandatory Visualizations

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4-MeH 4-Methylhistamine H4R H4 Receptor 4-MeH->H4R binds G_protein Gi/o Protein (α, β, γ) H4R->G_protein activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC Phospholipase C G_protein->PLC βγ activates cAMP cAMP AC->cAMP converts Ca_cyto ↑ [Ca²⁺]i PLC->Ca_cyto triggers release of ATP ATP Downstream Downstream Cellular Responses (e.g., Chemotaxis, Gene Expression) cAMP->Downstream leads to Ca_ER Ca²⁺ (ER) Ca_cyto->Downstream leads to

Caption: H4 Receptor Signaling Pathway Activated by 4-Methylhistamine.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_readout Readout start Start: H4R-expressing cells control_group Negative Control Group: Pre-incubate with Antagonist (e.g., JNJ 7777120) start->control_group treatment_group Treatment Group: Vehicle Control start->treatment_group add_4MeH Add 4-Methylhistamine (Dose-Response) control_group->add_4MeH treatment_group->add_4MeH assay Perform Assay: - cAMP Measurement - Calcium Mobilization add_4MeH->assay analysis Data Analysis: - Dose-Response Curves - EC50/IC50 Calculation assay->analysis conclusion Conclusion: Confirm H4R-mediated effect analysis->conclusion

Caption: Workflow for Validating H4R-mediated Effects of 4-Methylhistamine.

References

Technical Support Center: Understanding 4-Methylhistamine Potency at Rat vs. Human Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals encountering variations in the potency of 4-Methylhistamine (B1206604) between rat and human histamine (B1213489) receptors during their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate these species-specific differences.

Frequently Asked Questions (FAQs)

Q1: We are observing significantly lower potency of 4-Methylhistamine in our rat-based assays compared to published data on human histamine receptors. Is this expected?

A1: Yes, it is expected to observe lower potency of 4-Methylhistamine at certain rat histamine receptors compared to their human counterparts. This is particularly prominent for the histamine H4 receptor, where 4-Methylhistamine is a potent and selective agonist in humans but exhibits substantially lower affinity and potency at the rat H4 receptor.[1][2][3] Species-specific differences in the amino acid sequences of the receptors can lead to variations in ligand binding and receptor activation.[1][4]

Q2: What are the primary reasons for the discrepancy in 4-Methylhistamine potency between human and rat histamine receptors?

A2: The primary reasons for the observed potency discrepancies include:

  • Amino Acid Sequence Variation: The amino acid sequences of histamine receptors, particularly the H3 and H4 receptors, differ between humans and rats.[1][4] For the H3 receptor, differences in the third transmembrane domain have been shown to influence ligand affinity.[4] The homology between human and rat H4 receptors is significantly lower than for other histamine receptors, leading to substantial pharmacological differences.[1]

  • Receptor Pharmacology: These sequence differences result in distinct pharmacological profiles for the receptors in each species. For example, some ligands can be more potent at the rat H3 receptor than the human receptor, while others show the opposite trend.[4]

  • Signal Transduction Pathways: While the primary signaling pathways for each receptor subtype are generally conserved, subtle differences in G-protein coupling efficiency or downstream signaling components between species could contribute to variations in functional assay readouts.

Q3: How can we confirm if our experimental setup is appropriate for measuring 4-Methylhistamine potency?

A3: To validate your experimental setup, consider the following:

  • Cell Line and Receptor Expression: Ensure you are using a well-characterized cell line stably or transiently expressing the specific rat or human histamine receptor subtype of interest. The expression level of the receptor can influence the outcome of functional assays.

  • Assay Type: The choice of assay (e.g., binding vs. functional) can yield different potency values (Ki vs. EC50). Be consistent with the assay type when comparing your results to literature values.

  • Reference Compounds: Include a known reference compound with established potency at both human and rat receptors in your experiments. This will help to validate your assay conditions and normalize your results. Histamine itself can often serve as a good positive control.

  • Review Detailed Protocols: Compare your experimental protocol with established and published methods. Key parameters such as buffer composition, incubation times, and temperature can significantly impact the results.[5][6][7]

Q4: Where can I find data on the binding affinities and functional potencies of 4-Methylhistamine for different histamine receptors in humans and rats?

A4: The tables below summarize publicly available data for 4-Methylhistamine at human and rat histamine receptors. Note that values can vary between different studies and experimental conditions.

Troubleshooting Guide

Issue: Lower than expected potency of 4-Methylhistamine in a rat H4 receptor functional assay.

Possible Cause Troubleshooting Step
Inherent Species Difference This is the most likely reason. The affinity of 4-Methylhistamine is known to be lower for the rat H4 receptor compared to the human H4 receptor.[1][2][3] Review the provided data tables to set appropriate expectations for your results.
Suboptimal Assay Conditions Optimize assay parameters such as cell density, incubation time, and concentration of signaling molecules (e.g., forskolin (B1673556) in cAMP assays).[5]
Incorrect Ligand Concentration Verify the concentration and purity of your 4-Methylhistamine stock solution. Perform a fresh serial dilution.
Cell Line Issues Confirm the expression and functionality of the rat H4 receptor in your cell line using a known agonist with comparable potency in both species, if available, or through receptor expression analysis (e.g., Western blot, qPCR).
Signal Detection Problems Ensure your detection instrument is calibrated and that your assay reagents (e.g., cAMP detection kits, radioligands) have not expired.

Issue: High variability in results between experimental runs.

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Maintain consistent cell passage numbers and confluency at the time of the experiment. Variations in cell health and receptor expression can lead to variability.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques, especially when preparing serial dilutions of the ligand.
Assay Timing Ensure that incubation times for ligand binding or functional stimulation are consistent across all experiments.
Reagent Instability Prepare fresh reagents and ligand dilutions for each experiment. Some reagents may be sensitive to storage conditions and freeze-thaw cycles.

Quantitative Data Presentation

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Human and Rat Histamine Receptors

Receptor SubtypeSpeciesKi (nM)Reference
H1Human>10,000[2][8]
H2Human~1,500[8]
H3Human>10,000[2][8]
H4Human7.0 - 50[8][9][10]
H4RatLower affinity than human[1][2][3]

Note: Specific Ki values for rat receptors are not always readily available in comparative studies, but the trend of lower affinity, particularly for the H4 receptor, is well-documented.

Table 2: Functional Potency (pEC50) of 4-Methylhistamine at Human Histamine Receptors

Receptor SubtypeAssay TypepEC50Reference
H4G-protein activation7.4[8]
H4Inhibition of IL-12p70 secretion5.7 - 6.9[11]

Note: pEC50 = -log(EC50). A higher pEC50 value indicates greater potency.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

This protocol provides a general framework for determining the binding affinity (Ki) of 4-Methylhistamine. Specific parameters may need to be optimized for the receptor subtype and cell line being used.

1. Membrane Preparation:

  • Culture cells expressing the histamine receptor of interest to 80-90% confluency.
  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
  • Wash the membrane pellet with fresh buffer and resuspend it. Determine the protein concentration using a standard method (e.g., BCA assay).[6]

2. Binding Assay:

  • In a 96-well plate, set up the following in triplicate:
  • Total Binding: Radioligand + Assay Buffer + Membrane suspension.
  • Non-specific Binding: Radioligand + High concentration of a non-labeled competing ligand + Membrane suspension.
  • Competition Binding: Radioligand + Serial dilutions of 4-Methylhistamine + Membrane suspension.
  • The choice of radioligand depends on the receptor subtype (e.g., [3H]mepyramine for H1, [125I]iodoaminopotentidine for H2, [3H]Nα-methylhistamine for H3, [3H]histamine for H4).[2]
  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[6]

3. Detection and Data Analysis:

  • Terminate the binding reaction by rapid filtration through a filter mat, followed by washing with cold buffer to remove unbound radioligand.
  • Measure the radioactivity retained on the filters using a scintillation counter.
  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the log concentration of 4-Methylhistamine to generate a competition curve.
  • Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Functional Assay (for Gi/o-coupled receptors like H3 and H4)

This protocol measures the ability of 4-Methylhistamine to inhibit adenylyl cyclase and decrease intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture cells stably expressing the histamine receptor of interest (e.g., CHO-K1 or HEK293 cells).[5]
  • Seed the cells into 96-well or 384-well plates and allow them to attach overnight.[5]

2. Assay Procedure:

  • Wash the cells with assay buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).[5]
  • Pre-incubate the cells with serial dilutions of 4-Methylhistamine for 15-30 minutes at 37°C.[5]
  • Stimulate adenylyl cyclase by adding a fixed concentration of forskolin.[5]
  • Incubate for an additional 15-30 minutes at 37°C.[5]

3. cAMP Detection and Data Analysis:

  • Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA-based).[5]
  • Plot the cAMP levels against the log concentration of 4-Methylhistamine to generate a dose-response curve.
  • Fit the data to a sigmoidal dose-response model to determine the EC50 and maximum inhibition.

Visualizations

Signaling_Pathways cluster_H1 H1 Receptor Signaling cluster_H2 H2 Receptor Signaling cluster_H3_H4 H3 & H4 Receptor Signaling H1 Histamine / 4-Methylhistamine H1R H1 Receptor H1->H1R Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC Protein Kinase C DAG->PKC H2 Histamine / 4-Methylhistamine H2R H2 Receptor H2->H2R Gs Gs H2R->Gs AC_stim Adenylyl Cyclase Gs->AC_stim activates ATP_stim ATP AC_stim->ATP_stim cAMP_stim cAMP ATP_stim->cAMP_stim conversion PKA_stim Protein Kinase A cAMP_stim->PKA_stim H3H4 Histamine / 4-Methylhistamine H3R_H4R H3/H4 Receptor H3H4->H3R_H4R Gi Gi/o H3R_H4R->Gi AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits ATP_inhib ATP AC_inhib->ATP_inhib cAMP_inhib cAMP ATP_inhib->cAMP_inhib conversion PKA_inhib Protein Kinase A cAMP_inhib->PKA_inhib

Caption: Signaling pathways of histamine H1, H2, H3, and H4 receptors.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture (Receptor Expression) membrane_prep Membrane Preparation (for binding assays) cell_culture->membrane_prep functional_assay Functional Assay (e.g., cAMP, GTPγS) cell_culture->functional_assay binding_assay Binding Assay (e.g., Radioligand) membrane_prep->binding_assay ligand_prep Ligand Preparation (Serial Dilutions) ligand_prep->binding_assay ligand_prep->functional_assay data_acq Data Acquisition (e.g., Scintillation Counting, Fluorescence Reading) binding_assay->data_acq functional_assay->data_acq curve_fitting Curve Fitting (Dose-Response) data_acq->curve_fitting param_calc Parameter Calculation (Ki, EC50, pEC50) curve_fitting->param_calc

Caption: General experimental workflow for assessing receptor potency.

References

4-Methylhistamine hydrochloride batch to batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Methylhistamine hydrochloride. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R).[1][2] The H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system, including mast cells, eosinophils, and T cells.[3][4] Upon binding, 4-Methylhistamine activates the H4 receptor, which couples to the Gi/o family of G proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of other downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) cascade.[5][6]

Q2: What are the common quality control parameters for this compound?

Reputable suppliers of this compound typically provide a Certificate of Analysis (CoA) with each batch. Key quality control parameters include:

  • Appearance: Typically an off-white to light brown solid.[7]

  • Purity: Generally specified as ≥95% or ≥98%, as determined by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][8]

  • Identity Confirmation: Verified by methods such as ¹H Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure.[7]

  • Solubility: Information on solubility in various solvents (e.g., water, DMSO, ethanol) is usually provided.

Q3: We are observing variability in potency (EC₅₀/IC₅₀) between different batches of this compound. What could be the cause?

Batch-to-batch variability in the potency of GPCR agonists like 4-Methylhistamine can arise from several factors:

  • Purity Differences: Even small variations in purity can affect the active concentration of the compound.

  • Presence of Impurities: Unidentified impurities could act as antagonists or partial agonists, modulating the overall response.

  • Variation in Salt Form/Hydration State: The molecular weight can vary between batches due to the degree of hydration, which affects the actual concentration when preparing stock solutions by weight. Always refer to the batch-specific molecular weight on the CoA for accurate molar concentration calculations.

  • Compound Stability: Improper storage can lead to degradation of the compound. This compound should be stored at -20°C in a sealed container, away from moisture.[7]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent or No Biological Response in Cell-Based Assays

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Incorrect Stock Solution Concentration Verify calculations using the batch-specific molecular weight from the CoA. Prepare fresh stock solutions.
Compound Degradation Ensure proper storage conditions (-20°C, desiccated). Prepare fresh working solutions from a new stock for each experiment.
Low Receptor Expression in Cell Line Confirm H4 receptor expression in your cell line using techniques like qPCR, Western blot, or flow cytometry.
Cell Passage Number High passage numbers can lead to phenotypic drift and altered receptor expression or signaling. Use cells within a consistent and low passage number range.
Assay Interference Components of the assay medium or the detection system may interfere with the compound. Run appropriate vehicle and positive controls.
Issue 2: High Background Signal in Functional Assays

Potential Causes & Troubleshooting Steps:

Potential Cause Troubleshooting Step
Constitutive H4 Receptor Activity Some cell lines with high receptor expression may exhibit basal activity. If possible, measure the effect of a known H4 receptor inverse agonist to establish a true baseline.
Contamination of Cell Culture Mycoplasma or other microbial contamination can affect cell health and signaling pathways. Regularly test your cell lines for contamination.
Reagent Quality Ensure all buffers and media are freshly prepared and of high quality.

Data Presentation: Example Certificate of Analysis Data

The following table summarizes typical data found on a Certificate of Analysis for two different batches of this compound.

Parameter Batch A Batch B
Appearance Off-white solidOff-white solid
¹H NMR Conforms to structureConforms to structure
LC-MS Purity 99.35%98.70%
Molecular Weight 198.10 g/mol 199.11 g/mol (monohydrate)

Note: This is example data and will vary between suppliers and batches.

Experimental Protocols

Protocol 1: Purity and Identity Analysis by HPLC-MS

This protocol provides a general method for assessing the purity and confirming the identity of this compound.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL.

    • Further dilute the sample with the mobile phase to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • HPLC Conditions (Example):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to elute the compound and any impurities (e.g., 5% to 95% B over 15 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-500.

    • Expected Ion: [M+H]⁺ at m/z 126.1.

  • Data Analysis:

    • Determine the purity by calculating the peak area of 4-Methylhistamine as a percentage of the total peak area.

    • Confirm the identity by comparing the observed mass-to-charge ratio with the expected value.

Protocol 2: Functional Assessment via cAMP Assay

This protocol describes a method to assess the functional activity of this compound by measuring its effect on intracellular cAMP levels in cells expressing the H4 receptor.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293 or CHO) stably expressing the human H4 receptor in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined optimal density and incubate overnight.

  • Assay Procedure:

    • Prepare a serial dilution of this compound in assay buffer containing a phosphodiesterase inhibitor like IBMX.

    • Wash the cells with assay buffer.

    • Add the diluted this compound to the cells and incubate for a specified time (e.g., 30 minutes) at 37°C. Include a vehicle control and a positive control (e.g., forskolin, to directly stimulate adenylyl cyclase and show inhibition by the agonist).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Data Analysis:

    • Plot the cAMP concentration against the log of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.

Visualizations

Signaling Pathway of 4-Methylhistamine

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4 Receptor G_protein Gi/o Protein (αβγ) H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits PLC PLC G_protein->PLC βγ activates cAMP cAMP AC->cAMP decreased production Methylhistamine 4-Methylhistamine Methylhistamine->H4R Binds MAPK MAPK Pathway PLC->MAPK ATP ATP ATP->AC PKA PKA cAMP->PKA Response Cellular Response (e.g., Chemotaxis) MAPK->Response

Caption: Signaling pathway of 4-Methylhistamine via the H4 receptor.

Experimental Workflow for Batch Consistency Testing

batch_consistency_workflow cluster_analytical Analytical Chemistry cluster_functional Functional Assays CoA Review CoA for each batch Purity HPLC/LC-MS Purity Analysis CoA->Purity Identity ¹H NMR & Mass Spec Identity Purity->Identity Compare Compare Data (Purity, Potency, etc.) Identity->Compare Stock Prepare Stock Solutions (use batch-specific MW) cAMP cAMP Assay Stock->cAMP Chemotaxis Chemotaxis Assay Stock->Chemotaxis cAMP->Compare Chemotaxis->Compare Start Receive New Batch Start->CoA Start->Stock Consistent Batch is Consistent Compare->Consistent Yes Inconsistent Batch is Inconsistent (Troubleshoot) Compare->Inconsistent No

Caption: Workflow for assessing batch-to-batch consistency.

Troubleshooting Logic for Inconsistent Results

troubleshooting_logic Start Inconsistent Results Observed Check_Compound Check Compound Integrity Start->Check_Compound Check_Cells Check Cell Health & Receptor Expression Check_Compound->Check_Cells No Issue Compound_Issue Prepare Fresh Stocks Contact Supplier Check_Compound->Compound_Issue Issue Found Check_Protocol Review Assay Protocol Check_Cells->Check_Protocol No Issue Cell_Issue Use Low Passage Cells Verify Receptor Expression Check_Cells->Cell_Issue Issue Found Protocol_Issue Optimize Assay Parameters (e.g., cell density, incubation time) Check_Protocol->Protocol_Issue Issue Found Resolved Issue Resolved Compound_Issue->Resolved Cell_Issue->Resolved Protocol_Issue->Resolved

Caption: Troubleshooting logic for inconsistent experimental results.

References

Overcoming poor cell response to 4-Methylhistamine stimulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor cell response to 4-Methylhistamine (4-MeH) stimulation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my cells not responding to 4-Methylhistamine (4-MeH) stimulation?

A1: A lack of cellular response to 4-MeH can stem from several factors. Here is a troubleshooting guide to help you identify the potential cause:

  • Receptor Expression: The primary target of 4-MeH is the histamine (B1213489) H4 receptor (H4R), and it can also act as an agonist for the H2 receptor (H2R).

    • Verification: Confirm that your cell line expresses H4R or H2R at the mRNA and protein level using techniques like RT-PCR, western blot, or flow cytometry.

    • Cell Line Selection: If your cells lack these receptors, consider using a cell line known to express them or transfecting your current cells with the appropriate receptor.

  • Reagent Quality and Storage: 4-MeH stability is crucial for its activity.

    • Storage: 4-Methylhistamine dihydrochloride (B599025) should be stored at -20°C for long-term stability (≥ 4 years).[1]

    • Solubility: Ensure the compound is properly dissolved. It is soluble in DMSO, PBS (pH 7.2), and ethanol.[1][2] Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

  • Experimental Conditions:

    • Concentration: The effective concentration of 4-MeH can vary significantly between cell types. Perform a dose-response experiment to determine the optimal concentration for your specific cells. Effective concentrations (EC50) can range from the nanomolar to the micromolar range.[1][3]

    • Incubation Time: The time required to observe a response can vary. Some responses, like ERK and Akt phosphorylation, can be detected within minutes (1-30 min), while others, like cytokine release, may require several hours.[4] Conduct a time-course experiment to identify the optimal stimulation period.

  • Cell Health and Viability:

    • Viability: Ensure your cells are healthy and have high viability (>90%) before stimulation. Poor cell health can lead to a blunted or absent response. Perform a cell viability assay, such as Trypan Blue exclusion or an MTT assay, before starting your experiment.

    • Passage Number: Use cells at a low passage number, as receptor expression and signaling efficiency can change with extensive passaging.

Q2: I'm observing high background or inconsistent results. What could be the cause?

A2: High background and variability can obscure your results. Consider the following:

  • Serum in Media: Components in serum can sometimes interfere with the assay or non-specifically activate cells. Consider reducing the serum concentration or performing the stimulation in serum-free media.

  • Pipetting and Mixing: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of 4-MeH. Thoroughly but gently mix the cells after adding the agonist to ensure uniform exposure.

  • Plate Reader Settings: For colorimetric or fluorometric assays, ensure the plate reader is set to the correct wavelengths and that you have included appropriate blank and background control wells.[5]

Q3: How do I know if the signaling pathway is being activated correctly?

A3: To confirm pathway activation, you should measure downstream signaling events.

  • For H4R (Gi/o-coupled): Activation typically leads to the phosphorylation of ERK1/2 and Akt, and activation of NF-κB.[3][4][6] You can measure these events by western blot or specific ELISA kits.

  • For H2R (Gs-coupled): The canonical pathway involves the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[7][8][9] A cAMP accumulation assay is the most direct way to measure H2R activation.[10]

Key Signaling Pathways

The diagrams below illustrate the primary signaling pathways activated by 4-Methylhistamine.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MeH 4-Methylhistamine H4R H4 Receptor (GPCR) 4-MeH->H4R Binds Gi_o Gi/o Protein H4R->Gi_o Activates PI3K PI3K Gi_o->PI3K Activates ERK ERK1/2 (MAPK) Gi_o->ERK Activates Akt Akt (PKB) PI3K->Akt Activates NFkB NF-κB Akt->NFkB Activates ERK->NFkB Response Cellular Response (e.g., Cytokine Release, Chemotaxis) NFkB->Response Leads to

Caption: 4-Methylhistamine H4 Receptor Signaling Pathway.

H2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-MeH 4-Methylhistamine H2R H2 Receptor (GPCR) 4-MeH->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion, Smooth Muscle Relaxation) PKA->Response Leads to Experimental_Workflow A 1. Cell Culture (Seed cells in appropriate plates) B 2. Cell Health Check (Viability >90%) A->B C 3. Prepare Reagents (Freshly dilute 4-MeH stock) B->C D 4. Cell Stimulation (Add 4-MeH at desired concentrations and incubate for a specific time) C->D E 5. Endpoint Assay (e.g., cAMP measurement, Cytokine ELISA, Western Blot, Cell Viability Assay) D->E F 6. Data Analysis E->F

References

Technical Support Center: 4-Methylhistamine Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 4-Methylhistamine in animal studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 4-Methylhistamine and what is its primary mechanism of action?

4-Methylhistamine is a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R). It is frequently used in research to investigate the physiological and pathophysiological roles of the H4 receptor, which is primarily expressed on cells of the immune system, but also found in other tissues, including neurons.

Q2: I am observing a significant inflammatory response in my animal model after 4-Methylhistamine administration. Is this expected?

Yes, a pro-inflammatory response is a well-documented effect of 4-Methylhistamine administration in certain animal models, particularly those with an underlying immune component. As an H4 receptor agonist, 4-Methylhistamine can stimulate the release of pro-inflammatory cytokines.

For example, in murine models of experimental autoimmune encephalomyelitis (EAE), administration of 4-Methylhistamine has been shown to exacerbate disease progression.[1] This is associated with an upregulation of pro-inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), and Monocyte Chemoattractant Protein-1 (MCP-1).[1] This response is mediated through the activation of the NF-κB signaling pathway.[1]

Q3: What are the expected cardiovascular side effects of 4-Methylhistamine administration?

Currently, there is a lack of specific safety pharmacology data detailing the cardiovascular side effects of 4-Methylhistamine at various doses in common animal models like dogs. One study in dogs found that local intra-arterial infusion of 4-Methylhistamine, at concentrations up to 900 ng/ml, had no significant effect on gastric vascular resistance.[2][3]

It is important to note that histamine, the endogenous ligand for histamine receptors, can have complex cardiovascular effects, including changes in blood pressure and heart rate, which are mediated by H1 and H2 receptors.[4] Given that 4-Methylhistamine is selective for the H4 receptor, it is crucial to carefully monitor cardiovascular parameters in your studies and not directly extrapolate the effects of histamine.

Q4: Are there known respiratory side effects associated with 4-Methylhistamine?

Specific respiratory safety pharmacology data for 4-Methylhistamine is limited in the currently available literature. Standard methods for assessing respiratory function in rodents include whole-body plethysmography.[5][6][7][8] When designing your studies, it is advisable to include respiratory function monitoring, especially if the route of administration involves inhalation or if high systemic concentrations are expected.

Q5: What effects does 4-Methylhistamine have on the gastrointestinal system?

The effects of 4-Methylhistamine on the gastrointestinal (GI) system appear to be complex and may vary depending on the species and experimental conditions. One study in dogs showed no significant effect on gastric vascular resistance.[2][3] Studies on GI motility have yielded mixed results, and a standardized charcoal meal test in rats is a common method to assess GI transit.[9][10][11][12][13][14]

Q6: What are the known effects of 4-Methylhistamine on the central nervous system?

4-Methylhistamine can exert effects on the central nervous system (CNS) through its action on H4 receptors expressed on neurons.[15][16] In mice, activation of H4 receptors in the somatosensory cortex by 4-Methylhistamine has been shown to cause hyperpolarization of neurons.[15][16] In the context of neuroinflammation, as seen in EAE models, 4-Methylhistamine can exacerbate disease severity.[1] Standardized behavioral assessments, such as the Irwin test, can be used to evaluate the broader effects of a compound on the CNS in rodents.[17][18]

Troubleshooting Guides

Issue: Unexpected severity of inflammatory response.
  • Possible Cause: The animal model may have a pre-existing or induced sensitivity to immune stimulation. The dose of 4-Methylhistamine may be too high for the specific model.

  • Troubleshooting Steps:

    • Review Dosage: Compare your administered dose to those reported in the literature for similar models. Consider performing a dose-response study to determine the optimal dose for your experimental goals.

    • Animal Model Health Status: Ensure that the animals are specific-pathogen-free (SPF) and that there are no underlying infections that could be confounding the inflammatory response.

    • Concurrent Treatments: If other compounds are being administered, consider the possibility of synergistic pro-inflammatory effects.

Issue: Inconsistent or unexpected results in gastrointestinal motility studies.
  • Possible Cause: The fasting state of the animals can significantly influence gastrointestinal transit time. The timing of administration of 4-Methylhistamine and the charcoal meal is critical.

  • Troubleshooting Steps:

    • Standardize Fasting: Implement a consistent and appropriate fasting period for all animals in the study.

    • Optimize Timing: Carefully control the timing of drug administration and the subsequent administration of the charcoal meal to ensure reproducibility.

    • Vehicle Controls: Ensure that the vehicle used to dissolve 4-Methylhistamine does not independently affect gastrointestinal motility.

Quantitative Data Summary

Table 1: Effects of 4-Methylhistamine on Pro-inflammatory Mediators in EAE Mice

Animal ModelDose and AdministrationParameterObservationReference
Swiss Jim Lambert EAE Mice30 mg/kg/day, intraperitonealClinical ScoreSignificant increase compared to vehicle[1]
Swiss Jim Lambert EAE Mice30 mg/kg/day, intraperitonealTNF-α mRNA in brainIncreased expression[1]
Swiss Jim Lambert EAE Mice30 mg/kg/day, intraperitonealIL-6 mRNA in brainIncreased expression[1]
Swiss Jim Lambert EAE Mice30 mg/kg/day, intraperitonealGM-CSF mRNA in brainIncreased expression[1]
Swiss Jim Lambert EAE Mice30 mg/kg/day, intraperitonealMCP-1 mRNA in brainIncreased expression[1]
Swiss Jim Lambert EAE Mice30 mg/kg/day, intraperitonealNfκB p65 mRNA in brainIncreased expression[1]

Table 2: Cardiovascular and Gastrointestinal Effects of 4-Methylhistamine in Dogs

Animal ModelDose and AdministrationParameterObservationReference
DogUp to 900 ng/ml, local intra-arterial infusion to the stomachGastric Vascular ResistanceNo statistically significant changes[2][3]

Experimental Protocols

Induction of EAE and 4-Methylhistamine Administration in Mice

This protocol is adapted from a study investigating the effects of 4-Methylhistamine in an EAE mouse model.[1][19][20]

  • Animal Model: Swiss Jim Lambert mice.

  • EAE Induction: On day 0, immunize mice with an appropriate myelin antigen (e.g., proteolipid protein peptide) emulsified in Complete Freund's Adjuvant. On the same day, and again 48 hours later, administer pertussis toxin intraperitoneally.

  • 4-Methylhistamine Administration: From day 14 to day 42 post-immunization, administer 4-Methylhistamine at a dose of 30 mg/kg/day via intraperitoneal injection. A vehicle control group should receive an equivalent volume of the vehicle.

  • Monitoring: Monitor the clinical signs of EAE daily using a standardized scoring system.

  • Tissue Collection and Analysis: At the end of the study, collect brain and spleen tissue for analysis of inflammatory mediators (e.g., by RT-PCR for mRNA expression or flow cytometry for protein expression).

Signaling Pathways and Experimental Workflows

EAE_Pathogenesis_and_4MeH_Intervention cluster_EAE EAE Pathogenesis cluster_4MeH 4-Methylhistamine Effect Myelin_Antigen Myelin Antigen APC Antigen Presenting Cell (APC) Myelin_Antigen->APC Uptake T_Cell Naive T-Cell APC->T_Cell Presentation Th1_Th17 Th1/Th17 Cells T_Cell->Th1_Th17 Differentiation BBB Blood-Brain Barrier Disruption Th1_Th17->BBB Infiltration Exacerbation Exacerbation of CNS Inflammation Th1_Th17->Exacerbation Contributes to CNS_Inflammation CNS Inflammation & Demyelination BBB->CNS_Inflammation Four_MeH 4-Methylhistamine H4R H4 Receptor on B-Cells Four_MeH->H4R Agonist NFkB NF-κB Activation H4R->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, GM-CSF, MCP-1) NFkB->Cytokines Upregulation Cytokines->Exacerbation

Caption: Pro-inflammatory signaling cascade initiated by 4-Methylhistamine in EAE.

Experimental_Workflow_EAE start Day 0: EAE Induction treatment Day 14-42: Daily 4-MeH or Vehicle (i.p.) start->treatment monitoring Daily: Clinical Scoring treatment->monitoring endpoint Day 42: Tissue Collection (Brain, Spleen) monitoring->endpoint analysis Analysis: RT-PCR & Flow Cytometry endpoint->analysis end Data Interpretation analysis->end

Caption: Experimental workflow for assessing 4-Methylhistamine effects in an EAE mouse model.

References

Validation & Comparative

Comparative Analysis of 4-Methylhistamine and Histamine Activity at the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the endogenous agonist histamine (B1213489) and the synthetic agonist 4-Methylhistamine (B1206604) (4-MeHA) at the histamine H4 receptor (H4R). The H4 receptor, a G-protein coupled receptor (GPCR), is a key modulator of immune responses and inflammation, making it an attractive target for therapeutic development.[1][2][3] Understanding the distinct pharmacological profiles of its agonists is crucial for advancing research in this area.

Ligand-Receptor Binding Affinity

Histamine, the natural ligand, binds to all four histamine receptor subtypes (H1R-H4R). In contrast, 4-Methylhistamine was identified as the first potent and highly selective agonist for the H4 receptor.[4] While histamine exhibits high affinity for both H3 and H4 receptors (in the nanomolar range), its affinity for H1 and H2 receptors is significantly lower (micromolar range).[5] 4-Methylhistamine demonstrates a remarkable >100-fold selectivity for the human H4 receptor over the other subtypes, establishing it as an invaluable tool for isolating and studying H4R-specific functions.[4]

Table 1: Comparative Binding Affinities (Ki) at Human Histamine Receptors

CompoundhH4R Ki (nM)hH1R Ki (nM)hH2R Ki (nM)hH3R Ki (nM)Selectivity for hH4R
Histamine ~3.8 - 10[5][6]>1000[5]>1000[5]High Affinity (nM range)Non-selective
4-Methylhistamine 7.0 - 50[4][6]>10,000[4]~5,800[4]>10,000[4]>100-fold vs H1, H2, H3[4]

Note: Ki values are compiled from multiple studies and may vary based on experimental conditions.

Functional Activity and Efficacy

Functionally, both histamine and 4-Methylhistamine act as full agonists at the H4 receptor.[4][7] They trigger a range of downstream cellular responses by activating the Gαi/o signaling pathway.[5] However, the interpretation of histamine's effects in native systems is often complicated by its simultaneous activation of other histamine receptors, which can trigger opposing or confounding signaling cascades (e.g., H1R coupling to Gαq and H2R coupling to Gαs).[8][9] The high selectivity of 4-Methylhistamine allows for a more precise delineation of H4R-mediated functional outcomes.

Table 2: Comparative Functional Potencies (EC50/pEC50) and Cellular Responses

Assay / ResponseCell TypeHistamine4-MethylhistamineKey Findings
cAMP Inhibition HEK293 cells expressing hH4RFull agonist[7]Full agonist (pEC50 = 7.4)[4][7]Both compounds fully inhibit forskolin-stimulated cAMP, confirming Gαi/o coupling. 4-MeHA is a potent agonist.[4][7]
Intracellular Ca2+ Mobilization Human Mast CellsInduces Ca2+ flux[8][10]Induces Ca2+ flux[8][10]Both agonists trigger Ca2+ release, a key step in mast cell activation.[8][10]
Mast Cell Degranulation Human Mast CellsInduces degranulation (~54%)[11]Induces degranulation (~63%)[11]Both agonists stimulate the release of inflammatory mediators.[11][12]
Eosinophil Chemotaxis / Shape Change EosinophilsInduces chemotaxis[12]Induces chemotaxis[1][12]H4R activation is a key driver of eosinophil recruitment to inflammatory sites.[12]
Cytokine/Chemokine Release Human Mast CellsInduces release of IL-4, IL-5, IL-13, IL-6, IL-8, MCP-1 etc.[8][10]Induces release of the same mediators[8][10]H4R activation promotes a pro-inflammatory microenvironment.[8][10]
IL-12p70 Inhibition Human MonocytesInhibits secretion (pEC50 ~5.7-6.9)[13]Inhibits secretion (pEC50 ~5.7-6.9)[13]Demonstrates an immunomodulatory role in monocyte function.[13]

H4 Receptor Signaling Pathways

The H4 receptor primarily couples to the inhibitory G-protein, Gαi/o.[5] Upon agonist binding by either histamine or 4-Methylhistamine, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[14][15] The dissociated Gβγ subunit can activate downstream effectors such as phospholipase C (PLC), which in turn leads to intracellular calcium mobilization and the activation of the Mitogen-Activated Protein Kinase (MAPK) cascade, including ERK and PI3K pathways.[8][15][16] These signaling events culminate in various cellular responses, most notably chemotaxis of immune cells like mast cells and eosinophils.[16][17]

H4R_Signaling cluster_membrane Cell Membrane H4R H4 Receptor G_protein Gαi/oβγ H4R->G_protein Activates G_alpha_i Gαi (active) G_protein->G_alpha_i G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP PLC Phospholipase C (PLC) Ca_mobilization Intracellular Ca²⁺ Mobilization PLC->Ca_mobilization Leads to Agonist Histamine or 4-Methylhistamine Agonist->H4R Binds G_alpha_i->AC Inhibits G_beta_gamma->PLC Activates ATP ATP ATP->AC Cell_Response Cellular Responses (Chemotaxis, Cytokine Release, Degranulation) cAMP->Cell_Response (decreased) Modulates Ca_mobilization->Cell_Response MAPK_pathway MAPK Pathway (ERK, PI3K) MAPK_pathway->Cell_Response Ca_mobilmobilization Ca_mobilmobilization Ca_mobilmobilization->MAPK_pathway

Caption: H4 Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

  • Preparation of Membranes: Human Embryonic Kidney (HEK)-293 cells stably transfected with the human H4 receptor are cultured and harvested. The cells are homogenized in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4), and the cell membranes are isolated by centrifugation.[15]

  • Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]histamine) is incubated with the cell membranes.[15]

  • Competition: Increasing concentrations of a non-radiolabeled competitor ligand (e.g., histamine or 4-Methylhistamine) are added to the reaction to displace the radioligand.

  • Incubation: The mixture is incubated for a set period (e.g., 2 hours at 25°C) to reach equilibrium.[15]

  • Separation and Quantification: The bound radioligand is separated from the unbound ligand by rapid filtration. The radioactivity retained on the filter, representing the membrane-bound ligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific binding) is calculated. The Ki (inhibition constant) is then determined using the Cheng-Prusoff equation.

Mast Cell Chemotaxis Assay

This functional assay measures the directed migration of cells in response to a chemical stimulus.

Chemotaxis_Workflow node1 1. Cell Preparation Isolate mast cells and resuspend in assay buffer. node2 2. Chamber Setup Place chemoattractant (agonist) in the lower wells of a Boyden chamber. node1->node2 node3 3. Cell Seeding Add cell suspension to the upper wells, separated by a porous membrane. node2->node3 node4 4. Incubation Incubate at 37°C to allow cell migration towards the chemoattractant. node3->node4 node5 5. Cell Staining & Quantification Remove non-migrated cells. Stain and count migrated cells on the underside of the membrane. node4->node5 node6 6. Data Analysis Plot cell migration vs. agonist concentration to determine EC50. node5->node6

Caption: Workflow for a Mast Cell Chemotaxis Assay.

  • Cell Preparation: Isolate primary mast cells or use a suitable mast cell line (e.g., LAD-2). Resuspend the cells in a chemotaxis buffer.[14]

  • Assay Setup: Use a chemotaxis chamber (e.g., Boyden chamber) which has upper and lower wells separated by a porous membrane. Add the chemoattractant (histamine or 4-Methylhistamine at various concentrations) to the lower wells.[14]

  • Cell Seeding: Add the mast cell suspension to the upper wells. For antagonist studies, cells can be pre-incubated with the antagonist before seeding.[14]

  • Incubation: Incubate the chamber at 37°C in a humidified incubator for a sufficient time to allow for cell migration across the membrane.[14]

  • Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the underside of the membrane. Count the migrated cells using microscopy.

  • Data Analysis: Plot the number of migrated cells against the agonist concentration to generate a dose-response curve and calculate the EC50 value.

Conclusion

Both histamine and 4-Methylhistamine are effective agonists at the H4 receptor, capable of initiating the full spectrum of known H4R-mediated signaling and cellular responses. The critical distinction lies in their receptor selectivity. Histamine's promiscuity across all four receptor subtypes complicates its use in targeted H4R research. In contrast, 4-Methylhistamine's high selectivity and potency make it an indispensable pharmacological tool for elucidating the specific roles of the H4 receptor in immunity and inflammation, thereby paving the way for the development of novel H4R-targeted therapeutics. [4][7]

References

A Comparative Guide to 4-Methylhistamine and Other Selective Histamine H4 Receptor Agonists for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-Methylhistamine with other selective Histamine (B1213489) H4 Receptor (H4R) agonists. The following sections detail the performance of these compounds, supported by experimental data, to aid in the selection of appropriate pharmacological tools for in vitro and in vivo studies.

The histamine H4 receptor is a key target in drug discovery, particularly for inflammatory diseases, allergic conditions, and immune system disorders. As a Gαi/o-coupled G protein-coupled receptor (GPCR), its activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the modulation of various downstream signaling pathways, including the MAPK/ERK and PI3K/Akt pathways. Accurate and reproducible research in this area relies on the use of well-characterized and selective agonists. 4-Methylhistamine was one of the first identified potent and selective H4R agonists and remains a widely used reference compound.[1][2] This guide compares 4-Methylhistamine to other commonly used selective H4R agonists, providing a comprehensive overview of their pharmacological properties.

Quantitative Comparison of H4R Agonists

The potency and selectivity of H4R agonists are critical parameters for their utility in research. The following table summarizes the binding affinity (Ki) and functional potency (pEC50) of 4-Methylhistamine and other selected H4R agonists at the human H4 receptor. Data from various in vitro assays are presented to provide a comprehensive performance overview.

CompoundhH4R pKihH4R pEC50 ([35S]GTPγS)hH4R pEC50 (cAMP)hH4R pEC50 (IL-12p70 Secretion)Selectivity Profile
4-Methylhistamine 7.3[3]7.4[4]7.4[4]6.5[5]>100-fold vs hH1R, hH2R, hH3R[3][4]
VUF 8430 7.27.5-6.9[5]Full agonist at hH3R[6]
UR-PI376 -7.47-6.7[5]Moderate inverse agonist at hH3R
Clobenpropit 7.47.1 (partial agonist)-5.7[5]Potent hH3R antagonist
ST-1006 ---6.0[5]Partial agonist

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of H4R pharmacology, the following diagrams illustrate the primary signaling cascade upon H4R activation and a typical experimental workflow for evaluating and comparing H4R agonists.

H4R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H4R H4R G_protein Gαi/oβγ H4R->G_protein Activates beta_Arrestin β-Arrestin H4R->beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) PLC PLC G_protein->PLC Activates (Gβγ) cAMP cAMP AC->cAMP Converts ATP to MAPK_ERK MAPK/ERK Pathway PLC->MAPK_ERK Activates PI3K_Akt PI3K/Akt Pathway PLC->PI3K_Akt Activates Agonist 4-Methylhistamine (or other agonist) Agonist->H4R Binds ATP ATP PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Chemotaxis, Cytokine Release) PKA->Cellular_Response Modulates MAPK_ERK->Cellular_Response Leads to PI3K_Akt->Cellular_Response Leads to beta_Arrestin->MAPK_ERK Can activate

Caption: H4R Signaling Pathway.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cell_based Cell-Based Functional Assays start Select H4R Agonists (e.g., 4-Methylhistamine, VUF 8430) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays start->functional_assay selectivity_panel Selectivity Profiling (H1R, H2R, H3R) binding_assay->selectivity_panel gtps_assay [35S]GTPγS Binding Assay (Determine pEC50, Emax) functional_assay->gtps_assay camp_assay cAMP Accumulation Assay (Determine pEC50, Emax) functional_assay->camp_assay calcium_assay Calcium Mobilization Assay (Determine pEC50) functional_assay->calcium_assay data_analysis Data Analysis & Comparison gtps_assay->data_analysis camp_assay->data_analysis calcium_assay->data_analysis selectivity_panel->data_analysis cell_culture Culture H4R-expressing cells (e.g., HEK293, U937) or primary immune cells data_analysis->cell_culture chemotaxis_assay Chemotaxis Assay (e.g., Boyden Chamber) cell_culture->chemotaxis_assay cytokine_assay Cytokine Release Assay (e.g., ELISA for IL-12p70) cell_culture->cytokine_assay functional_comparison Functional Outcome Comparison chemotaxis_assay->functional_comparison cytokine_assay->functional_comparison

Caption: Experimental Workflow for H4R Agonist Comparison.

Detailed Experimental Protocols

Radioligand Binding Assay

This assay measures the affinity of a test compound for the H4 receptor by assessing its ability to displace a radiolabeled ligand.

  • Cell Culture and Membrane Preparation:

    • HEK293 cells stably expressing the human H4R are cultured to confluence.

    • Cells are harvested and homogenized in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

    • The resulting supernatant is centrifuged at high speed to pellet the cell membranes.

    • The membrane pellet is resuspended in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Binding Reaction:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a radioligand (e.g., [3H]histamine) and varying concentrations of the unlabeled competitor ligand (e.g., 4-Methylhistamine).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled H4R ligand.

    • The plate is incubated to allow the binding to reach equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Filters are washed with ice-cold binding buffer.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • The IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) is calculated.

    • The Ki value is determined using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins following receptor stimulation by an agonist.

  • Membrane Preparation:

    • Cell membranes expressing the H4R are prepared as described in the radioligand binding assay protocol.

  • Assay Reaction:

    • In a 96-well plate, membranes are incubated with varying concentrations of the H4R agonist in the presence of GDP and [35S]GTPγS in an assay buffer.

    • Basal G protein activity is measured in the absence of an agonist.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

    • The plate is incubated to allow for G protein activation and [35S]GTPγS binding.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through glass fiber filters.

    • Filters are washed with ice-cold buffer.

    • The amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis:

    • The specific binding of [35S]GTPγS is plotted against the logarithm of the agonist concentration.

    • The EC50 (potency) and Emax (efficacy) values are determined from the resulting dose-response curve.

Chemotaxis Assay

This assay assesses the ability of an H4R agonist to induce the migration of immune cells.

  • Cell Preparation:

    • Primary immune cells (e.g., eosinophils, mast cells) are isolated, or an H4R-expressing cell line is used.

    • Cells are resuspended in a suitable chemotaxis buffer.

  • Assay Setup:

    • A chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells is used.

    • The H4R agonist (chemoattractant) is added to the lower wells at various concentrations.

    • The cell suspension is added to the upper wells.

  • Incubation and Cell Quantification:

    • The chamber is incubated at 37°C in a humidified incubator to allow for cell migration across the membrane.

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface of the membrane are fixed and stained.

    • The number of migrated cells is counted using a microscope.

  • Data Analysis:

    • The number of migrated cells is plotted against the logarithm of the agonist concentration to determine the EC50 value.

Conclusion

4-Methylhistamine remains a valuable tool for H4R research due to its high potency and selectivity.[3][4] However, the choice of agonist should be guided by the specific experimental context. For instance, VUF 8430 offers comparable potency to 4-Methylhistamine at the H4R but also acts as a full agonist at the H3R, which could be a confounding factor in some experimental systems.[6] UR-PI376 is another potent and selective H4R agonist, but it exhibits moderate inverse agonist activity at the H3R. Clobenpropit, while having affinity for the H4R, is a partial agonist and a potent H3R antagonist. The varied pharmacological profiles of these compounds underscore the importance of careful selection and characterization for robust and reproducible research findings. This guide provides a foundational dataset and standardized protocols to assist researchers in making informed decisions for their studies on the histamine H4 receptor.

References

JNJ-7777120 in the Antagonism of 4-Methylhistamine Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of JNJ-7777120 and other histamine (B1213489) H4 receptor (H4R) antagonists in their ability to counteract the effects of the selective H4R agonist, 4-Methylhistamine. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support research and development in inflammation, immunology, and related therapeutic areas.

Introduction to H4 Receptor Antagonism

The histamine H4 receptor is a G protein-coupled receptor primarily expressed on hematopoietic cells, including mast cells, eosinophils, and T cells. Its activation by agonists like histamine and the experimental tool compound 4-Methylhistamine is implicated in inflammatory and immune responses. Consequently, H4R antagonists are of significant interest for their potential as anti-inflammatory and anti-pruritic agents. JNJ-7777120 was one of the first potent and selective non-imidazole H4R antagonists developed and remains a critical research tool for elucidating the physiological roles of the H4 receptor.[1][2]

Comparative Analysis of H4 Receptor Ligands

The following tables summarize the binding affinities and functional activities of JNJ-7777120, the agonist 4-Methylhistamine, and a selection of alternative H4R antagonists.

Table 1: Binding Affinity (Ki) of Selected Ligands for the Human Histamine H4 Receptor

CompoundTypeKi (nM) at human H4RSelectivity
JNJ-7777120 Antagonist4.5 [2][3][4]>1000-fold over H1, H2, and H3 receptors[2][3]
4-MethylhistamineAgonist50[5]>100-fold over other histamine receptors
ThioperamideAntagonist~27[1]Dual H3/H4 antagonist
JNJ-10191584 (VUF-6002)Antagonist26[6][7][8][9][10]>540-fold over H3 receptor[6][8][9][10]
A-940894Antagonist71[11]~70-fold over H1 and H2 receptors[12]
JNJ-39758979Antagonist12.5[13][14][15][16][17]>80-fold over other histamine receptors[14][15]
ToreforantAntagonist8.4[9][18][19][20]High selectivity over other histamine receptors[18][20]

Table 2: Functional Activity of JNJ-7777120 and 4-Methylhistamine at the Human H4 Receptor

CompoundParameterValueAssay
JNJ-7777120 IC504.5 nM [3]Inhibition of [3H]histamine binding
pA27.9Functional antagonism of histamine-induced cAMP inhibition[13][17]
pA28.5Schild analysis vs. compound 75[21]
4-MethylhistaminepEC507.4Activation of hH4R[5]

Signaling Pathways of the Histamine H4 Receptor

Activation of the H4 receptor by an agonist such as 4-Methylhistamine initiates two primary signaling cascades: the canonical Gαi/o-mediated pathway and the β-arrestin pathway. JNJ-7777120 acts as a competitive antagonist at the Gαi/o pathway, while interestingly, it has been shown to act as a partial agonist for β-arrestin recruitment.[21][22]

H4R_Signaling cluster_agonist Agonist-Mediated Signaling cluster_antagonist JNJ-7777120-Mediated Effects 4-Methylhistamine 4-Methylhistamine H4R_agonist H4 Receptor 4-Methylhistamine->H4R_agonist Binds to G_protein Gi/o Protein H4R_agonist->G_protein Activates beta_arrestin_agonist β-Arrestin Recruitment H4R_agonist->beta_arrestin_agonist Promotes AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP ↓ cAMP AC->cAMP Ca_release ↑ Intracellular Ca²⁺ PLC->Ca_release Chemotaxis Cell Chemotaxis Ca_release->Chemotaxis JNJ-7777120 JNJ-7777120 H4R_antagonist H4 Receptor JNJ-7777120->H4R_antagonist Competitively Binds G_protein_blocked Gi/o Pathway Blocked H4R_antagonist->G_protein_blocked beta_arrestin_jnj β-Arrestin Recruitment (Partial Agonism) H4R_antagonist->beta_arrestin_jnj Calcium_Assay_Workflow start Start cell_prep Plate and Culture H4R-Expressing Cells start->cell_prep dye_loading Load Cells with Calcium-Sensitive Dye cell_prep->dye_loading pre_incubation Pre-incubate with Antagonist (e.g., JNJ-7777120) dye_loading->pre_incubation baseline_reading Measure Baseline Fluorescence pre_incubation->baseline_reading agonist_addition Inject Agonist (e.g., 4-Methylhistamine) baseline_reading->agonist_addition signal_recording Record Fluorescence Signal Over Time agonist_addition->signal_recording data_analysis Analyze Data (IC50, pA2) signal_recording->data_analysis end End data_analysis->end

References

Navigating Histamine H4 Receptor Agonism: A Comparative Guide to 4-Methylhistamine Hydrochloride Salts in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise selection of reagents is paramount to the integrity and reproducibility of experimental outcomes. When investigating the histamine (B1213489) H4 receptor (H4R), 4-methylhistamine (B1206604) stands out as a potent and selective agonist. However, it is commercially available in different salt forms, primarily as 4-methylhistamine dihydrochloride (B599025). This guide provides a comprehensive comparison of 4-methylhistamine hydrochloride salts, focusing on their practical application in experimental settings, supported by physicochemical data, detailed experimental protocols, and signaling pathway diagrams.

While the term "this compound" is sometimes used, it overwhelmingly refers to the dihydrochloride salt in commercially available preparations and published research. The monohydrochloride form is not commonly used or readily available, likely due to the superior stability and solubility of the dihydrochloride form, which ensures consistency in experimental conditions. Therefore, this guide will focus on the properties and applications of 4-methylhistamine dihydrochloride, the industry standard for H4R agonism studies.

Physicochemical Properties and Practical Considerations

The choice of a salt form for a compound can significantly impact its handling, storage, and performance in experiments. The dihydrochloride salt of 4-methylhistamine offers advantages in terms of stability and solubility, which are critical for preparing accurate stock solutions and ensuring consistent delivery to biological systems.

Property4-Methylhistamine Dihydrochloride
Molecular Formula C₆H₁₁N₃ · 2HCl[1][2][3]
Molecular Weight ~198.1 g/mol [1][2][3]
Appearance Off-white to light brown solid[4]
Solubility Water: Soluble up to 50 mM[1][2] DMSO: ~20 mg/mL[3][[“]] PBS (pH 7.2): ~10 mg/mL[3][[“]]
Storage Desiccate at room temperature or -20°C for long-term storage[1][4]
Stability Generally stable, with a shelf life of ≥ 4 years when stored properly[1]
CAS Number 36376-47-3[1][2][3]

Experimental Applications and Performance Data

4-Methylhistamine dihydrochloride is a highly selective agonist for the histamine H4 receptor, exhibiting over 100-fold greater selectivity for H4R compared to other histamine receptor subtypes.[1][[“]] This selectivity makes it an invaluable tool for elucidating the physiological and pathological roles of the H4 receptor.

Assay TypeKey Findings
Receptor Binding Assays Potent, high-affinity binding to the H4 receptor with a Ki of approximately 7 nM.[1]
Functional Assays (e.g., cAMP inhibition) Acts as a full agonist at the H4R, potently activating the receptor with a pEC₅₀ of 7.4.[[“]]
Cellular Assays (e.g., mast cell chemotaxis) Induces chemotaxis of mast cells and eosinophils, a key function of H4R in inflammatory responses.[6]
In Vivo Models (e.g., asthma, psoriasis) Demonstrates immunomodulatory effects in animal models of allergic asthma and psoriasis.[2][[“]]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments utilizing 4-methylhistamine dihydrochloride.

Mast Cell Chemotaxis Assay

This assay measures the directed migration of mast cells in response to a chemoattractant, such as 4-methylhistamine.

Materials:

  • Bone marrow-derived mast cells (BMMCs)

  • RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin, and IL-3

  • 4-Methylhistamine dihydrochloride

  • Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate filters (5 µm pore size)

  • Phosphate-buffered saline (PBS)

  • Methanol (B129727)

  • Giemsa stain

Procedure:

  • Culture BMMCs in complete RPMI 1640 medium.

  • Prepare a stock solution of 4-methylhistamine dihydrochloride in sterile water.

  • Serially dilute 4-methylhistamine dihydrochloride in RPMI 1640 medium to achieve final concentrations ranging from 10⁻⁸ to 10⁻⁵ M.

  • Add the diluted 4-methylhistamine solutions to the lower wells of the chemotaxis chamber. Use medium without the agonist as a negative control.

  • Resuspend BMMCs in RPMI 1640 medium at a concentration of 1 x 10⁶ cells/mL.

  • Add 100 µL of the cell suspension to the upper wells of the chamber, separated from the lower wells by the polycarbonate filter.

  • Incubate the chamber at 37°C in a 5% CO₂ incubator for 3-4 hours.

  • After incubation, remove the filter and wipe off the non-migrated cells from the upper surface.

  • Fix the migrated cells on the lower surface of the filter with methanol and stain with Giemsa.

  • Count the number of migrated cells in several high-power fields under a microscope.

  • Express the results as the mean number of migrated cells ± SEM.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agonist Prepare 4-Methylhistamine Dilutions load_chamber Load Chemotaxis Chamber prep_agonist->load_chamber prep_cells Prepare Mast Cell Suspension prep_cells->load_chamber incubate Incubate (37°C, 3-4h) load_chamber->incubate fix_stain Fix and Stain Migrated Cells incubate->fix_stain count Count Cells fix_stain->count analyze Analyze Data count->analyze

Mast Cell Chemotaxis Assay Workflow
Imiquimod-Induced Psoriasis-Like Skin Inflammation Mouse Model

This model is used to evaluate the therapeutic potential of compounds on psoriasis-like skin inflammation.

Materials:

  • BALB/c mice (8-10 weeks old)

  • Imiquimod (B1671794) cream (5%)

  • 4-Methylhistamine dihydrochloride

  • Sterile saline

  • Calipers

  • Scoring system for skin inflammation (e.g., PASI)

  • Materials for histological analysis (formalin, paraffin, H&E stain)

Procedure:

  • Acclimatize mice for at least one week before the experiment.

  • On day 0, shave the dorsal skin of the mice.

  • Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back skin for 6 consecutive days.

  • Prepare a stock solution of 4-methylhistamine dihydrochloride in sterile saline.

  • Administer 4-methylhistamine dihydrochloride (e.g., 20 or 40 mg/kg) or vehicle (saline) via intraperitoneal injection daily from day 0 to day 5.

  • Monitor and score the severity of skin inflammation daily based on erythema, scaling, and thickness.

  • Measure ear thickness daily using calipers.

  • On day 6, euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and immune cell infiltration.

  • Analyze and compare the inflammation scores, ear thickness, and histological findings between the treatment and control groups.

G cluster_induction Induction Phase (Day 0-5) cluster_monitoring Monitoring (Daily) cluster_endpoint Endpoint Analysis (Day 6) shave Shave Dorsal Skin (Day 0) imiquimod Daily Topical Imiquimod (Days 0-5) shave->imiquimod treatment Daily 4-Methylhistamine (or Vehicle) IP Injection (Days 0-5) shave->treatment score Score Skin Inflammation (Erythema, Scaling, Thickness) imiquimod->score treatment->score measure Measure Ear Thickness score->measure euthanize Euthanize Mice histology Collect Skin for Histology (H&E) euthanize->histology analyze Analyze Data histology->analyze

Psoriasis Mouse Model Experimental Workflow

Signaling Pathways of 4-Methylhistamine at the H4 Receptor

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[7] Activation of the H4R by 4-methylhistamine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] This is a key mechanism through which the H4R exerts its effects on immune cells.

Furthermore, the dissociation of the G protein into its Gαi/o and Gβγ subunits triggers downstream signaling pathways. The Gβγ subunit can activate phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8]

In immune cells, H4R activation by 4-methylhistamine has been shown to engage the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) and the nuclear factor-kappa B (NF-κB) signaling pathways.[1][[“]] These pathways are crucial for the regulation of gene expression involved in inflammation and immune responses.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus agonist 4-Methylhistamine receptor Histamine H4 Receptor agonist->receptor g_protein Gαi/oβγ receptor->g_protein jak_stat JAK/STAT Pathway receptor->jak_stat nf_kb NF-κB Pathway receptor->nf_kb g_alpha Gαi/o g_protein->g_alpha g_beta_gamma Gβγ g_protein->g_beta_gamma ac Adenylyl Cyclase g_alpha->ac plc Phospholipase C g_beta_gamma->plc camp cAMP ac->camp gene_expression Inflammatory Gene Expression camp->gene_expression pip2 PIP₂ plc->pip2 ip3 IP₃ pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc ca2->gene_expression pkc->gene_expression jak_stat->gene_expression nf_kb->gene_expression

H4 Receptor Signaling Pathway

References

Validating H4 Receptor Activation: A Comparative Guide to 4-Methylhistamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Methylhistamine's performance in activating the Histamine (B1213489) H4 receptor (H4R) against other common research compounds. Supporting experimental data and detailed protocols are included to assist researchers in designing and executing robust validation studies.

Introduction to H4 Receptor and 4-Methylhistamine

The Histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed in hematopoietic cells, including mast cells, eosinophils, and T-cells, playing a crucial role in inflammatory and immune responses.[1][2] Validating the activation of this receptor is paramount in the research and development of therapeutics for conditions like allergies, asthma, and autoimmune diseases.[2]

4-Methylhistamine has been identified as a potent and selective agonist for the H4 receptor.[3] Its high affinity and over 100-fold selectivity for H4R compared to other histamine receptor subtypes (H1R, H2R, and H3R) make it a valuable tool for elucidating the physiological roles of the H4 receptor.[3]

Comparative Analysis of H4R Ligands

The following tables summarize the quantitative data for 4-Methylhistamine and other commonly used H4 receptor agonists and antagonists, providing a basis for experimental design and compound selection.

Table 1: H4 Receptor Agonist Affinity and Potency

CompoundReceptor SubtypeKᵢ (nM)pEC₅₀EC₅₀ (nM)Agonist Type
4-Methylhistamine Human H47.0 - 507.4~40Full
VUF 8430Human H431.67.350Full
UR-PI376Human H4-7.47~34Partial
ClobenpropitHuman H413--Partial
ST-1006Human H4pKᵢ 7.94 (~11.5)---
HistamineHuman H44.7--Full

Kᵢ (inhibitor constant) represents the binding affinity of the ligand to the receptor. A lower Kᵢ value indicates a higher binding affinity. pEC₅₀ is the negative logarithm of the EC₅₀ value. A higher pEC₅₀ indicates greater potency. EC₅₀ (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: H4 Receptor Antagonist Affinity

CompoundReceptor SubtypeKᵢ (nM)pA₂
JNJ7777120Human H44.57.8
ThioperamideHuman H4--

pA₂ is a measure of the potency of a competitive antagonist. A higher pA₂ value indicates greater potency.

Experimental Protocols for H4R Activation Validation

To validate H4 receptor activation by 4-Methylhistamine, a series of in vitro assays can be performed. Below are detailed protocols for key experiments.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium ([Ca²⁺]i) following H4R activation, which is a hallmark of Gq-coupled GPCRs, although H4R primarily couples to Gi/o.[4][5]

Principle: H4R activation can lead to the release of intracellular calcium stores. This change in calcium concentration is detected by a calcium-sensitive fluorescent dye.

Methodology:

  • Cell Culture: Culture HEK293 cells stably expressing the human H4 receptor in a 96-well black, clear-bottom plate until they reach 80-90% confluency.[4]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer like Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.[1]

    • Remove the cell culture medium and wash the cells with PBS.

    • Add the dye-loading solution to each well and incubate for 1 hour at 37°C to allow for dye uptake.[6]

  • Compound Addition and Signal Detection:

    • Wash the cells to remove excess dye.

    • Use a fluorescence plate reader with an automated injection system to measure the baseline fluorescence.

    • Inject varying concentrations of 4-Methylhistamine or other agonists and immediately begin recording the fluorescence intensity over time.[1]

  • Data Analysis:

    • The change in fluorescence corresponds to the change in intracellular calcium levels.

    • Plot the dose-response curve to determine the EC₅₀ of the agonist.[4]

cAMP Accumulation Assay

This assay quantifies the inhibition of adenylyl cyclase activity, a key indicator of Gi-coupled receptor activation.[4]

Principle: The H4 receptor couples to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Forskolin (B1673556) is used to stimulate adenylyl cyclase, and the ability of an H4R agonist to inhibit this stimulation is measured.

Methodology:

  • Cell Culture: Culture HEK293 cells expressing the H4R as described above.

  • Forskolin Stimulation: Pre-treat the cells with forskolin to induce cAMP production.[4]

  • Ligand Treatment: Treat the cells with varying concentrations of 4-Methylhistamine or other H4R agonists.[4]

  • cAMP Measurement:

    • Lyse the cells to release intracellular cAMP.

    • Measure cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.[4][7]

  • Data Analysis:

    • Quantify the ability of the H4R agonist to inhibit forskolin-induced cAMP accumulation.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) of the agonist.[4]

Mast Cell Chemotaxis Assay

This assay assesses the ability of H4R agonists to induce the migration of mast cells, a critical function of H4R in the immune response.[1][8]

Principle: H4R activation on mast cells initiates a signaling cascade that leads to cytoskeletal rearrangement and directed cell movement towards a chemoattractant.

Methodology:

  • Cell Preparation: Isolate primary mast cells or use a mast cell line (e.g., LAD-2).

  • Chemotaxis Chamber Setup:

    • Use a chemotaxis chamber (e.g., Boyden chamber) with a porous membrane separating the upper and lower wells.

    • Add the chemoattractant (4-Methylhistamine or other H4R agonist) to the lower wells.[1]

    • Add the mast cell suspension to the upper wells. For antagonist studies, pre-incubate the cells with the antagonist (e.g., JNJ7777120).[1]

  • Incubation and Cell Quantification:

    • Incubate the chamber at 37°C in a humidified incubator to allow for cell migration.[1]

    • After incubation, remove the non-migrated cells from the upper surface of the membrane.

    • Fix and stain the migrated cells on the lower surface of the membrane.[1]

    • Count the number of migrated cells in several fields of view using a microscope.[1]

  • Data Analysis:

    • Quantify the chemotactic response as the number of migrated cells per high-power field.[1]

H4 Receptor Signaling Pathways

Activation of the H4 receptor by an agonist like 4-Methylhistamine initiates downstream signaling cascades primarily through Gαi/o proteins, but also involves β-arrestin pathways.

H4R_Signaling cluster_membrane Cell Membrane cluster_gprotein G-protein cluster_cytoplasm Cytoplasm Agonist 4-Methylhistamine H4R H4 Receptor Agonist->H4R Binds G_alpha_i_o Gαi/o H4R->G_alpha_i_o Activates G_beta_gamma Gβγ H4R->G_beta_gamma Activates beta_arrestin β-arrestin H4R->beta_arrestin Recruits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates cAMP ↓ cAMP AC->cAMP IP3 ↑ IP3 PLC->IP3 Ca_release ↑ [Ca²⁺]i IP3->Ca_release Actin Actin Polymerization Ca_release->Actin Chemotaxis Chemotaxis Actin->Chemotaxis ERK ERK Activation beta_arrestin->ERK Agonist_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_functional Functional Assays cluster_confirmation Confirmation start Test Compound (e.g., 4-Methylhistamine) binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays binding_assay->functional_assays cAMP_assay cAMP Assay (Determine IC50) functional_assays->cAMP_assay calcium_assay Calcium Mobilization (Determine EC50) functional_assays->calcium_assay chemotaxis_assay Chemotaxis Assay functional_assays->chemotaxis_assay antagonist_block Antagonist Challenge (e.g., JNJ7777120) cAMP_assay->antagonist_block calcium_assay->antagonist_block chemotaxis_assay->antagonist_block validated Validated H4R Agonist antagonist_block->validated

References

Comparative Analysis of 4-Methylhistamine Cross-reactivity with H1 and H2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the interaction of 4-Methylhistamine (B1206604) with histamine (B1213489) H1 and H2 receptors. It includes quantitative data on binding affinities and functional potencies, outlines the distinct signaling pathways associated with each receptor, and provides detailed experimental protocols for the characterization of such interactions. This document is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative Comparison of 4-Methylhistamine Activity at H1 and H2 Receptors

4-Methylhistamine, historically considered a selective H2 receptor agonist, also exhibits activity at the H1 receptor, albeit with different potency. The following table summarizes the binding affinity (Ki/KD) and functional potency (EC50) of 4-Methylhistamine at both receptor subtypes. A lower value indicates a higher affinity or potency.

ParameterH1 ReceptorH2 ReceptorSelectivity (H1/H2)Source
Binding Affinity (KD in µM) 281.853.7~5.2-fold for H2[1]
Functional Potency (EC50 in µM) 26.95.9~4.6-fold for H2[1]
Binding Affinity (Ki in µM) ~31.6~3.16~10-fold for H2[2]

These data indicate that 4-Methylhistamine is a more potent agonist at the H2 receptor compared to the H1 receptor. However, its selectivity is not absolute and it should be used with caution in experiments aiming to discriminate between H1 and H2 receptor effects.[1]

Receptor Signaling Pathways

Histamine H1 and H2 receptors belong to the G protein-coupled receptor (GPCR) superfamily but trigger distinct intracellular signaling cascades upon activation.

H1 Receptor Signaling

The H1 receptor primarily couples to the Gαq family of G proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG mediate the majority of the physiological responses associated with H1 receptor activation, such as smooth muscle contraction and increased vascular permeability.[3][4][5]

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4MH 4-Methylhistamine H1R H1 Receptor 4MH->H1R Binds Gq Gq Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER ER Ca2+ Store IP3->Ca_ER Stimulates Release PKC PKC DAG->PKC Activates Ca_Cytosol Cytosolic Ca2+ Ca_ER->Ca_Cytosol Response Cellular Response (e.g., Smooth Muscle Contraction) Ca_Cytosol->Response PKC->Response H2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 4MH 4-Methylhistamine H2R H2 Receptor 4MH->H2R Binds Gs Gs Protein H2R->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activates Response Cellular Response (e.g., Gastric Acid Secretion) PKA->Response Phosphorylates Targets Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detect Detection & Analysis A1 Culture Cells Expressing Target Receptor (H1 or H2) A3 Prepare Membranes (Binding) or Cell Suspension (Functional) A1->A3 A2 Prepare Reagents: - Radioligand / Agonist - Buffers, Plates B1 Incubate Receptor Source with Ligands at Various Concentrations A2->B1 A3->B1 B2 Allow Reaction to Reach Equilibrium B1->B2 C1 Separate Bound/Free (Binding) or Lyse Cells (Functional) B2->C1 C2 Measure Signal: - Radioactivity - Fluorescence (cAMP) C1->C2 C3 Plot Dose-Response Curve C2->C3 C4 Calculate Parameters: - Ki from IC50 - EC50 C3->C4

References

Comparative Analysis of 4-Methylhistamine's Effects on Human and Mouse Basophils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

4-Methylhistamine, a potent and selective agonist for the histamine (B1213489) H4 receptor (H4R), plays a significant role in modulating allergic and inflammatory responses. Understanding its comparative effects on basophils from different species is crucial for preclinical drug development and translating findings from animal models to human applications. This guide provides a detailed comparison of the effects of 4-Methylhistamine on human and mouse basophils, summarizing key experimental data and methodologies.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data on the effects of 4-Methylhistamine on human and mouse basophil activation. A notable finding is that 4-Methylhistamine appears to have an inhibitory effect on stimulated basophil degranulation in both species.

Human Basophils: Inhibition of Degranulation[1]
Parameter Inhibition (%)
Inhibition of fMLP-induced CD203c upregulation by 4-Methylhistamine (10⁻⁴ M)85.5% (p=0.003)
Inhibition of fMLP-induced CD203c upregulation by Histamine (10⁻⁴ M)88.7% (p<0.001)
Mouse Basophils: Inhibition of Degranulation and Cytokine Release[1]
Parameter Inhibition (%)
Inhibition of IgE-induced CD13 upregulation by 4-Methylhistamine (10⁻³ M)>99% (p<0.001)
Inhibition of IgE-induced CD13 upregulation by Histamine (10⁻³ M)>99% (p<0.001)
Inhibition of IL-3 induced IL-4 release by 4-Methylhistamine97.4%
Inhibition of IL-3 induced IL-4 release by Histamine23%

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of protocols for the isolation and stimulation of human and mouse basophils.

Human Basophil Isolation and Activation

1. Isolation of Human Peripheral Blood Basophils:

  • Source: Buffy coats from healthy human blood donors.[2]

  • Method: A common method involves Ficoll density gradient centrifugation to enrich for peripheral blood mononuclear cells (PBMCs), which contain basophils.[3] Further purification can be achieved through negative selection using immunomagnetic beads to deplete other cell types.[3][4] This method can yield highly purified basophil populations.

2. Basophil Activation Assay (Degranulation):

  • Leukocyte suspensions are pre-incubated with 4-Methylhistamine for 15 minutes at room temperature in a calcium-free buffer.[1]

  • Cells are then stimulated with an agonist such as fMLP (N-formylmethionyl-leucyl-phenylalanine) for 30 minutes at 37°C in a buffer containing calcium and magnesium.[1]

  • The reaction is stopped by the addition of EDTA.

  • Cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., anti-IgE) and activation markers (e.g., anti-CD203c or anti-CD63).[1][2]

  • The expression of activation markers is quantified using flow cytometry.[1]

Mouse Basophil Isolation and Activation

1. Generation of Mouse Bone Marrow-Derived Basophils (BMBs):

  • Source: Bone marrow cells are harvested from the femurs and tibias of mice.

  • Culture: The cells are cultured for 8-10 days in RPMI 1640 medium supplemented with fetal calf serum (FCS), antibiotics, and recombinant mouse Interleukin-3 (IL-3).[1] IL-3 is a critical cytokine for the differentiation and proliferation of basophils.

  • Purity: The resulting cell population typically contains a significant percentage of basophils (c-kit negative/FcεRI positive cells).[1]

2. Basophil Activation Assay (Degranulation and Cytokine Release):

  • Degranulation: Cultured mouse basophils are incubated with mouse IgE. They are then stimulated with an appropriate stimulus (e.g., anti-IgE antibody) in the presence or absence of 4-Methylhistamine.[1] Cells are subsequently stained with antibodies against basophil and activation markers (e.g., anti-c-kit, anti-FcεRI, and anti-CD13) for flow cytometric analysis.[1]

  • Cytokine Release: Whole bone marrow cells are stimulated with IL-3 in the presence or absence of 4-Methylhistamine. The supernatant is collected, and the concentration of cytokines like IL-4 is measured by ELISA.[1]

Signaling Pathways and Visualizations

4-Methylhistamine exerts its effects primarily through the histamine H4 receptor (H4R), a G protein-coupled receptor (GPCR). The activation of H4R initiates a cascade of intracellular signaling events.

Experimental Workflow for Basophil Activation Assays

experimental_workflow Experimental Workflow for Basophil Activation Assays cluster_human Human Basophils cluster_mouse Mouse Basophils human_blood Whole Blood Collection pbmc_isolation PBMC Isolation (Ficoll Gradient) human_blood->pbmc_isolation basophil_purification Basophil Purification (Negative Selection) pbmc_isolation->basophil_purification human_preincubation Pre-incubation with 4-Methylhistamine basophil_purification->human_preincubation human_stimulation Stimulation (e.g., fMLP) human_preincubation->human_stimulation human_staining Staining with Antibodies (anti-IgE, anti-CD203c) human_stimulation->human_staining human_facs Flow Cytometry Analysis human_staining->human_facs mouse_bm Bone Marrow Harvest bm_culture Culture with IL-3 (8-10 days) mouse_bm->bm_culture bmb_harvest Harvest BMBs bm_culture->bmb_harvest mouse_preincubation Pre-incubation with 4-Methylhistamine bmb_harvest->mouse_preincubation mouse_stimulation Stimulation (e.g., anti-IgE or IL-3) mouse_preincubation->mouse_stimulation mouse_analysis Analysis (Flow Cytometry or ELISA) mouse_stimulation->mouse_analysis

Caption: Workflow for human and mouse basophil activation studies.

Histamine H4 Receptor Signaling Pathway

The binding of 4-Methylhistamine to the H4R on basophils is thought to trigger signaling cascades that modulate cellular responses. While the precise comparative details in human versus mouse basophils are still under investigation, the general pathway involves G-protein coupling and downstream effectors.

H4R_signaling Simplified Histamine H4 Receptor Signaling Pathway ligand 4-Methylhistamine h4r Histamine H4 Receptor (GPCR) ligand->h4r Binds to g_protein Gαi/o Protein h4r->g_protein Activates effector Downstream Effectors (e.g., Adenylyl Cyclase, PLC) g_protein->effector Modulates second_messengers Second Messengers (e.g., ↓cAMP, ↑IP3, ↑DAG) effector->second_messengers Alters levels of cellular_response Cellular Response (e.g., Inhibition of Degranulation, Modulation of Cytokine Release) second_messengers->cellular_response Leads to

Caption: Overview of the H4R signaling cascade.

References

Comparative Analysis of 4-Methylhistamine, Imetit, and Proxyfan at the Histamine H4 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide for researchers and drug development professionals, this document provides an objective comparison of the pharmacological properties of 4-Methylhistamine (B1206604), imetit (B1201578), and proxyfan (B1235861) at the histamine (B1213489) H4 receptor (H4R). It includes quantitative data, detailed experimental methodologies, and visual diagrams of key biological and experimental processes.

The histamine H4 receptor, a G protein-coupled receptor, is a key player in immune and inflammatory responses.[1][2] Predominantly found on hematopoietic cells like mast cells and eosinophils, H4R activation is implicated in chemotaxis and cytokine release, making it a promising therapeutic target for inflammatory conditions such as allergies and asthma.[1][2][3][4] This guide focuses on three ligands: 4-Methylhistamine, a selective H4R agonist; imetit, a potent H3R/H4R agonist; and proxyfan, an H3R antagonist/inverse agonist with weaker affinity for H4R.

Pharmacological Profiles: A Quantitative Comparison

The interaction of these ligands with the H4R is characterized by their binding affinity (Ki) and their functional activity (EC50 for agonists, IC50 for antagonists).

Binding Affinity

Binding affinity data, derived from radioligand competition assays, indicate the potency with which a ligand binds to a receptor. A lower Ki value signifies a higher affinity.

LigandReceptorSpeciesCell LineRadioligandKi (nM)
4-Methylhistamine H4RHumanHEK-293[³H]Histamine50[5]
H4RHumanHEK-293[¹²⁵I]Iodoproxyfan7[6]
Imetit H4RHuman--2.7[7]
H3RRatBrain Membranes--INVALID-LINK---α-MeHA0.1[8]
Proxyfan H4RHuman--34[6]
H3RHuman--2.7-5.0[6]

Table 1. Binding Affinities (Ki) of 4-Methylhistamine, Imetit, and Proxyfan. This table summarizes the binding affinities of the three ligands for both H4 and H3 receptors, highlighting their relative potencies and selectivities.

Functional Activity

Functional assays quantify the biological response initiated by ligand binding. For agonists like 4-methylhistamine and imetit, this is often measured as the half-maximal effective concentration (EC50). For antagonists or inverse agonists like proxyfan, the half-maximal inhibitory concentration (IC50) is determined.

LigandAssay TypeSpeciesCell Line/SystemParameterPotency (nM)
4-Methylhistamine H4R ActivationHuman-pEC50 = 7.4~40[5]
Imetit [³H]HA Release InhibitionRatBrain SlicesEC501.0[8]
Proxyfan H3R Neutral AntagonistRatHypothalamic Neurons-Blocks imetit & thioperamide (B1682323) effects[9][10]

Table 2. Functional Activities of 4-Methylhistamine, Imetit, and Proxyfan. This table presents key functional parameters, illustrating the efficacy and mode of action of each ligand.

H4R Signaling Pathway

The H4R primarily couples to the Gi/o family of G proteins.[11] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. H4R activation also promotes calcium mobilization and the activation of the MAPK cascade, culminating in cellular responses like chemotaxis and inflammatory mediator release.[3]

H4R_Signaling cluster_membrane Plasma Membrane Ligand Agonist (e.g., 4-Methylhistamine) H4R H4 Receptor Ligand->H4R Binds G_protein Gi/o Protein H4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ↓ AC->cAMP ATP ATP ATP->AC Substrate Response Cellular Response (e.g., Chemotaxis, Cytokine Release) cAMP->Response Leads to

Caption: H4R agonist-induced Gi/o signaling pathway.

Key Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: radioligand binding assays and cAMP functional assays.

Radioligand Binding Assay

This technique is used to determine the affinity (Ki) of an unlabeled ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Binding_Assay A Prepare membranes from H4R-expressing cells B Incubate membranes with fixed concentration of radioligand (e.g., [³H]Histamine) A->B C Add increasing concentrations of unlabeled competitor ligand (e.g., 4-Methylhistamine) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand via filtration D->E F Quantify bound radioactivity (Scintillation Counting) E->F G Calculate IC50 and Ki values F->G

Caption: Workflow of a competitive radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human H4R.[12]

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]histamine) and varying concentrations of the unlabeled test compound.[13][14]

  • Equilibrium: The reaction is allowed to reach equilibrium.[14]

  • Separation: The bound radioligand is separated from the free (unbound) radioligand by rapid filtration through glass fiber filters.[13][14]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[13]

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[15]

cAMP Functional Assay

This assay measures the functional consequence of H4R activation by quantifying the resulting change in intracellular cAMP levels.

cAMP_Assay A Seed H4R-expressing cells in microplate B Pre-treat with phosphodiesterase inhibitor (e.g., IBMX) A->B C Stimulate adenylyl cyclase with Forskolin (B1673556) B->C D Add test compound (agonist or antagonist) C->D E Incubate to allow for cAMP production/inhibition D->E F Lyse cells and add detection reagents E->F G Measure signal (e.g., Luminescence, HTRF) proportional to cAMP level F->G H Determine EC50 or IC50 values G->H

Caption: General workflow for a cell-based cAMP assay.

Detailed Methodology:

  • Cell Plating: H4R-expressing cells are plated in a microplate and cultured.[16]

  • Pre-treatment: Cells are treated with a phosphodiesterase inhibitor to prevent cAMP degradation.[16]

  • Stimulation: To measure the inhibitory effect of H4R activation, adenylyl cyclase is first stimulated with forskolin to generate a baseline level of cAMP.

  • Compound Addition: The test compound is added. Agonists will inhibit the forskolin-induced cAMP production, while antagonists will block the effect of a co-administered agonist.

  • Lysis and Detection: After incubation, cells are lysed, and the level of cAMP is quantified using a competitive immunoassay format, often employing luminescence or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) detection.[17][18][19]

  • Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.[12]

Summary and Conclusion

The pharmacological profiles of 4-Methylhistamine, imetit, and proxyfan reveal distinct activities at the H4 receptor, defining their utility in research.

  • 4-Methylhistamine is a potent and selective H4R agonist.[5][20][21] Its high affinity and selectivity make it an invaluable tool for specifically investigating H4R-mediated pathways and functions.[5]

  • Imetit is a potent agonist at both H3 and H4 receptors.[6][7] While its dual activity complicates the specific study of H4R, it is useful for applications where simultaneous activation of both receptors is desired or for studying eosinophil shape change.[22]

  • Proxyfan is best characterized as a potent H3R antagonist/inverse agonist with a significantly lower affinity for H4R.[6] At H3 receptors, it can act as a neutral antagonist, blocking the effects of both agonists and inverse agonists.[9][10][23] Its utility in H4R research is limited to its use as a weak antagonist or as a control compound to differentiate H3R versus H4R effects.

This comparative guide provides the necessary data and methodological context for scientists to make informed decisions when selecting a ligand for H4R research, ultimately facilitating the exploration of this important therapeutic target.

References

Unveiling the Pro-inflammatory Role of 4-Methylhistamine in B Lymphocytes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pro-inflammatory signaling of 4-Methylhistamine in B cells, supported by experimental data. We delve into the signaling pathways, present quantitative data, and provide detailed experimental methodologies to facilitate further research and drug development in immunology and inflammation.

4-Methylhistamine, a selective agonist for the histamine (B1213489) H4 receptor (H4R), has been shown to exacerbate inflammatory responses by promoting pro-inflammatory signaling in B cells.[1][2][3] This guide synthesizes findings from a pivotal study investigating the effects of 4-Methylhistamine in an experimental autoimmune encephalomyelitis (EAE) mouse model, a common model for multiple sclerosis.

Pro-inflammatory Effects of 4-Methylhistamine on B Cells

Treatment with 4-Methylhistamine has been demonstrated to significantly increase the population of pro-inflammatory cytokine-producing B cells.[1][2][3] In a study using an EAE mouse model, administration of 4-Methylhistamine led to a notable increase in the percentage of CD19+ and CXCR5+ spleen B cells expressing key pro-inflammatory mediators.[1][2][3] This suggests a direct role of H4R activation in augmenting the inflammatory function of B cells.

Cell PopulationMarkerVehicle-Treated EAE Mice (%)4-MeH-Treated EAE Mice (%)Fold Increase
B cellsCD19+TNF-α+~1.5~3.5~2.3
B cellsCXCR5+TNF-α+~1.8~4.0~2.2
B cellsCD19+IL-6+~1.2~3.02.5
B cellsCXCR5+IL-6+~1.5~3.8~2.5
B cellsCD19+GM-CSF+~1.0~2.82.8
B cellsCXCR5+GM-CSF+~1.2~3.2~2.7
B cellsCD19+NF-κB+~2.0~4.52.25
B cellsCXCR5+NF-κB+~2.2~5.0~2.3

Data are approximated from graphical representations in the source study and are intended for comparative purposes.[1]

The 4-Methylhistamine Signaling Pathway in B Cells

The pro-inflammatory effects of 4-Methylhistamine in B cells are mediated through the activation of the NF-κB signaling pathway.[1] Upon binding to the H4 receptor on B cells, 4-Methylhistamine triggers a cascade that leads to the activation and nuclear translocation of the p65 subunit of NF-κB.[1] This transcription factor then orchestrates the expression of various pro-inflammatory genes, including TNF-α, IL-6, and GM-CSF.[1]

G cluster_membrane B Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 4-MeH 4-Methylhistamine H4R Histamine H4 Receptor 4-MeH->H4R Binds to IKK IKK complex H4R->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Translocates to NFkB_IkB NF-κB-IκB Complex DNA DNA NFkB_nuc->DNA Binds to ProInflam Pro-inflammatory Gene Transcription (TNF-α, IL-6, GM-CSF) DNA->ProInflam Initiates

Caption: 4-Methylhistamine signaling cascade in B cells.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the supporting literature.

Flow Cytometry Analysis of B Cell Cytokine Production

Objective: To quantify the percentage of B cells producing pro-inflammatory cytokines.

Protocol:

  • Spleen B cells (CD19+ and CXCR5+) were isolated from vehicle- and 4-MeH-treated EAE mice.[2][3]

  • For intracellular cytokine staining, cells were stimulated in vitro with a cell stimulation cocktail (containing phorbol (B1677699) 12-myristate 13-acetate (PMA), ionomycin, and brefeldin A) for 4-6 hours.

  • Cells were then harvested and surface stained with fluorescently labeled antibodies against CD19 and CXCR5.

  • Following surface staining, cells were fixed and permeabilized using a commercial fixation/permeabilization kit.

  • Intracellular staining was performed using fluorescently labeled antibodies against TNF-α, IL-6, GM-CSF, and the p65 subunit of NF-κB.[2][3]

  • Cells were washed and acquired on a flow cytometer.

  • Data analysis was performed to determine the percentage of CD19+ and CXCR5+ cells positive for each intracellular marker.

Real-Time Polymerase Chain Reaction (RT-PCR)

Objective: To measure the mRNA expression levels of pro-inflammatory mediators in the brain.

Protocol:

  • Total RNA was extracted from the brain tissue of vehicle- and 4-MeH-treated EAE mice using a suitable RNA isolation reagent.[2][3]

  • The concentration and purity of the extracted RNA were determined using spectrophotometry.

  • First-strand complementary DNA (cDNA) was synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.

  • RT-PCR was performed using a real-time PCR system with specific primers for Tnfα, Il6, Gmcsf, and Nfκb p65. A housekeeping gene (e.g., GAPDH) was used as an internal control.

  • The relative expression of the target genes was calculated using the 2^-ΔΔCt method.

Experimental Workflow

The overall experimental design to confirm the pro-inflammatory signaling of 4-Methylhistamine in B cells is depicted below.

G cluster_animal_model In Vivo Model cluster_analysis Ex Vivo Analysis cluster_outcome Outcome Assessment EAE Induce Experimental Autoimmune Encephalomyelitis (EAE) in Mice Treatment Treat Mice with 4-Methylhistamine or Vehicle Control EAE->Treatment Isolation Isolate Spleen B Cells (CD19+, CXCR5+) Treatment->Isolation Brain Isolate Brain Tissue Treatment->Brain Flow Flow Cytometry Analysis for Intracellular Cytokines & NF-κB Isolation->Flow Data Quantitative Data on B Cell Activation and Gene Expression Flow->Data RTPCR RT-PCR for Pro-inflammatory Gene Expression Brain->RTPCR RTPCR->Data Conclusion Confirm Pro-inflammatory Signaling of 4-Methylhistamine Data->Conclusion

Caption: Experimental workflow for assessing 4-MeH effects.

Discussion on Histamine Receptor Expression in B Cells

While the primary study focuses on the histamine H4 receptor's role in mediating the pro-inflammatory effects of 4-Methylhistamine on B cells, it is important to note that there is some conflicting evidence in the literature regarding histamine receptor expression on these cells.[1][4] Some research suggests that murine and human B cells exclusively express H1 and H2 receptors, with no evidence for H4R expression.[4] This discrepancy highlights the need for further investigation to fully elucidate the specific histamine receptor subtypes involved in B cell modulation. The observed effects of 4-Methylhistamine could potentially be due to off-target effects or the expression of H4R on specific B cell subsets under particular inflammatory conditions.

Conclusion

The available evidence strongly indicates that 4-Methylhistamine promotes a pro-inflammatory phenotype in B cells, characterized by the increased production of TNF-α, IL-6, and GM-CSF.[1][2][3] This process is mediated, at least in part, through the activation of the NF-κB signaling pathway via the histamine H4 receptor.[1] These findings position the H4R as a potential therapeutic target for inflammatory and autoimmune diseases where B cells play a pathogenic role. However, the conflicting reports on B cell histamine receptor expression warrant further clarification to fully understand the nuances of histamine-mediated immune regulation.

References

Evaluating 4-Methylhistamine as a Full Agonist at the Histamine H4 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of 4-Methylhistamine as a full agonist at the histamine (B1213489) H4 receptor (H4R). Its performance is objectively compared with other known H4R agonists, supported by experimental data from various studies. Detailed methodologies for key experiments are provided to facilitate reproducibility and further investigation.

Comparative Analysis of H4R Agonist Activity

4-Methylhistamine is a potent and selective agonist of the H4 receptor.[1] It is widely considered a full agonist, eliciting a maximal response comparable to the endogenous ligand, histamine.[2] Its selectivity for H4R over other histamine receptor subtypes (H1R, H2R, and H3R) makes it a valuable tool for studying H4R pharmacology.[1]

This section compares the binding affinity (Ki) and functional potency (EC50) of 4-Methylhistamine with other commonly studied H4R agonists, including VUF 8430, clobenpropit, UR-PI376, and ST-1006. The data presented is compiled from studies utilizing recombinant cell lines expressing the human H4 receptor. It is important to note that absolute values may vary between different experimental systems and conditions.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Agonist Activity
4-Methylhistamine 7.0 - 50~40Full Agonist
Histamine 3.8 - 8.1~30Full Agonist (Endogenous)
VUF 8430 ~32~50Full Agonist
Clobenpropit ~16>1000Partial Agonist/Antagonist
UR-PI376 ~13~32Partial Agonist
ST-1006 ~25~200Partial Agonist

Note: Ki and EC50 values are approximate and collated from multiple sources for comparative purposes. Lower values indicate higher binding affinity and potency, respectively.

H4 Receptor Signaling Pathway

The histamine H4 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o subunit.[3] Upon agonist binding, such as with 4-Methylhistamine, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The βγ-subunits of the G protein can also modulate other downstream effectors, including ion channels. Additionally, H4R activation has been shown to induce intracellular calcium mobilization and play a role in mast cell degranulation.[4][5]

H4R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 4-Methylhistamine H4R H4 Receptor Agonist->H4R Binds G_protein Gαi/oβγ H4R->G_protein Activates Degranulation Mast Cell Degranulation H4R->Degranulation G_alpha Gαi/o-GTP G_protein->G_alpha G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase ATP ATP G_alpha->AC Inhibits Ca_ion Ca²⁺ Mobilization G_betagamma->Ca_ion cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response Ca_ion->Response Degranulation->Response

H4 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the H4 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]histamine.

  • Non-specific binding control: High concentration of a non-labeled H4R ligand (e.g., 10 µM JNJ7777120).

  • Test compounds (e.g., 4-Methylhistamine and other agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of [³H]histamine with cell membranes in the binding buffer.

  • Add increasing concentrations of the unlabeled test compound to compete for binding with the radioligand.

  • For determining non-specific binding, incubate the radioligand and membranes with a saturating concentration of a non-labeled H4R antagonist.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cyclic AMP (cAMP), a key second messenger in H4R signaling.

Materials:

  • Cells stably expressing the human H4 receptor (e.g., HEK293 or CHO cells).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Test compounds (e.g., 4-Methylhistamine and other agonists).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium.

Procedure:

  • Seed the H4R-expressing cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with increasing concentrations of the test compound for a defined period (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

  • Incubate for a further defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Generate concentration-response curves and determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) by non-linear regression analysis.

Mast Cell Degranulation Assay (β-hexosaminidase release)

This assay assesses the functional consequence of H4R activation in mast cells by measuring the release of β-hexosaminidase, an enzyme stored in mast cell granules.

Materials:

  • Mast cells (e.g., bone marrow-derived mast cells (BMMCs) or a mast cell line like RBL-2H3).

  • Test compounds (e.g., 4-Methylhistamine).

  • Positive control for degranulation (e.g., ionomycin (B1663694) or compound 48/80).

  • Tyrode's buffer.

  • Substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide).

  • Stop solution (e.g., sodium carbonate buffer).

  • Spectrophotometer.

Procedure:

  • Wash the mast cells with Tyrode's buffer.

  • Resuspend the cells in Tyrode's buffer and add them to a multi-well plate.

  • Add increasing concentrations of the test compound to the cells.

  • Include a positive control for maximal degranulation and a negative control (buffer only).

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Centrifuge the plate to pellet the cells.

  • Transfer the supernatant to a new plate.

  • Lyse the remaining cell pellet with a detergent (e.g., Triton X-100) to measure the total β-hexosaminidase content.

  • Add the β-hexosaminidase substrate to both the supernatant and the cell lysate plates.

  • Incubate at 37°C until a color change is observed.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at a specific wavelength (e.g., 405 nm) using a spectrophotometer.

  • Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / (Absorbance of supernatant + Absorbance of cell lysate)) x 100.

Experimental Workflow

The characterization of an H4R agonist typically follows a standardized workflow to determine its binding affinity, functional potency, and efficacy.

Experimental_Workflow cluster_workflow GPCR Agonist Characterization Workflow start Start: Compound of Interest binding Radioligand Binding Assay start->binding Determine Binding Affinity (Ki) functional Functional Assay (e.g., cAMP) start->functional Determine Potency (EC50) & Efficacy data_analysis Data Analysis binding->data_analysis cellular Cellular Assay (e.g., Mast Cell Degranulation) functional->cellular Assess Physiological Response functional->data_analysis cellular->data_analysis conclusion Conclusion: Agonist Profile data_analysis->conclusion Synthesize Data

GPCR Agonist Characterization Workflow

References

A Comparative Guide to the Potency of 4-Methylhistamine Across Human, Rat, and Mouse Histamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the potency of 4-Methylhistamine (B1206604), a key selective agonist for the histamine (B1213489) H4 receptor, across different species: human, rat, and mouse. Understanding the species-specific differences in the potency and selectivity of this compound is crucial for the accurate interpretation of preclinical data and its translation to human clinical outcomes. This document summarizes quantitative experimental data, details the methodologies of key assays, and provides visual representations of relevant signaling pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/pEC50) of 4-Methylhistamine at the four histamine receptor subtypes (H1, H2, H3, and H4) in human, rat, and mouse.

Table 1: Binding Affinity (Ki) of 4-Methylhistamine at Histamine Receptors

SpeciesH1 Receptor Ki (nM)H2 Receptor Ki (nM)H3 Receptor Ki (nM)H4 Receptor Ki (nM)
Human >10,000[1]7943[2]>10,000[1]7.0[3], 50[4][5]
Rat ---42[1]
Mouse ---136[1]

"-": Data not available in the searched literature.

Table 2: Functional Potency (EC50/pEC50) of 4-Methylhistamine at Histamine Receptors

SpeciesH1 ReceptorH2 ReceptorH3 ReceptorH4 Receptor
Human pEC50: 4.8[2]pEC50: 5.5[2]-pEC50: 7.4[4][5]
Rat ----
Mouse ----

"-": Data not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to offer a comprehensive understanding of the experimental conditions under which the presented data were generated.

Radioligand Binding Assays

These assays are employed to determine the binding affinity of a ligand for a receptor.

  • Objective: To determine the equilibrium dissociation constant (Ki) of 4-Methylhistamine for histamine receptors.

  • General Principle: This competitive binding assay measures the ability of an unlabeled ligand (4-Methylhistamine) to displace a radiolabeled ligand from the receptor.

  • Materials:

    • Cell membranes prepared from cells expressing the target histamine receptor (e.g., HEK293 or CHO cells).

    • Radioligand specific for the receptor subtype (e.g., [³H]mepyramine for H1, [¹²⁵I]iodoaminopotentidine for H2, [³H]Nα-methylhistamine for H3, [³H]histamine for H4).[1]

    • Unlabeled 4-Methylhistamine.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of unlabeled 4-Methylhistamine.

    • The incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of 4-Methylhistamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assays

These assays are used to measure the functional activity of ligands at Gs- and Gi/o-coupled receptors.

  • Objective: To determine the potency (EC50 or pEC50) of 4-Methylhistamine at H2 (Gs-coupled) and H3/H4 (Gi/o-coupled) receptors.

  • General Principle: The assay measures the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels following receptor activation. For Gs-coupled receptors, agonists increase cAMP levels. For Gi/o-coupled receptors, agonists inhibit adenylyl cyclase, leading to a decrease in forskolin-stimulated cAMP levels.

  • Materials:

    • Whole cells expressing the target histamine receptor.

    • 4-Methylhistamine.

    • Forskolin (for Gi/o-coupled receptor assays).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cells are plated in a multi-well plate and incubated.

    • For Gi/o-coupled receptors, cells are pre-incubated with varying concentrations of 4-Methylhistamine before stimulation with forskolin. For Gs-coupled receptors, cells are stimulated directly with 4-Methylhistamine.

    • The cells are incubated for a specific time (e.g., 30 minutes) at 37°C.

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a suitable detection kit.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the log of the 4-Methylhistamine concentration. The EC50 value, representing the concentration that produces 50% of the maximal response, is then determined.

Calcium Mobilization Assays

These assays are employed to measure the functional activity of ligands at Gq-coupled receptors.

  • Objective: To determine the potency (EC50 or pEC50) of 4-Methylhistamine at the H1 receptor.

  • General Principle: Activation of the Gq-coupled H1 receptor leads to the activation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in intracellular calcium concentration ([Ca²⁺]i). This change in [Ca²⁺]i is measured using a calcium-sensitive fluorescent dye.

  • Materials:

    • Whole cells expressing the H1 receptor.

    • 4-Methylhistamine.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

    • Fluorescence plate reader or microscope.

  • Procedure:

    • Cells are loaded with a calcium-sensitive dye.

    • A baseline fluorescence is measured before the addition of the agonist.

    • Varying concentrations of 4-Methylhistamine are added to the cells.

    • The change in fluorescence intensity, which is proportional to the change in [Ca²⁺]i, is monitored over time.

  • Data Analysis: Dose-response curves are constructed by plotting the peak fluorescence response against the log of the 4-Methylhistamine concentration to determine the EC50 value.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the signaling pathways of the four histamine receptor subtypes and a general workflow for the experimental procedures described above.

G General Experimental Workflow for Potency Determination cluster_assays Experimental Assays cluster_data Data Analysis cluster_results Results Radioligand Binding Radioligand Binding IC50 Determination IC50 Determination Radioligand Binding->IC50 Determination cAMP Assay cAMP Assay EC50 Determination EC50 Determination cAMP Assay->EC50 Determination Calcium Mobilization Calcium Mobilization Calcium Mobilization->EC50 Determination Ki Calculation Ki Calculation IC50 Determination->Ki Calculation pEC50 Calculation pEC50 Calculation EC50 Determination->pEC50 Calculation EC50 Determination->pEC50 Calculation Binding Affinity (Ki) Binding Affinity (Ki) Ki Calculation->Binding Affinity (Ki) Functional Potency (EC50) Functional Potency (EC50) pEC50 Calculation->Functional Potency (EC50) pEC50 Calculation->Functional Potency (EC50) Cell Culture Cell Culture Cell Culture->Radioligand Binding Cell Culture->cAMP Assay Cell Culture->Calcium Mobilization

General Experimental Workflow

G Histamine Receptor Signaling Pathways cluster_h1 H1 Receptor cluster_h2 H2 Receptor cluster_h3 H3 Receptor cluster_h4 H4 Receptor H1 H1 Gq Gq/11 H1->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC H2 H2 Gs Gs H2->Gs AC_H2 Adenylyl Cyclase Gs->AC_H2 cAMP_H2 ↑ cAMP AC_H2->cAMP_H2 PKA_H2 PKA Activation cAMP_H2->PKA_H2 H3 H3 Gi_H3 Gi/o H3->Gi_H3 AC_H3 Adenylyl Cyclase Gi_H3->AC_H3 cAMP_H3 ↓ cAMP AC_H3->cAMP_H3 H4 H4 Gi_H4 Gi/o H4->Gi_H4 Chemotaxis Chemotaxis Gi_H4->Chemotaxis

Histamine Receptor Signaling

References

A Comparative Guide to 4-Methylhistamine and Clobenpropit for Histamine H4 Receptor Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The histamine (B1213489) H4 receptor (H4R) has emerged as a significant target in drug discovery, primarily for its role in inflammatory and immune responses. Selecting the appropriate pharmacological tools is critical for elucidating its function. This guide provides an objective comparison of two widely used H4R ligands: 4-Methylhistamine, a selective agonist, and clobenpropit (B1669187), a compound with dual activity at histamine receptors. This comparison is supported by experimental data to aid researchers in making informed decisions for their H4 receptor studies.

Overview of 4-Methylhistamine and Clobenpropit

4-Methylhistamine is a derivative of histamine that has been identified as the first potent and selective agonist for the H4 receptor.[1] Its selectivity over other histamine receptor subtypes (H1R, H2R, and H3R) makes it an invaluable tool for investigating the specific roles of H4R in various physiological and pathological processes.[1][2]

Clobenpropit is a well-established ligand in the histamine field, initially characterized as a potent H3 receptor antagonist/inverse agonist.[1] Subsequent studies revealed its significant activity at the H4 receptor, where it acts as a partial agonist.[1][3] Its dual activity necessitates careful experimental design and interpretation, but also offers unique opportunities to probe the interplay between H3 and H4 receptor signaling.

Comparative Pharmacological Data

The following tables summarize the quantitative data on the binding affinity and functional potency of 4-Methylhistamine and clobenpropit at the human histamine H4 receptor.

Table 1: Binding Affinity (Ki) at Human H4 Receptor

CompoundKi (nM)Reference
4-Methylhistamine7.0 ± 1.2[2]
4-Methylhistamine50[1]
Clobenpropit13[1]
Clobenpropit43 ± 3[2]

Note: Ki values can vary between different studies and experimental conditions.

Table 2: Functional Potency (EC50/pEC50) at Human H4 Receptor

CompoundAssay TypePotencyReference
4-MethylhistaminecAMP InhibitionpEC50 = 7.4 ± 0.1[4]
4-MethylhistamineIL-12p70 Secretion InhibitionpEC50 = 6.9[3]
4-MethylhistamineChemotaxispEC50 = 8.1[3]
ClobenpropitIL-12p70 Secretion InhibitionpEC50 = 5.7[3]

Note: EC50 (half-maximal effective concentration) and pEC50 (-logEC50) values are dependent on the specific functional assay employed.

Signaling Pathways and Experimental Workflows

To understand the functional consequences of H4 receptor activation by these ligands, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to study them.

H4 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4-Methylhistamine 4-Methylhistamine H4R H4 Receptor 4-Methylhistamine->H4R Agonist Clobenpropit Clobenpropit Clobenpropit->H4R Partial Agonist G_protein Gαi/o H4R->G_protein Activation AC Adenylate Cyclase G_protein->AC Inhibition Ca_mobilization Intracellular Ca²⁺ Mobilization G_protein->Ca_mobilization Activation ERK_Phosphorylation ERK Phosphorylation G_protein->ERK_Phosphorylation Activation cAMP cAMP AC->cAMP ATP ATP ATP->AC Substrate Cellular_Responses Cellular Responses (e.g., Chemotaxis) cAMP->Cellular_Responses Regulation Ca_mobilization->Cellular_Responses ERK_Phosphorylation->Cellular_Responses

Caption: H4 Receptor Signaling Pathway.

Experimental Workflow start Start: Select Ligands binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay Functional Assays binding_assay->functional_assay cAMP_assay cAMP Accumulation Assay (Determine EC50/IC50) functional_assay->cAMP_assay calcium_assay Calcium Mobilization Assay (Determine EC50) functional_assay->calcium_assay erk_assay ERK Phosphorylation Assay (Measure pathway activation) functional_assay->erk_assay cellular_response Cellular Response Assays (e.g., Chemotaxis, Cytokine Release) cAMP_assay->cellular_response calcium_assay->cellular_response erk_assay->cellular_response data_analysis Data Analysis & Comparison cellular_response->data_analysis conclusion Conclusion: Characterize Ligand Profile data_analysis->conclusion

Caption: Experimental workflow for comparing H4R ligands.

Logical Relationship cluster_ligands H4R Ligands for Study cluster_properties Pharmacological Profile 4-Methylhistamine 4-Methylhistamine H4R_Agonist H4R Agonist 4-Methylhistamine->H4R_Agonist is a Clobenpropit Clobenpropit H4R_Partial_Agonist H4R Partial Agonist Clobenpropit->H4R_Partial_Agonist is a H3R_Antagonist H3R Antagonist/ Inverse Agonist Clobenpropit->H3R_Antagonist is also a

References

Safety Operating Guide

Personal protective equipment for handling 4-Methylhistamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methylhistamine (B1206604) Hydrochloride

This guide provides critical safety and logistical information for the handling and disposal of 4-Methylhistamine hydrochloride, a potent and selective histamine (B1213489) H4 receptor agonist.[1][2] Adherence to these procedures is crucial for ensuring the safety of laboratory personnel.

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. It is crucial to handle this compound with care, assuming it may present the following risks:

  • Skin Irritation: Causes skin irritation.[3][4][5]

  • Eye Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[3][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the minimum required PPE for handling this compound. A risk assessment should be conducted for specific procedures to determine if additional protection is necessary.[6][7]

Protection Type Equipment Specification Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect before use and dispose of upon contamination.Prevents skin contact.
Eye & Face Protection ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. A face shield may be necessary for high-risk operations.[6]Protects eyes and face from splashes and airborne particles.
Skin & Body Protection Fully buttoned laboratory coat. Long pants and closed-toe shoes are mandatory.Protects skin from accidental contact and contamination.[6]
Respiratory Protection Not typically required for handling small quantities in a certified chemical fume hood. If ventilation is inadequate, or when handling large quantities or creating aerosols, a NIOSH-approved respirator is necessary.[6][8]Prevents inhalation of dust or aerosols.

Operational and Disposal Plans

A systematic approach to handling and disposal is essential to minimize risk.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][7] The compound is stable for at least four years when stored correctly.[9] Keep away from incompatible materials such as strong oxidizing agents.[10]

Handling and Use: Step-by-Step Protocol

All handling of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary materials: this compound, solvents, glassware, and designated waste containers.

    • Inspect all PPE for integrity before donning.

  • Weighing (Solid Form):

    • To avoid creating dust, handle the solid compound carefully using a spatula.

    • Weigh the desired amount in a tared, sealed container within the fume hood.

  • Dissolution:

    • Add the desired solvent to the container with the weighed compound. This compound is soluble in DMSO (20 mg/ml), PBS (pH 7.2) (10 mg/ml), and Ethanol (1 mg/ml).[9][11]

    • Gently swirl to dissolve. Avoid heating unless specified by a validated protocol.

  • Experimental Use:

    • Keep all containers with the compound closed when not in use.

    • Clearly label all solutions.

    • After use, decontaminate all surfaces and equipment.

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure safety.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous liquid waste container.

  • Disposal Procedure:

    • Dispose of all waste containing this compound through an approved hazardous waste disposal facility.[4][7][12]

    • Do not dispose of this chemical down the drain or in regular trash.

Workflow and Safety Visualization

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_start Start: Obtain Protocol ppe_check Inspect and Don PPE prep_start->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check weigh Weigh Solid hood_check->weigh Proceed to Handling dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Glassware experiment->decontaminate Post-Experiment waste_solid Segregate Solid Waste decontaminate->waste_solid waste_liquid Segregate Liquid Waste decontaminate->waste_liquid dispose Dispose via Approved Facility waste_solid->dispose waste_liquid->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.